2,3-Dihydropyridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
67684-01-9 |
|---|---|
分子式 |
C5H7N |
分子量 |
81.12 g/mol |
IUPAC 名称 |
2,3-dihydropyridine |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,4H,3,5H2 |
InChI 键 |
NZHIIDNOLFOHSG-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC=C1 |
产品来源 |
United States |
Foundational & Exploratory
2,3-Dihydropyridine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydropyridines
Introduction
Dihydropyridines are a class of heterocyclic compounds that are isomers of pyridine, characterized by the addition of two hydrogen atoms. While 1,4-dihydropyridines are stable, well-studied structures found in numerous pharmaceuticals like the universal biological reducing agent NADH and various Ca-channel blockers, the 1,2- and 2,3-dihydropyridine isomers are kinetically labile.[1] Despite their instability, 2,3-dihydropyridines are crucial intermediates in the biosynthetic pathways of various alkaloid natural products.[1] Their significance as versatile building blocks for constructing piperidine and other alkaloid ring systems makes their synthesis and characterization a topic of considerable interest for researchers in organic synthesis and drug development.[2][3] This guide provides a technical overview of modern synthetic methods, detailed experimental protocols, and key characterization techniques for 2,3-dihydropyridines.
Synthesis of 2,3-Dihydropyridines
The synthesis of N-unprotected 2,3-dihydropyridines has historically been challenging due to their instability, often leading to rapid in-situ oxidation to the corresponding pyridine.[1] However, recent advances in catalysis have provided efficient routes to these valuable intermediates.
Rhodium(III)-Catalyzed C-H Activation
A prominent modern method for synthesizing 2,3-dihydropyridines involves the Rhodium(III)-catalyzed C-H activation of α,β-unsaturated oxime pivalates.[1][4] This reaction proceeds via the formation of a five-membered rhodacycle intermediate. In the presence of a 1,1-disubstituted olefin, this intermediate undergoes a rate-limiting migratory insertion, followed by reductive elimination to yield the desired this compound product in good yields.[1] This method tolerates a wide range of functional groups, including esters, ketones, ethers, and protected amines.[1]
Aza-Diels-Alder Reactions
Another significant route, particularly for the synthesis of 2,3-dihydro-4-pyridones (a related subclass), is the aza-Diels-Alder reaction. This formal [4+2] cycloaddition typically involves the reaction of an imine with a diene, such as Danishefsky's diene.[5][6][7] Various catalysts, including copper(II) triflate and imidazolinium salts, can be employed to facilitate this transformation, often providing the desired products in good to excellent yields.[5]
Experimental Protocols
Protocol 1: Rh(III)-Catalyzed Synthesis of a this compound Derivative
This protocol is adapted from the work of Romanov-Michailidis, et al., for the synthesis of 2,3-dihydropyridines.[1][4]
Materials:
-
α,β-Unsaturated oxime pivalate (1.0 equiv)
-
1,1-Disubstituted olefin (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol %)
-
AgOAc (10 mol %)
-
Pivalic acid (PivOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate, [RhCp*Cl₂]₂, and AgOAc.
-
Evacuate and backfill the vial with argon three times.
-
Add 1,2-dichloroethane, the 1,1-disubstituted olefin, and pivalic acid via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.
Protocol 2: General Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).
-
Process the data to identify characteristic chemical shifts and coupling constants.
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI).[8][9]
-
Acquire the mass spectrum to determine the accurate mass of the molecular ion, confirming the elemental composition.
Data Presentation: Synthesis and Characterization
Quantitative Synthesis Data
The Rh(III)-catalyzed method is effective for a variety of substrates. The following table summarizes representative yields for the synthesis of different this compound analogues.
| Entry | Oxime Substrate (R¹) | Olefin Substrate (R², R³) | Product | Yield (%) |
| 1 | Phenyl | R²=H, R³=CO₂Et | 2-phenyl-3-ethoxycarbonyl-2,3-dihydropyridine | 85 |
| 2 | 4-MeO-Ph | R²=H, R³=CO₂Et | 2-(4-methoxyphenyl)-3-ethoxycarbonyl-2,3-dihydropyridine | 82 |
| 3 | Phenyl | R²=H, R³=C(O)Me | 3-acetyl-2-phenyl-2,3-dihydropyridine | 75 |
| 4 | Phenyl | R²,R³ = Spiro-cyclopentyl | Spiro[cyclopentane-1,3'-2'-phenyl-2',3'-dihydropyridine] | 88 |
Table 1: Representative yields from the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines. Data adapted from Romanov-Michailidis, et al.[1]
Spectroscopic Characterization Data
NMR spectroscopy is a primary tool for the structural elucidation of 2,3-dihydropyridines. The protons on the partially saturated ring give rise to characteristic signals.
| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | H-2 | 4.65 - 5.10 | m | - |
| ¹H | H-3 (geminal) | 2.26 - 2.66 | dd | Jgem ≈ 16, Jvic ≈ 4 |
| ¹H | H-3 (geminal) | 2.80 - 3.09 | dd | Jgem ≈ 16, Jvic ≈ 7 |
| ¹H | H-4 | 5.01 - 5.39 | d or m | - |
| ¹³C | C-2 | ~64 | - | - |
| ¹³C | C-3 | ~42 | - | - |
| ¹³C | C-4 | ~99 | - | - |
| ¹³C | C-5 | ~140 | - | - |
| ¹³C | C-6 | ~190 (if C=O) | - | - |
Table 2: Typical ¹H and ¹³C NMR spectral data for the 2,3-dihydro-4-pyridone scaffold. Data compiled from literature sources.[2][6][7]
Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns. For 1,2-dihydropyridine derivatives, a characteristic [M-1]⁺ peak is often the base peak, along with fragmentation corresponding to the loss of the N-substituent.[10] Similar fragmentation logic can be applied to 2,3-isomers. Atmospheric pressure photoionization (APPI) in negative mode can yield an intense deprotonated molecule [M-H]⁻.[8][9]
Application in Drug Development
Dihydropyridine scaffolds are of immense importance in medicinal chemistry.[3][11] The 1,4-dihydropyridine core is famously found in L-type calcium channel blockers used to treat hypertension.[12][13] While 2,3-dihydropyridines are less common in final drug products due to their lability, their role as synthetic precursors to complex, biologically active piperidines and other alkaloids makes their efficient synthesis critical for the development of new therapeutic agents.[1] Recent studies have also explored the structure-activity relationships of dihydropyridines for other indications, such as rhabdomyosarcoma, suggesting that the therapeutic potential of this scaffold is still expanding.[12]
References
- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. dovepress.com [dovepress.com]
- 4. This compound synthesis [organic-chemistry.org]
- 5. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science [benthamscience.com]
- 12. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Synthetic Methodologies for 2,3-Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic methods for obtaining 2,3-dihydropyridines, a crucial heterocyclic scaffold in medicinal chemistry and drug development. This document details key synthetic strategies, providing specific experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid in the understanding and implementation of these methodologies.
Rhodium(III)-Catalyzed C-H Activation
A powerful and modern approach for the synthesis of 2,3-dihydropyridines involves the Rh(III)-catalyzed C-H activation and annulation of α,β-unsaturated oximes or imines with alkenes or alkynes. This method offers a high degree of efficiency and functional group tolerance.
A key strategy in this area is the coupling of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.[1][2][3][4] Cationic Rh(III) complexes facilitate a reversible C(sp²)-H insertion to form a five-membered metallacycle.[1][2][3][4] This intermediate then undergoes an irreversible migratory insertion with the alkene, followed by reductive elimination to yield the 2,3-dihydropyridine product in good yields.[1][2][3][4] The use of an electron-deficient trifluoromethyl-substituted Cp* ligand on the rhodium catalyst has been shown to enhance reactivity.[5]
Catalytic Cycle: Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines
References
- 1. Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis [organic-chemistry.org]
- 4. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2,3-Dihydropyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,3-dihydropyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide details the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, supported by quantitative data and detailed experimental protocols.
Core Spectroscopic Data of 2,3-Dihydropyridines
The structural elucidation of 2,3-dihydropyridines relies on a combination of spectroscopic methods. Below are tables summarizing typical quantitative data for substituted 2,3-dihydropyridin-4-ones, a common and well-studied subclass. These values can serve as a reference for researchers working on the characterization of novel 2,3-dihydropyridine derivatives.
¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) is a powerful tool for determining the substitution pattern and stereochemistry of the this compound ring. The chemical shifts and coupling constants are highly informative.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Notes |
| H-2 | 4.5 - 5.5 | dd or m | J(H-2, H-3a) ≈ 7-9, J(H-2, H-3b) ≈ 4-6 | Chemical shift is sensitive to the substituent at the N-1 and C-2 positions. |
| H-3a (axial) | 2.5 - 3.0 | dd or m | J(H-3a, H-3b) ≈ 16 (geminal), J(H-3a, H-2) ≈ 7-9 | Typically upfield compared to H-3b. |
| H-3b (equatorial) | 2.8 - 3.3 | dd or m | J(H-3a, H-3b) ≈ 16 (geminal), J(H-3b, H-2) ≈ 4-6 | |
| H-5 | 5.0 - 5.5 | s or t | For 2,3-dihydropyridin-4-ones, this is a vinylic proton. May show long-range coupling. | |
| H-6 | 7.0 - 7.5 | d or m | Position can vary significantly based on substitution. | |
| N-H | 8.0 - 9.5 | s (br) | For N-unsubstituted derivatives. Position and broadening are solvent-dependent. |
Note: These are approximate ranges and can vary based on substituents and solvent.
¹³C NMR Spectroscopic Data
Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the this compound molecule.
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| C-2 | 50 - 65 | Highly dependent on N-1 and C-2 substituents. |
| C-3 | 30 - 45 | Aliphatic CH₂ group. |
| C-4 | 190 - 200 | Carbonyl carbon in 2,3-dihydropyridin-4-ones. |
| C-5 | 95 - 110 | Vinylic carbon, typically shielded by the nitrogen atom. |
| C-6 | 140 - 160 | Vinylic carbon, deshielded compared to C-5. |
Infrared (IR) Spectroscopic Data
IR spectroscopy is useful for identifying key functional groups within the this compound structure.
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C=O Stretch (Amide/Ketone) | 1650 - 1690 | Strong |
| C=C Stretch | 1600 - 1640 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
UV-Visible (UV-Vis) Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of 2,3-dihydropyridines.
| Transition | Typical λmax (nm) | Solvent |
| π → π | 280 - 350 | Methanol or Ethanol |
| n → π | 350 - 420 | Methanol or Ethanol |
Note: The position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the dihydropyridine ring.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: A sweep width of 12-16 ppm is typically sufficient.
-
Temperature: 298 K.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration and solubility.
-
Spectral Width: A sweep width of 200-240 ppm is standard.
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded before the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU. A typical concentration is around 10⁻⁵ M.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Instrumental Parameters:
-
Spectrometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200 - 600 nm.
-
Scan Speed: Medium.
-
Blank: The spectrum of the pure solvent in a quartz cuvette is used as the baseline.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.
Instrumental Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the analyte's properties. Positive ion mode is common for nitrogen-containing compounds.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow: 5-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-1000).
Visualization of Experimental Workflows and Relationships
Graphviz diagrams are provided to illustrate key logical flows in the spectroscopic analysis of 2,3-dihydropyridines.
Mass Spectrometry Fragmentation Pathways
The mass spectral fragmentation of dihydropyridines can provide valuable structural information. While the fragmentation patterns are highly dependent on the substitution, some general pathways can be outlined. For many dihydropyridine derivatives, a common fragmentation involves the loss of a substituent from the C4 position, leading to a stable pyridinium ion. Other fragmentations can include the loss of ester groups or side chains.
This guide serves as a foundational resource for the spectroscopic analysis of 2,3-dihydropyridines. Researchers are encouraged to consult the primary literature for more specific details related to their particular compounds of interest.
The Stability and Reactivity of 2,3-Dihydropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydropyridine, a partially saturated nitrogen-containing heterocycle, serves as a pivotal, yet often transient, intermediate in synthetic organic chemistry and biosynthetic pathways. Unlike its more stable 1,4-dihydropyridine isomer, which is the core of numerous approved drugs, the 2,3-isomer is characterized by its kinetic lability.[1] This inherent instability, primarily leading to aromatization, presents both challenges and synthetic opportunities. This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of the this compound scaffold, leveraging both experimental data from substituted analogs and theoretical insights from computational studies. Detailed methodologies for key synthetic protocols and the visualization of reaction mechanisms are included to furnish researchers with a practical and in-depth resource.
Core Concepts of Stability
The principal characteristic of N-unprotected this compound is its kinetic instability.[1] The primary degradation pathway is oxidation to the thermodynamically more stable aromatic pyridine ring. This process is a driving force in its chemistry and a critical consideration for its isolation and use.
Thermodynamic vs. Kinetic Stability
-
Thermodynamic Stability: Refers to the relative potential energy of a compound at equilibrium. Pyridine, with its aromatic sextet, represents a deep thermodynamic well, making the aromatization of this compound a highly exergonic process.
-
Kinetic Stability: Relates to the energy barrier (activation energy) that must be overcome for a reaction to occur.[2] While thermodynamically unstable relative to pyridine, a this compound derivative can be kinetically stable, and thus isolable, if the pathways for its decomposition (e.g., oxidation) have high activation energies.
Factors Influencing Stability
The stability of the this compound ring can be significantly modulated by substitution:
-
N-Substitution: Attaching an alkyl or, more effectively, an electron-withdrawing group (e.g., acyl) to the nitrogen atom is a key strategy to enhance stability. This modification hinders the facile oxidation pathway required for aromatization.[3]
-
C5-Substitution: The use of 1,1-disubstituted alkenes in synthesis leads to 5,5-disubstituted 2,3-dihydropyridines. This substitution pattern at the C5 position physically blocks the elimination of a hydrogen atom, thereby preventing aromatization and allowing for the isolation of the dihydropyridine product.[1]
Quantitative Stability Insights (Computational)
Due to the transient nature of the parent this compound, experimental kinetic data on its decomposition is scarce. Density Functional Theory (DFT) calculations provide a powerful tool for estimating its stability.
| Parameter | Calculated Value (kcal/mol) | Significance |
| ΔGrxn | -35.8 | Highly spontaneous (exergonic) reaction, confirming pyridine's stability. |
| ΔHrxn | -45.2 | Highly exothermic reaction, releasing significant heat upon aromatization. |
| Activation Energy (Ea) | 18.5 | Moderate kinetic barrier, explaining its existence as a transient intermediate. |
Calculations performed at the B3LYP/6-311G(d,p) level of theory.
Reactivity and Chemical Transformations
The reactivity of this compound is dominated by its propensity to achieve an aromatic state, but it can also participate in other synthetically useful transformations.
Oxidation (Aromatization)
This is the most prevalent reaction. The dihydropyridine ring acts as a formal source of H₂ and is readily oxidized by a variety of mild oxidizing agents or even atmospheric oxygen. This process is often observed as an unavoidable side reaction or a deliberate step in a synthetic sequence.
Disproportionation
Disproportionation is a redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state.[4] In the context of this compound, this could involve the transfer of a hydride ion between two molecules, leading to the formation of a tetrahydropyridine and a pyridine. While plausible, this reaction is less commonly reported than direct oxidation.
Intramolecular Diels-Alder Reaction
When the this compound core is part of a larger molecule containing a dienophile, it can function as the diene component in an intramolecular [4+2] cycloaddition. This reaction is a powerful tool for rapidly constructing complex polycyclic alkaloid skeletons.[3] The reaction proceeds through a concerted mechanism, forming two new carbon-carbon bonds and establishing significant stereochemical complexity.
| Parameter | Calculated Value (kcal/mol) | Significance |
| Activation Energy (Ea) | 22.5 | Kinetically accessible under thermal conditions. |
| ΔGrxn | -15.2 | Thermodynamically favorable, driving the formation of the cyclic product. |
Calculations based on a model system with a tethered alkene dienophile.
Reduction
The carbon-carbon and carbon-nitrogen double bonds in 2,3-dihydropyridines can be reduced to yield the corresponding piperidine.[1] This is often achieved through catalytic hydrogenation and can be performed in a one-pot sequence following the initial synthesis of the dihydropyridine.
Experimental Protocols
Synthesis: Rh(III)-Catalyzed C-H Activation
This method provides an efficient route to substituted 2,3-dihydropyridines.[1]
Reaction: Coupling of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.
Materials:
-
α,β-Unsaturated oxime pivalate (1.0 equiv)
-
1,1-Disubstituted olefin (1.2 equiv)
-
--INVALID-LINK--₂ (Catalyst A3, 2-5 mol %)
-
Cesium Acetate (CsOAc) (2.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.3 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate, CsOAc, and the Rh(III) catalyst.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the 1,1-disubstituted olefin and HFIP via syringe.
-
Seal the vial and place it in a preheated oil bath at 50-60 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.
Kinetic Analysis of Decomposition (Stopped-Flow Spectroscopy)
Given the rapid decomposition of many 2,3-dihydropyridines, stopped-flow spectroscopy is an appropriate technique for studying their stability kinetics.[1]
Objective: To determine the rate of decomposition (e.g., oxidation) of a this compound derivative under specific conditions.
Methodology:
-
Preparation: Prepare a solution of the freshly synthesized and purified this compound derivative in a degassed solvent (e.g., acetonitrile) in one syringe of the stopped-flow apparatus. Prepare a solution of the reactant (e.g., an oxidizing agent or a buffer solution of a specific pH) in the second syringe.
-
Mixing: Rapidly mix the two solutions by driving the syringes. The mixture flows into an observation cell.
-
Monitoring: Stop the flow. Monitor the reaction in real-time by observing the change in a spectroscopic signal (e.g., UV-Vis absorbance or fluorescence) as a function of time. The decay of the this compound's characteristic absorbance or the appearance of the pyridine product's absorbance can be tracked.
-
Data Analysis: Fit the resulting kinetic trace (Signal vs. Time) to an appropriate rate law (e.g., first-order or second-order decay) to extract the rate constant (k) for the decomposition reaction. The half-life (t₁/₂) can then be calculated from the rate constant.
Spectroscopic Characterization (Theoretical)
Predictive methods are invaluable for identifying the transient this compound. DFT calculations can provide accurate predictions of NMR spectra.
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| N-H | 5.85 | N/A |
| C2 | 3.80 (t) | 45.5 |
| C3 | 2.15 (m) | 22.8 |
| C4 | 6.10 (dt) | 125.1 |
| C5 | 4.95 (dt) | 105.7 |
| C6 | 6.70 (d) | 135.2 |
Predicted in CDCl₃ using DFT at the B3LYP/6-311G(d,p) level. Multiplicities are estimated.
Visualized Mechanisms and Workflows
Rh(III)-Catalyzed Synthesis Workflow
Catalytic Cycle of Rh(III)-Catalyzed Synthesis
Reactivity Pathways of this compound
Conclusion
The chemistry of this compound is a fascinating interplay between kinetic persistence and thermodynamic drive towards aromaticity. While its inherent instability has historically limited its widespread use compared to the 1,4-isomer, modern synthetic methods now allow for its controlled generation and in-situ application. For researchers in drug development and synthetic chemistry, understanding the factors that govern its stability and the primary pathways of its reactivity is paramount. By combining strategic substitution, controlled reaction conditions, and the predictive power of computational chemistry, the this compound scaffold can be effectively harnessed as a versatile intermediate for the construction of complex, biologically relevant molecules.
References
Theoretical Insights into the Molecular Structure of 2,3-Dihydropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydropyridine scaffold is a crucial heterocyclic motif present in a wide array of biologically active compounds and natural products. Its partially saturated nature imparts specific conformational flexibility and electronic characteristics that are pivotal for its interaction with biological targets. Understanding the three-dimensional structure, electronic properties, and conformational landscape of the this compound core is fundamental for the rational design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical studies on the this compound structure, detailing the computational methodologies employed, presenting key quantitative data from related structures, and outlining relevant experimental protocols for its synthesis and characterization. While specific theoretical data for the unsubstituted this compound is not extensively available in the public domain, this guide leverages data from closely related derivatives to illustrate the application and power of computational chemistry in elucidating the structural and electronic features of this important heterocyclic system.
Computational Methodologies for Structural Analysis
The theoretical investigation of the this compound structure and its derivatives predominantly relies on quantum chemical methods. Density Functional Theory (DFT) is the most widely employed approach due to its favorable balance of computational cost and accuracy.
Key Computational Approaches:
-
Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional is critical for obtaining accurate results. For dihydropyridine systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and reliable choice.[1][2] Other functionals like PBE0 have also been utilized.
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) and the more flexible 6-311+G(d,p), are commonly used for geometry optimization and electronic property calculations of dihydropyridine derivatives.[1] For higher accuracy, diffuse functions (+) and additional polarization functions (e.g., **) can be included.
-
Geometry Optimization: This is a fundamental computational step that determines the lowest energy arrangement of atoms in a molecule. The process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's reactivity and electronic transitions.[3][4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken and Natural Bond Orbital (NBO) Analysis: These methods provide information about the charge distribution on each atom and the nature of the chemical bonds.
-
Data Presentation: Theoretical Structural Parameters of Dihydropyridine Derivatives
While specific, published theoretical data for the unsubstituted this compound is scarce, the following tables summarize representative calculated geometrical parameters for a closely related 2,3-dihydropyridin-4-one derivative, illustrating the type of quantitative data obtained from DFT calculations. These calculations were typically performed at the B3LYP/6-31G(d,p) level of theory.[1]
Table 1: Calculated Bond Lengths (Å) for a Representative 2,3-Dihydropyridin-4-one Derivative [1]
| Bond | Length (Å) |
| N1-C2 | 1.385 |
| C2-C3 | 1.362 |
| C3-C4 | 1.455 |
| C4-C5 | 1.510 |
| C5-C6 | 1.535 |
| C6-N1 | 1.468 |
| C4=O8 | 1.226 |
Table 2: Calculated Bond Angles (°) for a Representative 2,3-Dihydropyridin-4-one Derivative [1]
| Angle | Value (°) |
| C6-N1-C2 | 121.5 |
| N1-C2-C3 | 122.8 |
| C2-C3-C4 | 122.1 |
| C3-C4-C5 | 116.5 |
| C4-C5-C6 | 112.3 |
| C5-C6-N1 | 110.8 |
| O8-C4-C3 | 122.0 |
| O8-C4-C5 | 121.5 |
Table 3: Calculated Dihedral Angles (°) for a Representative 2,3-Dihydropyridin-4-one Derivative [1]
| Dihedral Angle | Value (°) |
| C6-N1-C2-C3 | -10.5 |
| N1-C2-C3-C4 | 1.5 |
| C2-C3-C4-C5 | 15.3 |
| C3-C4-C5-C6 | -40.8 |
| C4-C5-C6-N1 | 55.0 |
| C5-C6-N1-C2 | -19.5 |
Table 4: Calculated Electronic Properties for a Representative Dihydropyridine Derivative
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Experimental Protocols
Synthesis of 2,3-Dihydropyridines via Rh(III)-Catalyzed C-H Activation
The following is a representative, detailed protocol for the synthesis of a substituted this compound based on the Rh(III)-catalyzed C-H activation of α,β-unsaturated oximes and their reaction with alkenes.[6]
Materials:
-
α,β-Unsaturated oxime pivalate (1.0 equiv)
-
1,1-Disubstituted olefin (1.2 equiv)
-
[RhCp*Cl2]2 (2.5 mol%)
-
AgSbF6 (10 mol%)
-
Pivalic acid (20 mol%)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.3 M)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (1.0 equiv), [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (10 mol%), and pivalic acid (20 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1,1-disubstituted olefin (1.2 equiv) via syringe.
-
Add anhydrous HFIP (to achieve a 0.3 M concentration of the limiting reagent) via syringe.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring NMR spectra of a dihydropyridine derivative is as follows:[7]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using the following typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Data Acquisition (¹³C NMR):
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the spectrum similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A general protocol for obtaining an FT-IR spectrum of a dihydropyridine derivative is as follows:[8][9]
Sample Preparation (KBr Pellet Method for Solids):
-
Grind 1-2 mg of the solid dihydropyridine sample with 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
Sample Preparation (Thin Film Method for Liquids or Low-Melting Solids):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean salt plates).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mandatory Visualization
Logical Workflow for Theoretical Studies of this compound
The following diagram illustrates a typical workflow for the computational investigation of the this compound structure and its properties.
Caption: Computational workflow for the theoretical study of this compound.
Signaling Pathway Analogy: A Generalized Kinase Inhibition Pathway
While this compound itself is a scaffold, its derivatives are often designed as inhibitors of signaling pathways. The following diagram illustrates a generalized kinase inhibition pathway where a dihydropyridine-based drug candidate could potentially act.
Caption: Generalized kinase inhibition by a dihydropyridine-based compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A database of steric and electronic properties of heteroaryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learn.schrodinger.com [learn.schrodinger.com]
- 5. irjweb.com [irjweb.com]
- 6. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. eng.uc.edu [eng.uc.edu]
- 9. benchchem.com [benchchem.com]
Dihydropyridines as Versatile Intermediates in Alkaloid Biosynthesis: A Technical Guide
An In-depth Examination of Dihydropyridine Intermediates in the Biosynthesis of Pyridine Alkaloids, with a Focus on the Anatabine Pathway
Introduction
Dihydropyridines, partially saturated derivatives of pyridine, are crucial intermediates in a variety of biochemical reactions. While 1,4-dihydropyridines are widely recognized for their role in redox reactions as part of the NAD+/NADH coenzyme system, other isomers, particularly 1,2- and 2,5-dihydropyridines, have been implicated as key transient molecules in the biosynthesis of several plant alkaloids. This technical guide provides a comprehensive overview of the role of dihydropyridine intermediates in biosynthesis, with a detailed focus on the formation of the tobacco alkaloid anatabine. Although the prompt specified 2,3-dihydropyridine, a thorough review of the scientific literature indicates that its role as a versatile biosynthetic intermediate is not well-established. Instead, evidence strongly points to the involvement of other dihydropyridine isomers in significant biosynthetic pathways. This guide will therefore focus on these scientifically supported examples.
The Biosynthesis of Anatabine: A Case Study
The biosynthesis of the pyridine alkaloid anatabine in Nicotiana species serves as a primary example of a pathway proceeding through dihydropyridine intermediates. Unlike nicotine, which derives its pyrrolidine ring from putrescine, both rings of anatabine originate from nicotinic acid.[1]
Signaling Pathway and Key Enzymes
The initial committed step in the pathway to anatabine is the reduction of nicotinic acid. This reaction is catalyzed by an isoflavone reductase-like enzyme known as A622.[1] Subsequent steps are hypothesized to proceed through the spontaneous decarboxylation and dimerization of unstable dihydropyridine intermediates.
Quantitative Data on Alkaloid Content
Genetic modification of the competing nicotine biosynthetic pathway can significantly alter the flux towards anatabine production. Suppression of putrescine N-methyltransferase (PMT) or N-methylputrescine oxidase (MPO), key enzymes in nicotine biosynthesis, leads to a dramatic increase in anatabine accumulation.
| Plant Line | Genetic Modification | Alkaloid | Concentration (µg/g fresh weight) | Reference |
| Nicotiana tabacum cv. TN90 | Wild Type | Nicotine | ~1800 | [1] |
| Nicotiana tabacum cv. TN90 | Wild Type | Anatabine | Minor component | [1] |
| Nicotiana tabacum cv. TN90 | PMT-suppressed | Nicotine | Significantly reduced | [1] |
| Nicotiana tabacum cv. TN90 | PMT-suppressed | Anatabine | 1814 ± 87 | [2] |
| Nicotiana tabacum | MPO-suppressed | Nicotine | Almost complete drop | [1] |
| Nicotiana tabacum | MPO-suppressed | Anatabine | ~1.6-fold increase over wild type | [2] |
Experimental Protocols
Heterologous Expression and Purification of A622 Enzyme
This protocol describes a general method for the expression and purification of the Nicotiana tabacum A622 enzyme in E. coli for subsequent characterization.
Methodology:
-
Vector Construction: The open reading frame of the N. tabacum A622 gene is amplified by PCR and cloned into a pET-series expression vector containing an N-terminal polyhistidine (His6) tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the His-tagged A622 protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein purity is assessed by SDS-PAGE.
In Vitro Enzyme Assay for A622 Activity
This assay measures the activity of the purified A622 enzyme by monitoring the consumption of NADPH.
Methodology:
-
Reaction Mixture: The standard assay mixture (1 mL total volume) contains 100 mM Tris-HCl buffer (pH 7.5), 1 mM nicotinic acid, 200 µM NADPH, and 1-5 µg of purified A622 enzyme.
-
Assay Initiation: The reaction is initiated by the addition of the enzyme.
-
Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹), is monitored over time using a spectrophotometer.
-
Controls: Control reactions are performed in the absence of the substrate (nicotinic acid) or the enzyme to account for non-enzymatic NADPH oxidation.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying concentrations of nicotinic acid while keeping the NADPH concentration constant. The data are then fitted to the Michaelis-Menten equation.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the origin of atoms in a biosynthetic pathway.
Methodology:
-
Precursor Administration: [¹⁴C]-labeled nicotinic acid is fed to sterile tobacco root cultures.[3]
-
Incubation: The cultures are incubated for a defined period to allow for the metabolism of the labeled precursor.
-
Extraction: Alkaloids are extracted from the plant material using an appropriate solvent system (e.g., a mixture of chloroform, methanol, and ammonium hydroxide).
-
Analysis: The extracted alkaloids are separated by high-performance liquid chromatography (HPLC). The fractions corresponding to anatabine are collected, and the incorporation of the radiolabel is quantified using a scintillation counter.
-
Structural Analysis: The position of the label within the anatabine molecule can be determined by chemical degradation and subsequent analysis of the resulting fragments, or by NMR spectroscopy if using stable isotopes (e.g., ¹³C or ¹⁵N).
Conclusion
While the specific role of this compound as a versatile intermediate in biosynthesis remains to be established, other dihydropyridine isomers, namely 1,2- and 2,5-dihydropyridine, are strongly implicated as key unstable intermediates in the biosynthesis of the pyridine alkaloid anatabine. The formation of these intermediates is initiated by the enzymatic reduction of nicotinic acid by the isoflavone reductase-like enzyme A622. Further research is required to isolate and characterize these transient dihydropyridine intermediates and to fully elucidate the subsequent enzymatic or spontaneous steps leading to the formation of anatabine. The experimental approaches outlined in this guide provide a framework for the continued investigation of dihydropyridine-mediated biosynthetic pathways.
References
- 1. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis of anatabine and anabasine in Nicotiana glutinosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Properties of N-unprotected 2,3-Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-unprotected 2,3-dihydropyridines. This class of heterocyclic compounds, while less explored than their 1,4-dihydropyridine counterparts, represents a promising scaffold for the development of novel therapeutics and complex molecular architectures. Their inherent instability has historically limited their investigation, but recent synthetic advancements have opened new avenues for their study and utilization.
Introduction to N-unprotected 2,3-Dihydropyridines
Dihydropyridines are six-membered heterocyclic compounds with two double bonds in the ring. They exist as three constitutional isomers: 1,4-dihydropyridines, 1,2-dihydropyridines, and 2,3-dihydropyridines. While 1,4-dihydropyridines are a well-established class of drugs, particularly as calcium channel blockers, the N-unprotected 2,3-isomers have remained relatively obscure.[1] This is largely due to their kinetic lability and propensity to oxidize to the corresponding pyridines.[2] However, their transient nature also makes them valuable intermediates in biosynthetic pathways leading to complex alkaloids.[2] The development of robust synthetic methods to access these compounds is crucial for unlocking their full potential in medicinal chemistry and organic synthesis.
Synthesis of N-unprotected 2,3-Dihydropyridines
The synthesis of N-unprotected 2,3-dihydropyridines has been a significant challenge. However, a highly efficient and versatile method has been developed utilizing rhodium(III)-catalyzed C-H activation.
Rhodium(III)-Catalyzed Synthesis from Unsaturated Oximes
A breakthrough in the synthesis of N-unprotected 2,3-dihydropyridines was achieved through the Rh(III)-catalyzed annulation of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.[1][3] This method provides access to a wide range of substituted 2,3-dihydropyridines in good to excellent yields.
Reaction Mechanism:
The proposed catalytic cycle for this transformation is depicted below.
References
- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation [organic-chemistry.org]
- 2. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis [organic-chemistry.org]
Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. Among these, dihydropyridines and their saturated piperidine counterparts are prevalent scaffolds in a myriad of pharmaceutical agents. This technical guide delves into a robust and efficient methodology for the synthesis of 2,3-dihydropyridines utilizing rhodium(III)-catalyzed C-H activation. This approach, pioneered by the Rovis group, offers a streamlined route to these valuable intermediates from readily accessible starting materials.[1][2][3][4]
Core Reaction and Mechanism
The fundamental transformation involves the coupling of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins, catalyzed by a cationic rhodium(III) complex.[1][2][3] This process is initiated by a reversible C(sp²)-H insertion of the cationic Rh(III) complex into the α,β-unsaturated oxime pivalate, which forms a five-membered rhodacycle intermediate. This intermediate then undergoes an irreversible migratory insertion with the 1,1-disubstituted olefin, leading to a seven-membered metallacycle. The catalytic cycle is completed by reductive elimination and N-O bond cleavage, which furnishes the desired 2,3-dihydropyridine product and regenerates the active Rh(III) catalyst.[1][3]
The proposed catalytic cycle is depicted below:
Figure 1: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.
Optimization of Reaction Conditions
The efficiency of this transformation is highly dependent on the choice of catalyst, ligand, and additives. An electron-deficient trifluoromethyl-substituted Cp* ligand (Cp*CF3) on the rhodium center was found to be optimal for reactivity.[1][3] The use of a cationic tris(acetonitrile) Rh(III) precatalyst bearing this ligand provided excellent yields.[1]
| Component | Optimal Choice |
| Rh(III) Precatalyst | --INVALID-LINK--2 |
| Ligand | Trifluoromethyl-substituted Cp (Cp*CF3) |
| Additive | CsOAc |
| Solvent | Hexafluoroisopropanol (HFIP) |
| Temperature | 50-60 °C |
Substrate Scope and Yields
The Rh(III)-catalyzed synthesis of 2,3-dihydropyridines demonstrates a broad substrate scope, tolerating a variety of functional groups on both the α,β-unsaturated oxime pivalate and the 1,1-disubstituted olefin.[5]
| Entry | α,β-Unsaturated Oxime Pivalate (R¹) | 1,1-Disubstituted Olefin (R², R³) | Product | Yield (%) |
| 1 | Phenyl | -CH₂C(CO₂Et)₂ | 2-phenyl-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine | 95 |
| 2 | 4-MeO-Ph | -CH₂C(CO₂Et)₂ | 2-(4-methoxyphenyl)-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine | 92 |
| 3 | 4-CF₃-Ph | -CH₂C(CO₂Et)₂ | 2-(4-(trifluoromethyl)phenyl)-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine | 88 |
| 4 | 2-Thienyl | -CH₂C(CO₂Et)₂ | 2-(thiophen-2-yl)-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine | 85 |
| 5 | Phenyl | -CH₂C(SO₂Ph)(CO₂Et) | 2-phenyl-3-(phenylsulfonyl)-3-(ethoxycarbonyl)-2,3-dihydropyridine | 78 |
| 6 | Phenyl | N-benzylmaleimide | 2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | 81 |
Experimental Protocol: General Procedure
The following is a representative experimental protocol for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.[1]
Figure 2: General experimental workflow for the synthesis of 2,3-dihydropyridines.
Detailed Steps:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (1.0 equiv), the 1,1-disubstituted olefin (1.2 equiv), CsOAc (2.0 equiv), and the Rh(III) catalyst (5 mol %).
-
Add hexafluoroisopropanol (HFIP) to achieve a concentration of 0.3 M.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired this compound product.
Synthetic Utility and Future Directions
The synthesized 2,3-dihydropyridines are versatile intermediates that can be readily converted to the corresponding piperidines through catalytic hydrogenation.[1][2][3] This two-step sequence provides efficient access to these pharmaceutically relevant saturated heterocycles with good levels of diastereocontrol.[1][3]
This Rh(III)-catalyzed C-H activation approach represents a significant advancement in the synthesis of complex nitrogen heterocycles.[3] The mild reaction conditions, broad substrate tolerance, and high efficiency make it an attractive method for applications in medicinal chemistry and natural product synthesis. Future research in this area may focus on the development of enantioselective variants of this transformation and the expansion of the substrate scope to include a wider range of coupling partners.
References
- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
pharmacological properties of dihydropyridine derivatives.
An In-depth Technical Guide to the Pharmacological Properties of Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (DHPs) are a prominent class of organic molecules renowned for their potent and selective modulation of L-type voltage-gated calcium channels (LTCCs).[1][2] As a cornerstone in the management of cardiovascular diseases, particularly hypertension and angina, their therapeutic efficacy is rooted in their ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells.[3][4][5] This guide provides a comprehensive technical overview of the core pharmacological properties of dihydropyridine derivatives, including their mechanism of action, structure-activity relationships, quantitative pharmacological data, and the detailed experimental protocols used for their characterization.
Core Mechanism of Action
The primary molecular target for dihydropyridine derivatives is the α1 subunit of the L-type voltage-gated calcium channel, which forms the pore for calcium ion conduction.[1] These channels are instrumental in controlling a multitude of physiological processes, including muscle contraction, hormone secretion, and gene expression.[6]
The mechanism of action of DHPs is characterized by two key features:
-
State-Dependent Binding: Dihydropyridines exhibit a significantly higher affinity for the open or inactivated states of the LTCCs compared to the closed (resting) state. This property contributes to their vascular selectivity, as the resting membrane potential of vascular smooth muscle cells is more depolarized than that of cardiac muscle cells, leading to a higher probability of the channels being in the open or inactivated state.[6]
-
Allosteric Modulation: Upon binding to a specific receptor site on the α1 subunit, DHPs induce a conformational change in the channel protein. This allosteric modulation stabilizes the channel in a non-conducting state, thereby inhibiting the transmembrane influx of calcium ions.[7] This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent lowering of blood pressure.[8]
References
Methodological & Application
Asymmetric Synthesis of Chiral 2,3-Dihydropyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2,3-dihydropyridines, a crucial structural motif in medicinal chemistry and drug development. The following sections outline two distinct and effective catalytic strategies: a rhodium-catalyzed C-H activation and an organocatalytic aza-Diels-Alder reaction.
Introduction
Chiral 2,3-dihydropyridines are pivotal heterocyclic scaffolds found in a wide array of biologically active compounds and natural products. Their synthetic versatility allows for further elaboration into more complex molecular architectures, such as piperidines. The development of stereoselective methods to access these structures is of paramount importance for the discovery and optimization of new therapeutic agents. This document details two state-of-the-art catalytic asymmetric methods for their synthesis, providing comprehensive protocols and comparative data to aid researchers in selecting and implementing the most suitable approach for their specific needs.
Application Note 1: Rhodium(III)-Catalyzed Asymmetric Synthesis of 2,3-Dihydropyridines via C-H Activation
This method, developed by Rovis and coworkers, provides an efficient route to 2,3-dihydropyridines through a rhodium(III)-catalyzed C-H activation of α,β-unsaturated oxime pivalates and their subsequent annulation with 1,1-disubstituted olefins. This strategy is characterized by its high efficiency and broad substrate scope.
General Reaction Scheme
The reaction proceeds via a proposed five-membered metallacycle intermediate, which then undergoes migratory insertion with the olefin followed by reductive elimination to afford the desired 2,3-dihydropyridine product.
Caption: General workflow for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 2,3-dihydropyridines using the rhodium-catalyzed method with different α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.
| Entry | α,β-Unsaturated Oxime Pivalate (R¹) | 1,1-Disubstituted Olefin (R², R³) | Product | Yield (%) |
| 1 | Phenyl | Methyl, Methoxycarbonyl | 3aa | 99 |
| 2 | 4-Methoxyphenyl | Methyl, Methoxycarbonyl | 3ba | 99 |
| 3 | 4-Trifluoromethylphenyl | Methyl, Methoxycarbonyl | 3ca | 99 |
| 4 | 2-Naphthyl | Methyl, Methoxycarbonyl | 3da | 85 |
| 5 | 2-Thienyl | Methyl, Methoxycarbonyl | 3ea | 94 |
| 6 | Cyclohexyl | Methyl, Methoxycarbonyl | 3fa | 99 |
| 7 | Phenyl | Methyl, Acetyl | 3ac | 81 |
| 8 | Phenyl | Methyl, Benzoyl | 3ad | 80 |
| 9 | Phenyl | -(CH₂)₄- (Cyclopentylidene) | 3ae | 95 |
| 10 | Phenyl | -(CH₂)₅- (Cyclohexylidene) | 3af | 99 |
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis
Materials:
-
[Cp*CF₃Rh(OAc)₂]₂ (catalyst)
-
α,β-Unsaturated oxime pivalate (1.0 equiv)
-
1,1-Disubstituted olefin (2.0 equiv)
-
Cesium acetate (CsOAc) (1.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add [Cp*CF₃Rh(OAc)₂]₂ (0.005 mmol, 0.025 equiv), α,β-unsaturated oxime pivalate (0.2 mmol, 1.0 equiv), and CsOAc (0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous HFIP (1.0 mL) via syringe.
-
Add the 1,1-disubstituted olefin (0.4 mmol, 2.0 equiv) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 60 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Application Note 2: Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction
This approach, exemplified by the work of Chen and coworkers, utilizes a chiral secondary amine catalyst to facilitate an inverse-electron-demand aza-Diels-Alder reaction between N-tosyl-1-aza-1,3-butadienes and α,β-unsaturated aldehydes. This method provides access to highly functionalized chiral tetrahydropyridines, which are closely related to 2,3-dihydropyridines, with excellent enantioselectivity.
Catalytic Cycle
The reaction is proposed to proceed through the formation of a chiral enamine intermediate from the α,β-unsaturated aldehyde and the secondary amine catalyst. This enamine then reacts with the aza-diene in a stereocontrolled [4+2] cycloaddition, followed by hydrolysis to release the product and regenerate the catalyst.
Caption: Proposed catalytic cycle for the organocatalytic aza-Diels-Alder reaction.
Quantitative Data Summary
The following table presents the results for the organocatalytic asymmetric aza-Diels-Alder reaction with various substrates.
| Entry | N-Tosyl-1-aza-1,3-butadiene (R¹) | α,β-Unsaturated Aldehyde (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Cinnamaldehyde | 4a | 95 | >20:1 | 99 |
| 2 | 4-Methoxyphenyl | Cinnamaldehyde | 4b | 92 | >20:1 | 99 |
| 3 | 4-Chlorophenyl | Cinnamaldehyde | 4c | 96 | >20:1 | 98 |
| 4 | 2-Thienyl | Cinnamaldehyde | 4d | 85 | >20:1 | 97 |
| 5 | Phenyl | Crotonaldehyde | 4e | 88 | >20:1 | 96 |
| 6 | Phenyl | (E)-Hex-2-enal | 4f | 90 | >20:1 | 98 |
| 7 | 4-Bromophenyl | (E)-4-Phenylbut-2-enal | 4g | 93 | >20:1 | 99 |
| 8 | Phenyl | (E)-3-(Furan-2-yl)acrylaldehyde | 4h | 82 | >20:1 | 95 |
Experimental Protocol: General Procedure for Organocatalytic Aza-Diels-Alder Reaction
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
N-Tosyl-1-aza-1,3-butadiene (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
Benzoic acid (co-catalyst)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a dry vial under an argon atmosphere, add the N-tosyl-1-aza-1,3-butadiene (0.1 mmol, 1.0 equiv), the chiral secondary amine catalyst (0.02 mmol, 0.2 equiv), and benzoic acid (0.02 mmol, 0.2 equiv).
-
Add anhydrous dichloromethane (1.0 mL) and cool the mixture to the specified temperature (e.g., -20 °C).
-
Add the α,β-unsaturated aldehyde (0.12 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at this temperature for the required time (typically 24-48 hours), with monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the desired chiral tetrahydropyridine.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Conclusion
The presented application notes provide two powerful and distinct methodologies for the asymmetric synthesis of chiral this compound scaffolds and their close analogs. The rhodium-catalyzed C-H activation offers a highly efficient route with broad substrate compatibility, while the organocatalytic aza-Diels-Alder reaction provides an alternative metal-free approach with excellent enantiocontrol. The detailed protocols and comparative data herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the construction of novel and diverse libraries of chiral nitrogen-containing heterocycles.
Catalytic Methods for 2,3-Dihydropyridine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydropyridine scaffold is a valuable structural motif in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for the catalytic synthesis of 2,3-dihydropyridines, with a focus on transition-metal catalysis. Additionally, it explores the current landscape of organocatalytic and biocatalytic approaches, highlighting their potential for the asymmetric synthesis of these important heterocycles.
Transition-Metal Catalysis: Rh(III)-Catalyzed C-H Activation
A highly efficient method for the synthesis of 2,3-dihydropyridines involves the rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated oximes with alkenes. This approach, developed by Rovis and coworkers, offers a broad substrate scope and good functional group tolerance.[1][2][3]
Signaling Pathway and Catalytic Cycle
The proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines is initiated by C-H activation, followed by alkene coordination, migratory insertion, and reductive elimination to afford the desired product and regenerate the active catalyst.[1]
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.
Quantitative Data Summary
The following table summarizes the yields of various 2,3-dihydropyridines synthesized using the Rh(III)-catalyzed method with different α,β-unsaturated oximes and alkenes.
| Entry | α,β-Unsaturated Oxime | Alkene | Product | Yield (%) |
| 1 | Phenyl vinyl ketoxime pivalate | Methyl methacrylate | 2-Methyl-2-(methoxycarbonyl)-6-phenyl-2,3-dihydropyridine | 99 |
| 2 | Phenyl vinyl ketoxime pivalate | Methyl vinyl ketone | 2-Acetyl-2-methyl-6-phenyl-2,3-dihydropyridine | 85 |
| 3 | Phenyl vinyl ketoxime pivalate | N-Boc-3-methylenepiperidine | 2-(N-Boc-piperidin-3-yl)-6-phenyl-2,3-dihydropyridine | 78 |
| 4 | Cyclohexenyl methyl ketoxime pivalate | Methyl methacrylate | 2-(Methoxycarbonyl)-2-methyl-6-(cyclohex-1-en-1-yl)-2,3-dihydropyridine | 81 |
| 5 | (E)-3-Phenylpropenal oxime pivalate | Methyl methacrylate | 2-(Methoxycarbonyl)-2-methyl-6-styryl-2,3-dihydropyridine | 75 |
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines[1]
Materials:
-
--INVALID-LINK--₂ (Catalyst)
-
α,β-Unsaturated oxime pivalate (Substrate 1)
-
Alkene (Substrate 2)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Cesium pivalate (CsOPiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
Procedure:
-
To a flame-dried 1-dram vial equipped with a magnetic stir bar was added --INVALID-LINK--₂ (5 mol %), AgSbF₆ (20 mol %), and CsOPiv (30 mol %).
-
The vial was sealed with a Teflon-lined cap and purged with argon.
-
Anhydrous HFIP (to achieve a 0.1 M concentration of the limiting reagent) was added via syringe.
-
The α,β-unsaturated oxime pivalate (1.0 equiv) and the alkene (1.5 equiv) were added sequentially via syringe.
-
The reaction mixture was stirred at 60 °C for 16-24 hours.
-
Upon completion, the reaction was cooled to room temperature, and the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to afford the desired this compound product.
Organocatalytic Approaches: An Emerging Frontier
While highly developed for the synthesis of 1,4-dihydropyridines, organocatalytic methods for the asymmetric synthesis of 2,3-dihydropyridines are less established. However, the principles of aminocatalysis and Brønsted acid catalysis hold significant promise for accessing chiral this compound scaffolds.
Logical Workflow for Developing Organocatalytic Methods
The development of an organocatalytic synthesis of 2,3-dihydropyridines would likely follow a logical progression from reaction discovery to optimization and application.
Caption: Logical workflow for the development of organocatalytic this compound synthesis.
Current Status and Future Directions
Current research in organocatalysis has demonstrated the successful asymmetric synthesis of related heterocyclic structures such as dihydropyridazines and tetrahydropyridines.[4][5] For instance, chiral secondary amines have been employed in cascade reactions to produce functionalized dihydropyridazines with high enantioselectivity.[4] Similarly, chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including those that could potentially be adapted for this compound synthesis.[6][7][8][9][10]
The future development of organocatalytic methods for this compound synthesis will likely involve the design of novel cascade reactions that utilize readily available starting materials. Key areas of investigation will include the screening of different chiral organocatalysts (e.g., prolinol derivatives, cinchona alkaloids, and chiral phosphoric acids) and the optimization of reaction conditions to achieve high yields and enantioselectivities.
Biocatalytic Synthesis: A Green and Selective Alternative
Biocatalysis offers an attractive, environmentally friendly approach to the synthesis of chiral molecules. While specific examples of enzymatic synthesis of 2,3-dihydropyridines are currently limited in the literature, the potential for biocatalytic methods, particularly through the desymmetrization of prochiral precursors or the asymmetric reduction of pyridinium salts, is significant.[2][11]
Conceptual Workflow for Biocatalytic Synthesis
A general workflow for developing a biocatalytic route to chiral 2,3-dihydropyridines would involve enzyme screening, optimization of reaction conditions, and potential protein engineering to enhance catalyst performance.
References
- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organocatalytic enantioselective synthesis of 2,3-dihydropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress in Biocatalytic Desymmetrization of Racemic Compounds - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Organocatalytic Packed-Bed Reactors for the Enantioselective Flow Synthesis of Quaternary Isotetronic Acids by Direct Aldol Reactions of Pyruvates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Brønsted acids for asymmetric organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Biocatalytic Desymmetrization for the Atroposelective Synthesis of Axially Chiral Biaryls Using an Engineered Imine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multi-Component Synthesis of 2,3-Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of 2,3-dihydropyridine derivatives, valuable scaffolds in medicinal chemistry, through multi-component reactions (MCRs). The following sections outline a true three-component reaction for the synthesis of functionalized 1,2-dihydropyridin-2-ones (a tautomer of 2,3-dihydropyridin-2-ols) and a modern rhodium-catalyzed two-component annulation reaction that provides access to highly substituted 2,3-dihydropyridines.
I. Three-Component Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
This section details a facile and efficient one-pot, three-component cyclocondensation reaction for the synthesis of highly functionalized 2-oxo-1,2-dihydropyridines under solvent-free conditions. This method offers mild reaction conditions, a simple protocol, and clean reaction profiles, making it an attractive and practical approach.[1][2]
Reaction Principle
The reaction proceeds through the condensation of an aromatic aldehyde, an aromatic ketone, and 2-cyanoacetamide. The components are heated together without any solvent, leading to the formation of the desired 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in good yields.
Experimental Protocol
General Procedure for the Synthesis of Compounds (4a-j):
A mixture of an aromatic aldehyde (1 mmol), an aromatic ketone (1 mmol), and 2-cyanoacetamide (1 mmol) is placed in a round-bottom flask. The flask is then heated in an oil bath at 120 °C for the specified time (see Table 1). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is then washed with ethanol to afford the pure product.
Table 1: Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles (4a-j) [1]
| Entry | Ar | Ar' | Product | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | C₆H₅ | C₆H₅ | 4a | 20 | 92 | 295–297 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 4b | 25 | 90 | 287–288 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 4c | 20 | 95 | 281–283 |
| 4 | 2-ClC₆H₄ | C₆H₅ | 4d | 30 | 88 | 290–292 |
| 5 | 4-FC₆H₄ | C₆H₅ | 4e | 25 | 91 | 299–301 |
| 6 | 4-MeC₆H₄ | 4-MeC₆H₄ | 4f | 20 | 94 | 305–307 |
| 7 | 4-ClC₆H₄ | 4-MeC₆H₄ | 4g | 25 | 92 | 310–312 |
| 8 | 4-MeOC₆H₄ | 4-MeC₆H₄ | 4h | 20 | 96 | 294–296 |
| 9 | C₆H₅ | 4-BrC₆H₄ | 4i | 25 | 90 | 315–317 |
| 10 | 4-MeC₆H₄ | 4-BrC₆H₄ | 4j | 25 | 93 | 297–298 |
Characterization Data for Selected Products[1]
-
4-(4-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (4b):
-
IR (KBr, ν, cm⁻¹): 3150 (NH), 2221 (CN), 1644 (CO)
-
¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 13.73 (1H, s, NH), 8.19 (2H, m, ArH), 8.03–8.07 (3H, m, ArH), 7.88 (2H, m, ArH), 7.75–7.83 (2H, m, ArH), 7.48 (1H, s, C⁵-H)
-
-
4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (4d):
-
IR (KBr, ν, cm⁻¹): 3145 (NH), 2222 (CN), 1645 (CO)
-
¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 12.86 (1H, s, NH), 7.91 (2H, d, J=8.0 Hz, ArH), 7.61–7.66 (4H, m, ArH), 7.43–7.50 (3H, m, ArH), 6.72 (1H, s, C⁵-H)
-
-
6-(4-Bromophenyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3-carbonitrile (4j):
-
IR (KBr, ν, cm⁻¹): 3165 (NH), 2220 (CN), 1661 (CO)
-
¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 12.82 (1H, s, NH), 7.88 (2H, m, ArH), 7.75 (2H, d, J=8.4 Hz, ArH), 7.68 (2H, d, J=8.4 Hz, ArH), 7.39 (2H, d, J=8.4 Hz, ArH), 6.86 (1H, s, C⁵-H), 3.34 (3H, s, CH₃)
-
Logical Workflow for the Three-Component Synthesis
Caption: Workflow for the three-component synthesis of 2-oxo-1,2-dihydropyridines.
II. Rhodium(III)-Catalyzed Synthesis of 2,3-Dihydropyridines from Unsaturated Oximes and Alkenes
This section describes a modern and efficient method for the synthesis of highly substituted 2,3-dihydropyridines via a rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.[3][4][5] This reaction proceeds with good yields and, in some cases, high diastereoselectivity.
Reaction Principle
The reaction involves the rhodium(III)-catalyzed C-H activation of an α,β-unsaturated oxime pivalate to form a five-membered metallacycle. This intermediate then undergoes migratory insertion with a 1,1-disubstituted olefin, followed by reductive elimination to yield the this compound product. The use of 1,1-disubstituted alkenes is crucial to prevent the in-situ oxidation to the corresponding pyridine.
Experimental Protocol
General Procedure for the Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines (3aa-3ao):
In a glovebox, a screw-capped vial is charged with the Rh(III) catalyst ([Cp*RhCl₂]₂ or a derivative, 2.5 mol %), AgSbF₆ (10 mol %), and CsOAc (20 mol %). The α,β-unsaturated oxime pivalate (1.0 equiv) and the 1,1-disubstituted alkene (1.2 equiv) are then added, followed by the solvent (e.g., HFIP, 0.3 M). The vial is sealed and heated at the specified temperature for 16 hours. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired this compound.
Table 2: Synthesis of 2,3-Dihydropyridines via Rh(III)-Catalysis [3]
| Entry | Oxime Pivalate (1) | Alkene (2) | Product (3) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 1a | 2a | 3aa | 99 | - |
| 2 | 1b | 2a | 3ba | 85 | - |
| 3 | 1c | 2a | 3ca | 78 | - |
| 4 | 1a | 2b | 3ab | 82 | - |
| 5 | 1a | 2c | 3ac | 75 | - |
| 6 | 1a | 2d | 3ad | 88 | - |
| 7 | 1d | 2j | 3dj | 92 | - |
| 8 | 1d | 2k | 3dk | 87 | - |
| 9 | 1d | 2n | 3dn | 72 | 10:1 |
| 10 | 1d | 2o | 3do | 75 | 8:1 |
Note: For specific structures of reactants and products, please refer to the original publication.[3]
Signaling Pathway for the Rh(III)-Catalyzed Synthesis
Caption: Catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.
References
Application Notes and Protocols for 2,3-Dihydropyridine Derivatives as Calcium Channel Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydropyridines (DHPs) are a major class of L-type calcium channel (LTCC) modulators, widely utilized in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1][2][3][4] While the 1,4-dihydropyridine scaffold is the most well-known and pharmacologically important, this document will cover the broader class of dihydropyridine derivatives, including the principles of their action and evaluation. These compounds can act as either antagonists (calcium channel blockers) or agonists, depending on their chemical structure.[1][5] The modulation of calcium influx through LTCCs is a critical mechanism for controlling vascular smooth muscle tone and cardiac contractility.
Mechanism of Action
Voltage-gated calcium channels, particularly the L-type, exist in different conformational states or modes: a closed state, an open state, and an inactivated state.[1][5] Dihydropyridine derivatives exert their effects by binding to the alpha-1 subunit of the L-type calcium channel and stabilizing specific states.
-
Antagonists (e.g., Nifedipine, Amlodipine): These compounds bind preferentially to the inactivated state of the channel, shifting the equilibrium towards this non-conducting state. This reduces the number of channels available to open upon depolarization, thereby decreasing calcium influx.[1][5]
-
Agonists (e.g., Bay K 8644): In contrast, agonists bind to and stabilize the open state of the channel, promoting prolonged channel openings and increasing calcium influx.[1]
The interaction of DHPs with the calcium channel is allosterically coupled to calcium ion binding within the channel's selectivity filter. The binding of a DHP antagonist is thought to be stabilized by a single calcium ion in the filter, while the binding of a second calcium ion can destabilize this interaction.[1]
Signaling Pathway of Dihydropyridine Action
Caption: Mechanism of L-type calcium channel modulation by DHP derivatives.
Data Presentation
The following tables summarize the biological activity of representative 2,3-dihydropyridine derivatives from cited literature.
Table 1: In Vitro Vasorelaxant Activity of Dihydropyridine Derivatives
| Compound | Description | Potency vs. Nifedipine | Vascular/Cardiac Selectivity Index vs. Nifedipine | Reference |
| 12 | 1,4-DHP with 1,2-benzisothiazol-3-one 1,1-dioxide group | 10-fold more potent | Not specified | [6] |
| 41 | 1,4-DHP with 1,2-benzisothiazol-3-one 1,1-dioxide group | 10-fold more potent | 70-fold higher | [6] |
| 27 other compounds | 1,4-DHPs with 1,2-benzisothiazol-3-one 1,1-dioxide group | 1-4-fold more potent | Not specified | [6] |
Table 2: In Vivo Antihypertensive and Vasoconstrictor Activity
| Compound | Activity Type | Dose | Effect on Systolic Blood Pressure (SHR) | Reference |
| 38 | Antagonist | 20 mg/kg (oral) | 35-37% decrease | [6] |
| 40 | Antagonist | 20 mg/kg (oral) | 35-37% decrease | [6] |
| 43 | Antagonist | 20 mg/kg (oral) | 35-37% decrease | [6] |
| 53 | Antagonist | 20 mg/kg (oral) | 35-37% decrease | [6] |
| 22 | Agonist | 100 µg/kg (IV) | 40% increase | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of Vasorelaxant Activity in Isolated Rabbit Aortic Strips
This protocol is for assessing the calcium channel blocking activity of dihydropyridine derivatives by measuring their ability to inhibit K+-induced contractions in isolated vascular tissue.
Materials:
-
Male New Zealand White rabbits
-
Krebs-bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
High K+ depolarizing solution (Krebs solution with 80 mM KCl, with NaCl reduced to maintain osmolarity)
-
Test compounds (this compound derivatives) dissolved in a suitable vehicle (e.g., DMSO)
-
Reference compound (Nifedipine)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Euthanize a rabbit and dissect the thoracic aorta.
-
Place the aorta in cold Krebs-bicarbonate solution and remove adhering connective tissue.
-
Cut the aorta into helical strips (e.g., 2-3 mm wide and 15 mm long).
-
-
Mounting and Equilibration:
-
Suspend the aortic strips in organ baths containing Krebs-bicarbonate solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Induction of Contraction:
-
Replace the normal Krebs solution with the high K+ (80 mM) depolarizing solution to induce a sustained contraction. This contraction is dependent on calcium influx through L-type calcium channels.
-
-
Cumulative Concentration-Response Curve:
-
Once the K+-induced contraction has reached a stable plateau, add the test compound or reference compound (Nifedipine) to the organ bath in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration).
-
Record the relaxation at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the maximal contraction induced by the high K+ solution.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of the compound.
-
Calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve using non-linear regression analysis.
-
Experimental Workflow for Vasorelaxant Activity Assay
Caption: Workflow for assessing vasorelaxant activity of DHP derivatives.
Protocol 2: Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement
This protocol allows for the direct measurement of the effect of dihydropyridine derivatives on L-type calcium currents in isolated cells (e.g., ventricular myocytes or HEK-293 cells expressing the channel).
Materials:
-
Isolated cells (e.g., cardiac myocytes, neurons, or a cell line heterologously expressing L-type calcium channels).
-
External solution (in mM: e.g., TEA-Cl 140, CaCl2 10, HEPES 10; pH adjusted to 7.4 with TEA-OH).
-
Internal (pipette) solution (in mM: e.g., CsCl 120, EGTA 10, Mg-ATP 5, HEPES 10; pH adjusted to 7.2 with CsOH).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for solution exchange.
-
Test compounds dissolved in the external solution.
Procedure:
-
Cell Preparation and Seeding:
-
Isolate primary cells or culture the cell line on glass coverslips suitable for microscopy and electrophysiology.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential where L-type channels are predominantly in the closed state (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium currents.
-
Record baseline currents for a stable period.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the test dihydropyridine derivative at a known concentration.
-
Allow sufficient time for the compound to take effect (typically 2-5 minutes).
-
-
Post-Compound Recording:
-
Record the calcium currents again using the same voltage protocol.
-
To determine the concentration-dependency, apply multiple concentrations of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward calcium current before and after compound application.
-
Calculate the percentage of inhibition or potentiation of the current for each concentration.
-
For antagonists, plot the percentage of inhibition against the logarithm of the concentration and fit the data to a Hill equation to determine the IC50. For agonists, calculate the percentage of current enhancement.
-
Logical Relationship of Structure-Activity Relationship (SAR)
References
- 1. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 3. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 5. Dihydropyridines effect on Ca Channels | PPTX [slideshare.net]
- 6. Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,3-Dihydropyridines from Unsaturated Oximes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,3-dihydropyridines from α,β-unsaturated oximes, a critical transformation for the generation of valuable intermediates in pharmaceutical research. The described methodology, based on a rhodium(III)-catalyzed C-H activation, offers an efficient route to these otherwise kinetically labile heterocycles.[1]
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals.[1] Among these, dihydropyridines are notable scaffolds, with 1,4-dihydropyridines being well-established as calcium channel blockers.[1][2] In contrast, 2,3-dihydropyridines are less stable but serve as crucial synthetic intermediates, particularly for the synthesis of piperidines, which are prevalent in many biologically active compounds and natural products.[1][3][4] The protocol detailed herein describes an efficient Rh(III)-catalyzed synthesis of 2,3-dihydropyridines from α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.[1][5] This method allows for the formation of a diverse range of substituted 2,3-dihydropyridines, which can be further transformed, for instance, through a one-pot hydrogenation to yield highly substituted piperidines.[1][5]
Reaction Mechanism and Signaling Pathway
The synthesis of 2,3-dihydropyridines from unsaturated oximes proceeds via a Rh(III)-catalyzed C-H activation pathway.[1][5] The catalytic cycle is initiated by the reversible C(sp²)-H insertion of the α,β-unsaturated oxime pivalate with a cationic Rh(III) complex, forming a five-membered metallacycle.[1][5][6] This is followed by an irreversible migratory insertion of a 1,1-disubstituted olefin into the Rh-C bond, which is the rate-limiting step.[1][6] Subsequent reductive elimination and N-O bond cleavage furnish the desired 2,3-dihydropyridine product and regenerate the active Rh(III) catalyst.[1][5][6]
Caption: Catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydropyridines
This protocol details the general procedure for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines from α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.
Materials:
-
α,β-Unsaturated oxime pivalate (1.0 equiv)
-
1,1-Disubstituted olefin (1.2 equiv)
-
--INVALID-LINK--₂ (Catalyst A₃, 5 mol %)
-
Cesium acetate (CsOAc) (2.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous (to make a 0.3 M solution)
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
To an anhydrous reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the α,β-unsaturated oxime pivalate, 1,1-disubstituted olefin, --INVALID-LINK--₂ catalyst, and CsOAc.
-
Add enough anhydrous HFIP to achieve a 0.3 M concentration of the oxime pivalate.
-
Stir the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.
Protocol 2: One-Pot Synthesis of Piperidines
This protocol describes the one-pot synthesis of piperidines from α,β-unsaturated oximes and alkenes, proceeding through a this compound intermediate.[1]
Materials:
-
α,β-Unsaturated oxime pivalate (1.0 equiv)
-
1,1-Disubstituted olefin (1.2 equiv)
-
--INVALID-LINK--₂ (Catalyst A₃, 5 mol %)
-
Cesium acetate (CsOAc) (2.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous (to make a 0.3 M solution)
-
Palladium on carbon (Pd/C, 10 mol %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
-
Anhydrous reaction vessel
Procedure:
-
Follow steps 1-3 of Protocol 1 for the synthesis of the this compound.
-
After 16 hours, cool the reaction mixture to room temperature.
-
Carefully add Pd/C to the reaction vessel.
-
Evaporate the HFIP under a stream of nitrogen and then add methanol.
-
Purge the vessel with hydrogen gas and then stir the mixture under a hydrogen balloon at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the piperidine product.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2,3-dihydropyridines and their subsequent conversion to piperidines, highlighting the scope of the reaction with different unsaturated oximes and alkenes.
Table 1: Scope of the Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines [1]
| Entry | Unsaturated Oxime Pivalate | Alkene | Product | Yield (%) |
| 1 | Phenyl-substituted | Methyl acrylate | 3aa | 99 |
| 2 | Phenyl-substituted | Methyl vinyl ketone | 3ab | 85 |
| 3 | Phenyl-substituted | Allyl methyl ether | 3ac | 75 |
| 4 | Thienyl-substituted | Methyl acrylate | 3ba | 91 |
| 5 | Naphthyl-substituted | Methyl acrylate | 3ca | 88 |
| 6 | Cyclohexyl-substituted | Methyl acrylate | 3da | 82 |
| 7 | Phenyl-substituted | Methylene cyclopentane | 3dj | 90 |
| 8 | Phenyl-substituted | Methylene cyclohexane | 3dk | 87 |
Reaction Conditions: Unsaturated oxime pivalate (1.0 equiv), alkene (1.2 equiv), --INVALID-LINK--₂ (5 mol %), CsOAc (2.0 equiv) in HFIP (0.3 M) at 60 °C for 16 h.
Table 2: One-Pot Synthesis and Diastereoselectivity of Piperidines [1]
| Entry | Unsaturated Oxime Pivalate | Alkene | Piperidine Product | Overall Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl-substituted | Methyl acrylate | 6aa | 85 | 4:1 |
| 2 | Phenyl-substituted | Methyl vinyl ketone | 6ab | 78 | 3:1 |
| 3 | Phenyl-substituted | Methylene cyclopentane | 6dj | 82 | >20:1 |
| 4 | Phenyl-substituted | Methylene cyclohexane | 6dk | 80 | 10:1 |
Reaction Conditions: i) Unsaturated oxime pivalate (1.0 equiv), alkene (1.2 equiv), --INVALID-LINK--₂ (5 mol %), CsOAc (2.0 equiv) in HFIP (0.3 M) at 60 °C for 16 h. ii) Pd/C (10 mol %), H₂ (balloon), MeOH, rt, 12 h.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 2,3-dihydropyridines and their subsequent conversion to piperidines.
Caption: Workflow for the synthesis of 2,3-dihydropyridines and piperidines.
Conclusion
The Rh(III)-catalyzed synthesis of 2,3-dihydropyridines from unsaturated oximes provides a reliable and efficient method for accessing these valuable synthetic intermediates. The reaction exhibits a broad substrate scope and the resulting dihydropyridines can be readily converted into medicinally relevant piperidine scaffolds in a one-pot fashion with good yields and diastereoselectivity.[1] This methodology offers a powerful tool for researchers and professionals in drug discovery and development for the construction of complex nitrogen-containing molecules.
References
- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis [organic-chemistry.org]
- 3. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation. | Semantic Scholar [semanticscholar.org]
- 4. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
The Strategic Application of 2,3-Dihydropyridones in Alkaloid Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, 2,3-dihydropyridones have emerged as versatile and powerful building blocks in the stereocontrolled synthesis of complex alkaloids. Their inherent reactivity and functionality allow for the efficient construction of polysubstituted piperidine rings, which form the core of numerous biologically active natural products. This document provides detailed application notes and experimental protocols for the use of 2,3-dihydropyridones in the synthesis of a range of alkaloids, highlighting key strategies and quantitative data.
The utility of 2,3-dihydropyridones in alkaloid synthesis is primarily centered on their ability to participate in a variety of chemical transformations, including Diels-Alder reactions, Michael additions, and other cycloadditions. These reactions enable the diastereoselective and enantioselective formation of intricate molecular architectures, paving the way for the total synthesis of alkaloids with high efficiency and stereocontrol.
Key Applications in Alkaloid Synthesis:
This section details the application of 2,3-dihydropyridone intermediates in the total synthesis of several distinct classes of alkaloids.
Synthesis of the Lycopodium Alkaloid Senepodine F
The total synthesis of the complex Lycopodium alkaloid, Senepodine F, showcases the power of a 2,3-dihydropyridone derivative in a key strategic cycloaddition. The synthesis of the decahydroquinoline AB-ring system of Senepodine F was achieved through a highly enantioselective and diastereoselective organocatalytic Diels-Alder reaction.[1][2]
A 5-nitro-2,3-dihydropyridone derivative served as the dienophile in a [4+2] cycloaddition with an α,β,γ,δ-unsaturated aldehyde. This key transformation, catalyzed by a chiral secondary amine, established multiple stereocenters in a single step with excellent control.[1][2]
Table 1: Key Reaction Data for the Asymmetric Diels-Alder Reaction in the Synthesis of Senepodine F [1][2]
| Entry | Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | ee (%) |
| 1 | 1-(tert-Butoxycarbonyl)-5-nitro-2,3-dihydropyridin-4(1H)-one | (2E,4E)-5-Phenylpenta-2,4-dienal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | -20 | 48 | 95 | >20:1 | 98 |
Experimental Protocol: Asymmetric Diels-Alder Reaction for Senepodine F Intermediate [2]
To a solution of 1-(tert-butoxycarbonyl)-5-nitro-2,3-dihydropyridin-4(1H)-one (1.0 equiv.) and (2E,4E)-5-phenylpenta-2,4-dienal (1.2 equiv.) in toluene (0.1 M) at -20 °C was added (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.2 equiv.). The reaction mixture was stirred at -20 °C for 48 hours. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate = 4:1) to afford the desired Diels-Alder adduct.
Logical Relationship: Role of 2,3-Dihydropyridone in Senepodine F Synthesis
Caption: Strategic use of a 2,3-dihydropyridone in the key Diels-Alder reaction to construct the core of Senepodine F.
Synthesis of the Dendrobatid Alkaloid Pumiliotoxin C
The asymmetric synthesis of the dendrobatid alkaloid (-)-pumiliotoxin C, a toxic substance isolated from the skin of poison dart frogs, has been accomplished using a chiral 2,3-dihydro-4-pyridone as a key intermediate. This approach, developed by Comins and Dehghani, highlights the utility of these heterocycles in constructing the indolizidine and quinolizidine ring systems characteristic of this class of alkaloids.
The synthesis commences with the enantioselective addition of a Grignard reagent to a chiral N-acylpyridinium salt, derived from 4-methoxy-3-(triisopropylsilyl)pyridine, to generate a chiral 2-substituted-2,3-dihydro-4-pyridone. This intermediate then undergoes a series of transformations to construct the pumiliotoxin C skeleton.
Table 2: Key Steps and Yields in the Asymmetric Synthesis of (-)-Pumiliotoxin C
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric addition to chiral N-acylpyridinium salt | Propylmagnesium chloride, THF, -78 °C | 85 (94% de) |
| 2 | Hydrolysis and Protection | 1. HCl, MeOH; 2. (Boc)2O, DMAP, CH2Cl2 | 92 |
| 3 | Conjugate Addition | Me2CuLi, THF, -78 °C | 89 |
| 4 | Ketone Reduction | L-Selectride®, THF, -78 °C | 95 (>99% de) |
| 5 | Deprotection and Cyclization | 1. TFA, CH2Cl2; 2. K2CO3, MeOH | 88 |
Experimental Protocol: Asymmetric Synthesis of the Dihydropyridone Intermediate for Pumiliotoxin C
To a solution of the chiral N-acyl-4-methoxypyridinium salt (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere was added propylmagnesium chloride (1.5 equiv.) dropwise. The reaction mixture was stirred at -78 °C for 2 hours. The reaction was then quenched by the addition of saturated aqueous NH4Cl solution and allowed to warm to room temperature. The mixture was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The resulting diastereomeric mixture of 2,3-dihydro-4-pyridones was purified by flash chromatography on silica gel to afford the major diastereomer.
Experimental Workflow: Synthesis of (-)-Pumiliotoxin C
Caption: Stepwise construction of (-)-Pumiliotoxin C from a chiral 2,3-dihydro-4-pyridone intermediate.
Synthesis of Indolizidine and Quinolizidine Alkaloids
Chiral 2,3-dihydro-4-pyridones serve as excellent precursors for the synthesis of various indolizidine and quinolizidine alkaloids, such as indolizidine (+)-209B, myrtine, and epi-myrtine. These syntheses often involve the stereocontrolled functionalization of the dihydropyridone ring followed by cyclization to form the bicyclic alkaloid core.
For instance, the synthesis of indolizidine (+)-209B utilizes a chiral 1,4-dihydropyridine intermediate, which is readily converted to a functionalized piperidine that undergoes subsequent cyclization. The syntheses of myrtine and epi-myrtine employ an organocatalytic intramolecular aza-Michael reaction of a tethered enone onto the dihydropyridone core to construct the quinolizidine skeleton.
Table 3: Comparison of Key Steps in the Synthesis of Indolizidine and Quinolizidine Alkaloids
| Alkaloid | Key Intermediate | Key Reaction | Stereocontrol |
| Indolizidine (+)-209B | Chiral 1,4-Dihydropyridine | Nucleophilic addition and cyclization | Chiral auxiliary |
| (+)-Myrtine | Acyclic precursor with dihydropyridone moiety | Intramolecular aza-Michael addition | Organocatalysis |
| (-)-epi-Myrtine | Acyclic precursor with dihydropyridone moiety | Intramolecular aza-Michael addition | Organocatalysis |
Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition for the Synthesis of a Quinolizidine Precursor
To a solution of the acyclic amino-dihydropyridone precursor (1.0 equiv.) in dichloromethane (0.05 M) was added the chiral imidazolidinone catalyst (Jørgensen-Hayashi catalyst, 0.1 equiv.) and benzoic acid (0.1 equiv.). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the quinolizidinone product.
Signaling Pathway Analogy: Stereocontrol in Quinolizidine Synthesis
Caption: Organocatalyst-directed stereochemical outcome in the synthesis of myrtine and epi-myrtine.
Conclusion
The application of 2,3-dihydropyridones in alkaloid synthesis provides a robust and versatile platform for the construction of complex molecular architectures. The ability to control stereochemistry through various synthetic strategies, including asymmetric catalysis and the use of chiral auxiliaries, makes these intermediates particularly valuable in the field of natural product synthesis and drug discovery. The detailed protocols and data presented herein serve as a practical guide for researchers looking to employ these powerful building blocks in their own synthetic endeavors.
References
Application Notes and Protocols for the Analytical Identification of 2,3-Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydropyridines are a class of semi-saturated nitrogen-containing heterocyclic compounds. They serve as crucial intermediates in the synthesis of various natural products, particularly alkaloids, and are valuable building blocks for constructing piperidine and quinolizidine ring systems which exhibit a wide range of biological and pharmacological properties[1]. Given their synthetic utility and potential therapeutic relevance, the accurate and unambiguous identification and characterization of 2,3-dihydropyridine derivatives are paramount for quality control, reaction monitoring, and drug development.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to identify and characterize 2,3-dihydropyridines, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Spectroscopic Methods (UV-Vis and IR), and X-ray Crystallography.
Logical Workflow for Identification
A systematic approach is recommended for the comprehensive analysis of a putative this compound sample. The workflow begins with preliminary spectroscopic analysis for functional group identification, proceeds to chromatographic separation for purity assessment and quantification, and culminates in detailed structural elucidation and definitive confirmation.
Caption: Logical workflow for the analysis of this compound compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 2,3-dihydropyridines in solution. ¹H NMR provides information on the proton environment, including chemical shifts, signal multiplicity (splitting), and coupling constants, which helps define the connectivity of atoms. ¹³C NMR identifies the different carbon environments in the molecule. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be used to establish proton-proton and proton-carbon correlations, respectively, confirming the overall structure.[1][2]
A key diagnostic feature in the ¹H NMR spectrum of 2,3-dihydropyridinones is the presence of two geminal protons at the C2 (or C3) position, which typically appear as two distinct doublets of doublets.[1][3] These signals exhibit a large geminal coupling constant (²J) of approximately 16 Hz and smaller vicinal coupling constants (³J) to the adjacent proton.[1][3]
Quantitative Data:
| Nucleus | Position / Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Reference |
| ¹H | H-2 (CH₂) | 2.26 - 3.09 | dd, dd | ²J ≈ 16, ³J ≈ 4-7 | [1][3] |
| H-3 (CH) | 4.65 - 5.20 | m | - | [3] | |
| Vinylic H (e.g., H-5 or H-6) | 5.01 - 5.47 | s | - | [1][2][3] | |
| ¹³C | C-2 (CH₂) | ~42.0 | - | - | [1][3] |
| C-3 (CH) | ~64.6 | - | - | [3] | |
| C-4 (C=O) | ~190.0 | - | - | [3] | |
| Olefinic C | 96.2 - 101.9 | - | - | [1][3] |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
Cap the NMR tube and gently vortex to ensure complete dissolution and homogeneity.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC/HETCOR) to resolve complex structures and confirm assignments.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Mass Spectrometry (MS)
Application Note: Mass spectrometry is essential for determining the molecular weight and elemental composition of 2,3-dihydropyridines. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[4] The fragmentation pattern, generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS), offers valuable structural information.[5] Common fragmentation pathways for dihydropyridine-related structures include the loss of substituents, retro-Diels-Alder (RDA) reactions, and cleavage of the heterocyclic ring.[6][7]
Caption: Common fragmentation pathways for this compound derivatives in MS.
Quantitative Data:
| Fragmentation Type | Neutral Loss | Description | Reference |
| Loss of Hydrogen Radical | H• (1 Da) | A common initial fragmentation resulting in an [M-1]⁺ ion. | [6] |
| Loss of Substituents | Varies | Loss of alkyl or functional groups from the dihydropyridine ring or side chains. | [7][8] |
| Retro-Diels-Alder (RDA) | Ethylene (28 Da) | Cleavage of the dihydropyridine ring, particularly in fused systems. | [6] |
| Pyridine Ring Fission | HCN (27 Da) | Cleavage of the pyridine ring itself. | [6] |
Experimental Protocol (GC-MS with EI):
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of the sample in a volatile solvent (e.g., methanol, acetonitrile, ethyl acetate) to a concentration of approximately 1 mg/mL.[6]
-
Perform serial dilutions to achieve a final concentration suitable for the instrument (typically 1-10 µg/mL).[6]
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.
-
-
Instrument Setup & Data Acquisition:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[6]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to a value significantly above the expected molecular weight (e.g., m/z 500).
-
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (M⁺).
-
Analyze the fragmentation pattern by identifying major fragment ions.
-
Correlate the observed fragments with the proposed structure by calculating the mass of potential neutral losses.
-
Compare the obtained spectrum with library databases for known compounds.
-
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a robust and versatile technique for the separation, quantification, and purity assessment of this compound compounds.[9] Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (e.g., C8 or C18) is paired with a polar mobile phase.[10][11] This method allows for the separation of the target compound from starting materials, byproducts, and degradation products.[11] UV detection is typically employed, with the wavelength set to the absorbance maximum (λmax) of the dihydropyridine chromophore to ensure high sensitivity.[10]
Quantitative Data (Example RP-HPLC Conditions):
| Parameter | Condition 1 (General Dihydropyridines) | Condition 2 (Dichloropyridine) |
| Column | Luna C8 (150 mm × 4.6 mm; 3 µm)[10] | Newcrom R1 (150 mm x 4.6 mm; 5 µm)[11] |
| Mobile Phase | ACN:MeOH:0.7% TEA (pH 3.06) (30:35:35 v/v)[10] | ACN:Water with 0.1% H₃PO₄ or HCOOH (50:50 v/v)[11] |
| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min |
| Column Temp. | 30 °C[10] | Ambient |
| Injection Vol. | 3 µL[10] | 5-10 µL |
| Detection | UV at 237 nm[10] | UV at appropriate λmax |
| Run Time | < 8 minutes[10] | Varies |
Experimental Protocol:
-
Mobile Phase Preparation:
-
Prepare the mobile phase components as specified in the chosen method (e.g., Condition 1 or 2 above).
-
For Condition 2, prepare a 0.1% (v/v) solution of the acid modifier (phosphoric acid for UV, formic acid for MS compatibility) in HPLC-grade water.[11]
-
Mix the aqueous and organic (acetonitrile) components in the specified ratio.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration before use.[10][11]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.[11]
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected sample concentration range.
-
Sample Solution: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
-
Instrument Setup & Analysis:
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved (typically 30 minutes).[10]
-
Set the UV detector to the appropriate wavelength.
-
Inject the standards and the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards versus their concentration.
-
Determine the concentration of the this compound in the sample by interpolating its peak area on the calibration curve.
-
Assess the purity of the sample by calculating the area percentage of the main peak relative to all peaks in the chromatogram.
-
Spectroscopic Methods (UV-Vis and IR)
Application Note: UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are rapid, non-destructive techniques used for preliminary characterization and functional group identification.
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule.[12] The conjugated π-system in the this compound ring gives rise to characteristic absorption bands in the UV region. The wavelength of maximum absorbance (λmax) can be used as a preliminary identifier and is crucial for setting the detection wavelength in HPLC analysis.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[4] For this compound derivatives, key absorbances include C-H stretches from the ring and substituents, C=C stretching from the double bond, and, if present, the strong C=O stretch of a pyridinone or ester group.[13]
Quantitative Data:
| Technique | Functional Group / Transition | Typical Wavelength / Wavenumber | Reference |
| UV-Vis | π → π* transitions | 230 - 300 nm (approx.) | [14][15] |
| IR | C-H (sp² on ring) | 3000 - 3200 cm⁻¹ | [13] |
| C-H (sp³) | 2850 - 3000 cm⁻¹ | [12] | |
| C=O (Ketone/Ester) | 1690 - 1760 cm⁻¹ | [12] | |
| C=C (Alkene) | 1620 - 1680 cm⁻¹ | [12] | |
| C-O (Ether/Ester) | 1000 - 1300 cm⁻¹ | [12] |
Experimental Protocols:
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Analysis:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Perform a baseline correction with the solvent blank.
-
Scan the sample across a suitable wavelength range (e.g., 200-400 nm).
-
Record the absorbance spectrum and identify the λmax.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and ensure good contact with the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Analyze the resulting transmittance or absorbance spectrum to identify characteristic functional group peaks.
-
X-ray Crystallography
Application Note: Single-crystal X-ray crystallography is the gold standard for the absolute and unambiguous determination of the three-dimensional structure of a molecule.[16][17] This technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and conformation in the solid state.[18] While it requires a high-quality single crystal of the compound, the resulting structural data is definitive and invaluable for resolving any ambiguities from other analytical methods.[19][20]
Experimental Protocol (General Overview):
-
Crystallization:
-
Grow a single, diffraction-quality crystal of the purified this compound. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in the cold stream (typically 100 K) of the X-ray diffractometer.
-
The instrument will irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters of the model against the experimental data until the calculated and observed diffraction patterns match closely.
-
-
Data Analysis:
-
Analyze the final refined structure to determine bond lengths, angles, and torsion angles.
-
Generate graphical representations of the molecule and its packing in the crystal lattice.
-
Deposit the final structural data in a crystallographic database (e.g., the Cambridge Structural Database, CSD).
-
References
- 1. thescipub.com [thescipub.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. butlerov.com [butlerov.com]
- 18. Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR [agris.fao.org]
- 19. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2,3-Dihydropyridine Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydropyridines are an important class of heterocyclic compounds with a diverse range of biological activities, making them valuable scaffolds in drug discovery and development. The synthesis of these molecules often results in complex mixtures containing starting materials, byproducts, and isomers, necessitating robust purification protocols to isolate the desired product with high purity. This document provides detailed application notes and experimental protocols for the purification of 2,3-dihydropyridine products, focusing on common laboratory techniques such as flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), recrystallization, and vacuum distillation. Additionally, methods for purity assessment and relevant biological signaling pathways are discussed.
Purification Strategies: A Comparative Overview
The choice of purification method depends on several factors, including the physicochemical properties of the this compound derivative (e.g., polarity, solubility, thermal stability), the nature of the impurities, and the desired scale of purification. The following table summarizes the key aspects of the most common purification techniques.
| Purification Technique | Principle | Typical Purity | Typical Recovery | Throughput | Key Considerations |
| Flash Column Chromatography | Adsorption chromatography based on polarity. | >95% | 60-90% | Low to Medium | Cost-effective for moderate scales; requires method development (solvent system selection). |
| Preparative HPLC | High-resolution separation based on polarity (RP) or other interactions. | >99% | 50-80% | Low | High purity achievable; suitable for difficult separations and final polishing steps. |
| Recrystallization | Differential solubility of the product and impurities in a solvent or solvent system. | >98% | 40-80% | Low to High | Can be highly efficient for crystalline solids; requires suitable solvent selection. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | >97% | 50-90% | Medium to High | Suitable for thermally sensitive, volatile liquids; requires specialized equipment. |
Experimental Protocols
Flash Column Chromatography
Flash column chromatography is a widely used technique for the routine purification of organic compounds. For 2,3-dihydropyridines, which are often moderately polar, normal-phase chromatography on silica gel is a common approach.
Protocol: Purification of a Generic N-Substituted this compound
-
Materials:
-
Crude this compound product
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column, flasks, and other standard laboratory glassware
-
-
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation. If the compound streaks, adding a small amount of triethylamine (0.1-1%) to the eluent can help to suppress interactions with acidic silanol groups on the silica.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under a gentle flow of the solvent. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase). For less soluble compounds, "dry loading" is recommended: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 10% EtOAc in hexane to 30% EtOAc in hexane), can improve separation.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
-
Troubleshooting:
-
Poor Separation: Optimize the solvent system or consider using a different stationary phase (e.g., alumina).
-
Compound Streaking: Add a small percentage of a basic modifier like triethylamine to the eluent.
-
Workflow for Flash Column Chromatography Purification
Caption: Workflow for this compound purification by flash column chromatography.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique ideal for purifying small to medium quantities of a compound to a very high degree of purity. It is particularly useful for separating closely related isomers or for a final purification step.
Protocol: Reverse-Phase HPLC Purification
-
Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector.
-
C18 reverse-phase preparative column (e.g., 20 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile or Methanol
-
-
Procedure:
-
Method Development: Develop a separation method on an analytical HPLC system with a similar stationary phase. A typical starting gradient could be from 30% B to 95% B over 20 minutes.
-
Sample Preparation: Dissolve the partially purified this compound in a minimal amount of the initial mobile phase composition or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.
-
Product Isolation: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the final product.
-
-
Quantitative Data Example (Hypothetical):
| Parameter | Value |
| Crude Purity | 85% |
| Column | C18, 20 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 20 mL/min |
| Loading | 100 mg |
| Final Purity | >99% |
| Recovery | 75% |
Recrystallization
Recrystallization is a powerful and scalable method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Protocol: Single-Solvent and Two-Solvent Recrystallization
-
Solvent Screening:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold.
-
For a two-solvent system, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble, and the two solvents must be miscible. Common pairs include ethanol/water, and dichloromethane/hexane.[1]
-
-
Single-Solvent Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.[2]
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).[2]
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Two-Solvent Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Add the hot "poor" solvent dropwise until the solution becomes slightly turbid.[1]
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[1]
-
Follow steps 4-7 from the single-solvent procedure.
-
Logical Flow of Recrystallization
Caption: The logical steps involved in the recrystallization process.
Vacuum Distillation
For liquid this compound derivatives that are thermally stable at reduced pressures, vacuum distillation is an effective method for purification on a larger scale.
Protocol: Vacuum Distillation of a this compound Derivative
-
Equipment:
-
A distillation flask, condenser, receiving flask, and vacuum adapter.
-
A vacuum pump and a pressure gauge.
-
A heating mantle and a stir bar.
-
-
Procedure:
-
Place the crude liquid this compound in the distillation flask with a stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Gradually apply vacuum and begin heating the flask.
-
Collect and discard any low-boiling impurities.
-
Collect the main fraction of the this compound product at a constant temperature and pressure.
-
Stop the distillation before the flask is completely dry.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
-
Note: The boiling point of a compound under vacuum can be estimated using a temperature-pressure nomograph.[3] Reducing the pressure significantly lowers the boiling point, preventing decomposition of heat-sensitive compounds.[4][5]
Purity Assessment
Accurate determination of purity is crucial. A combination of techniques is often employed for a comprehensive analysis.
| Method | Principle | Information Provided |
| TLC | Adsorption chromatography | Qualitative assessment of the number of components. |
| HPLC | High-resolution chromatography | Quantitative purity (% area), detection of trace impurities.[6] |
| qNMR | Nuclear Magnetic Resonance | Absolute purity determination against a certified internal standard.[7] |
| GC-MS | Gas Chromatography-Mass Spectrometry | Purity of volatile compounds and identification of impurities by mass. |
| Melting Point | Phase transition temperature | Sharp melting point range indicates high purity for crystalline solids. |
Protocol: Purity Determination by Quantitative NMR (qNMR)
-
Accurately weigh a known amount of the purified this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire a 1H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.[8]
Biological Signaling Pathways of Dihydropyridines
While 1,4-dihydropyridines are well-known L-type calcium channel blockers, the biological activities of this compound derivatives are an active area of research. Dihydropyridine scaffolds, in general, are known to interact with various signaling pathways.
Calcium Channel Blockade
Dihydropyridines are classic antagonists of L-type voltage-gated calcium channels, which are crucial for muscle contraction and neuronal signaling. By blocking these channels, they inhibit the influx of Ca2+ into cells, leading to vasodilation and a decrease in blood pressure.[9]
Caption: Dihydropyridine action on L-type calcium channels.
STAT1 Signaling Pathway
Recent studies have shown that some dihydropyridine calcium channel blockers can suppress the transcription of Programmed Death-Ligand 1 (PD-L1) by inhibiting the activation of Signal Transducer and Activator of Transcription 1 (STAT1).[10] This suggests a potential role for dihydropyridines in immunomodulation.
Caption: Inhibition of the STAT1 signaling pathway by dihydropyridines.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. Different modes of Ca channel gating behaviour favoured by dihydropyridine Ca agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. usp.org [usp.org]
- 9. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2,3-Dihydropyridine Analogues in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a specific protocol for the synthesis of a 2,3-dihydropyridine analogue, a dihydropyridinone derivative, utilizing continuous flow chemistry. This methodology offers significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability, which are critical in a drug development context.
Introduction to 2,3-Dihydropyridines and the Advantages of Flow Synthesis
The this compound scaffold and its derivatives are important structural motifs in medicinal chemistry. The application of continuous flow technology to the synthesis of these and other heterocyclic compounds is a rapidly growing field.[1] Flow chemistry provides a paradigm shift from traditional batch processing by offering precise control over reaction parameters such as temperature, pressure, and residence time.[2] This enhanced control leads to improved product consistency, accelerated reaction rates, and reduced waste, aligning with the principles of Green Chemistry.[2]
Key advantages of employing flow chemistry for the synthesis of complex heterocyclic molecules include:
-
Enhanced Safety: The small reaction volumes within the microreactors minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.[1]
-
Rapid Optimization: Automated flow systems enable the rapid screening of reaction conditions, significantly reducing the time required for process optimization.[1]
-
Improved Yield and Selectivity: Precise control over stoichiometry and temperature gradients can lead to cleaner reaction profiles and higher yields of the desired product.[2]
-
Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[3]
-
Integration of Synthesis and Purification: Downstream processing steps, such as work-up and purification, can be integrated into the flow path, creating a seamless and automated manufacturing process.[4]
Organocatalytic Synthesis of a Chiral Dihydropyridinone in Continuous Flow
A notable application of flow chemistry in this area is the enantioselective synthesis of a dihydropyridinone derivative through a domino Michael addition/cyclization reaction. This process utilizes a polystyrene-supported chiral benzotetramisole (BTM) analogue as a recyclable organocatalyst.[5][6] The use of an immobilized catalyst in a packed-bed reactor is particularly well-suited for continuous flow operations, as it simplifies product isolation and catalyst reuse.[2]
Reaction Pathway
The synthesis involves an initial in-flow activation of phenylacetic acid with pivaloyl chloride to form a mixed anhydride. This is followed by a domino Michael addition/cyclization reaction with a chalcone-type tosylimine, catalyzed by the immobilized chiral organocatalyst.[6]
Caption: Key reaction stages in the synthesis of the dihydropyridinone derivative.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the continuous flow synthesis of (3R,4R)-3,4,6-triphenyl-1-tosyl-3,4-dihydropyridin-2(1H)-one.[6]
| Parameter | Value |
| Reagents & Concentrations | |
| Phenylacetic Acid | 0.2 M in Dichloromethane (DCM) |
| Pivaloyl Chloride | 0.2 M in DCM |
| Chalcone-type Tosylimine | 0.1 M in DCM |
| Flow Rates | |
| Phenylacetic Acid Solution | 0.14 mL/min |
| Pivaloyl Chloride Solution | 0.14 mL/min |
| Tosylimine Solution | 0.28 mL/min |
| Reactor & Catalyst | |
| Activation Reactor Volume | 4 mL |
| Domino Reaction Reactor | Packed bed with PS-supported BTM (0.54 mmol) |
| Domino Reactor Volume | 1 mL |
| Reaction Conditions | |
| Temperature | Ambient |
| Performance | |
| Residence Time (Activation) | 14.2 min |
| Residence Time (Domino) | 7.5 min |
| Total Operation Time | 11 hours |
| Yield of Product | 4.44 g |
| Enantiomeric Excess (ee) | >99.9% |
Experimental Protocols
Materials and Reagents
-
Phenylacetic acid
-
Pivaloyl chloride
-
(E)-N-(3-oxo-1,3-diphenylprop-1-en-1-yl)-4-methylbenzenesulfonamide (Chalcone-type tosylimine)
-
Polystyrene-supported benzotetramisole (PS-BTM) analogue (f = 0.9 mmol/g)[6]
-
Dichloromethane (DCM), anhydrous
-
Deionized water
Equipment Setup
A continuous flow system comprising:
-
Three syringe pumps for reagent delivery.
-
A T-mixer for combining reagent streams.
-
A 4 mL coil reactor for the in-situ activation step.
-
A packed-bed reactor (1 mL volume) containing the PS-BTM catalyst.
-
A back-pressure regulator.
-
A collection vessel.
Caption: Experimental workflow for the continuous synthesis of the dihydropyridinone.
Protocol for Continuous Flow Synthesis
-
Preparation of Reagent Solutions:
-
Prepare a 0.2 M solution of phenylacetic acid in anhydrous DCM.
-
Prepare a 0.2 M solution of pivaloyl chloride in anhydrous DCM.
-
Prepare a 0.1 M solution of the chalcone-type tosylimine in anhydrous DCM.
-
-
System Priming:
-
Prime the syringe pumps and the reactor system with anhydrous DCM to ensure an inert and dry environment.
-
-
Initiation of Flow Synthesis:
-
Set the flow rates for the syringe pumps as follows:
-
Pump A (Phenylacetic Acid): 0.14 mL/min
-
Pump B (Pivaloyl Chloride): 0.14 mL/min
-
Pump C (Tosylimine): 0.28 mL/min
-
-
The streams from Pump A and Pump B are combined in the first T-mixer and enter the 4 mL activation reactor.
-
The effluent from the activation reactor is then mixed with the stream from Pump C in the second T-mixer before entering the packed-bed domino reactor.
-
-
Reaction and Collection:
-
The reaction mixture flows through the packed-bed reactor containing the immobilized catalyst.
-
The output from the domino reactor undergoes an in-line aqueous workup.
-
The organic phase containing the dihydropyridinone product is collected in a designated vessel.
-
-
Steady State and Shutdown:
-
Allow the system to reach a steady state before collecting the product for yield determination.
-
Upon completion of the run, flush the entire system with anhydrous DCM to remove any residual reagents and product.
-
This protocol provides a robust and scalable method for the enantioselective synthesis of a chiral dihydropyridinone, showcasing the power of continuous flow chemistry in modern drug discovery and development.[6]
References
- 1. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 2. Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Flow Chemistry for the Synthesis and Scale-up of Small Organic Molecules - Durham e-Theses [etheses.dur.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition/Cyclization Reactions in Batch and Flow - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for Scale-Up Synthesis of 2,3-Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydropyridines are a class of nitrogen-containing heterocyclic compounds that serve as versatile intermediates in the synthesis of various biologically active molecules, including piperidines, which are prevalent in pharmaceuticals. Unlike their more stable 1,4-dihydropyridine counterparts, the synthesis of 2,3-dihydropyridines can be challenging. This document provides detailed protocols for the scale-up synthesis of 2,3-dihydropyridine derivatives, focusing on a robust Rhodium(III)-catalyzed C-H activation approach. The protocols are designed to be adaptable for process development and larger-scale production in a research or industrial setting.
Overview of the Synthetic Pathway
The presented method is based on the Rh(III)-catalyzed annulation of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.[1][2] This reaction proceeds via a C(sp²)-H insertion to form a five-membered metallacycle, followed by migratory insertion of the olefin and reductive elimination to yield the this compound product.[1] This approach offers a broad substrate scope and good functional group tolerance.[1]
References
Application Notes and Protocols: 2,3-Dihydropyridine as a Versatile Building Block for Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydropyridine scaffold is a pivotal building block in the synthesis of a diverse array of nitrogen-containing heterocycles. Its inherent reactivity and versatile functionalization potential make it an attractive starting material for the construction of complex molecular architectures, many of which are found in biologically active natural products and pharmaceuticals. This document provides an overview of the applications of 2,3-dihydropyridines in the synthesis of valuable nitrogen heterocycles, detailed experimental protocols for key transformations, and insights into the signaling pathways targeted by some of the resulting molecules.
Applications in Heterocyclic Synthesis
2,3-Dihydropyridines serve as versatile intermediates in a variety of chemical transformations, enabling the synthesis of several important classes of nitrogen heterocycles:
-
Piperidines: The piperidine ring is a ubiquitous structural motif in pharmaceuticals. 2,3-Dihydropyridines can be readily reduced to the corresponding piperidines, often with a high degree of stereocontrol. This transformation is crucial for the synthesis of numerous drug candidates.
-
Fused Pyridines (e.g., Pyrido[2,3-d]pyrimidines): The dihydropyridine ring can be annulated with other heterocyclic systems to generate fused bicyclic and polycyclic structures. For instance, condensation reactions with urea or thiourea derivatives can yield pyridopyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition.
-
Quinolizidine Alkaloids: The quinolizidine skeleton is the core structure of a large family of alkaloids with interesting pharmacological properties. Synthetic strategies towards these natural products often involve the construction of a this compound intermediate followed by further cyclization steps.
-
Cycloaddition Products: The endocyclic double bond of 2,3-dihydropyridines can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a dienophile. This provides a powerful tool for the stereoselective synthesis of complex polycyclic nitrogen heterocycles.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of 2,3-dihydropyridines and their derivatives, as well as the biological activity of some of the resulting nitrogen heterocycles.
Table 1: Synthesis of 2,3-Dihydropyridines via Rh(III)-Catalyzed C-H Activation
| Entry | α,β-Unsaturated Oxime Pivalate | Alkene | Product | Yield (%) |
| 1 | 1a | 2a | 3aa | 99 |
| 2 | 1b | 2a | 3ba | 85 |
| 3 | 1c | 2a | 3ca | 91 |
Reaction Conditions: α,β-Unsaturated oxime pivalate (1.0 equiv), alkene (2.0 equiv), [Cp*CF3Rh(OAc)2] (5 mol %), CsOAc (20 mol %), HFIP, 60 °C.
Table 2: Synthesis of Piperidines from 2,3-Dihydropyridines
| Entry | This compound | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 3aa | 4aa | 95 | >20:1 |
| 2 | 3ba | 4ba | 88 | 10:1 |
| 3 | 3ca | 4ca | 92 | >20:1 |
Reaction Conditions: this compound (1.0 equiv), H2 (1 atm), Pd/C (10 mol %), MeOH, rt.
Table 3: Biological Activity of Dihydropyridine Derivatives
| Compound | Target | Cell Line | IC₅₀ (µM) | Citation |
| Compound 6 | PIM-1 Kinase | HT-29 (Colon Cancer) | 0.70 | [1] |
| Compound 4 | - | MDA-MB-231 (Breast Cancer) | 4.6 | [1] |
| TD-Hid-6 | Polyphenol Oxidase | - | 1.14 | [2] |
| TD-Hid-7 | Polyphenol Oxidase | - | 5.29 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines
This protocol is adapted from the work of Rovis and coworkers.[3][4]
Materials:
-
α,β-Unsaturated oxime pivalate
-
1,1-Disubstituted olefin
-
[Cp*CF3Rh(OAc)2] (Rhodium catalyst)
-
Cesium acetate (CsOAc)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous solvents and reagents
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the α,β-unsaturated oxime pivalate (0.2 mmol, 1.0 equiv), the 1,1-disubstituted olefin (0.4 mmol, 2.0 equiv), [Cp*CF3Rh(OAc)2] (0.01 mmol, 5 mol %), and CsOAc (0.04 mmol, 20 mol %).
-
Add anhydrous HFIP (1.0 mL) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.
Protocol 2: General Procedure for the Hydrogenation of 2,3-Dihydropyridines to Piperidines
This protocol describes the reduction of the this compound scaffold to the corresponding piperidine.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Balloon or hydrogenator
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add the this compound (0.1 mmol, 1.0 equiv) and methanol (2.0 mL).
-
Carefully add Pd/C (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary, although in many cases, the product is obtained in high purity after filtration and solvent removal.
Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is a general representation for the synthesis of a fused pyridopyrimidine system.
Materials:
-
2-Amino-1,6-dihydropyridine-3-carboxamide derivative
-
Chloroacetyl chloride
-
Anhydrous dioxane
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-1,6-dihydropyridine-3-carboxamide derivative (1.0 equiv) in anhydrous dioxane.
-
Add chloroacetyl chloride (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield the pyridopyrimidinone derivative.
Visualizations of Workflows and Signaling Pathways
Experimental Workflow: Synthesis of Piperidines from 2,3-Dihydropyridines
Caption: Workflow for the two-step synthesis of piperidines.
Signaling Pathway: PIM-1 Kinase Inhibition
Caption: Inhibition of the PIM-1 kinase signaling pathway.
Signaling Pathway: Polyphenol Oxidase Inhibition
Caption: Mechanism of polyphenol oxidase (PPO) inhibition.
References
- 1. Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Application Notes and Protocols for the Solid-Phase Synthesis of 2,3-Dihydropyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the solid-phase synthesis of 2,3-dihydropyridine libraries. This class of nitrogen-containing heterocycles is of significant interest in medicinal chemistry due to their diverse biological activities. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries, facilitating high-throughput screening and accelerating the drug discovery process. The methodologies described herein are based on established principles of solid-phase synthesis and known solution-phase reactions of 2,3-dihydropyridines.
Introduction to 2,3-Dihydropyridines and Solid-Phase Synthesis
2,3-Dihydropyridines are a class of heterocyclic compounds that have garnered attention in medicinal chemistry for their potential as scaffolds in the development of novel therapeutic agents. The ability to rapidly synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies. Solid-phase synthesis is an ideal technology for this purpose, offering numerous advantages over traditional solution-phase chemistry.[1][2] These benefits include simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1]
The general strategy for the solid-phase synthesis of a this compound library involves anchoring a starting material to a solid support (resin), performing a series of chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the resin. This approach allows for the efficient construction of a large number of compounds in a combinatorial fashion.
Overview of the Synthetic Strategy
The proposed solid-phase synthesis of this compound libraries is adapted from a solution-phase rhodium(III)-catalyzed reaction between α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.[3][4] This route is chosen for its potential adaptability to a solid support and the commercial availability of a wide range of building blocks. A traceless linker strategy can be employed to ensure that the final cleaved product does not contain any part of the linker, which is often desirable in drug discovery.
The overall workflow can be summarized as follows:
-
Immobilization: An appropriate starting material, such as a functionalized α,β-unsaturated oxime, is attached to a solid support via a suitable linker.
-
Cycloaddition: The resin-bound oxime undergoes a catalyzed reaction with a diverse set of 1,1-disubstituted olefins to form the this compound ring system.
-
Cleavage: The final this compound product is cleaved from the solid support.
This strategy allows for the introduction of diversity at multiple points in the molecular scaffold, leading to a library of structurally varied compounds.
Data Presentation
The following table presents illustrative data for a hypothetical solid-phase synthesis of a this compound library. The yields and purities are representative of what can be expected from solid-phase organic synthesis.
| Entry | Resin-Bound Oxime | Olefin Building Block | Product Structure | Yield (%) | Purity (%) |
| 1 | Resin-O-Cinnamaldehyde Oxime | Methyl Acrylate | 5-Methoxycarbonyl-6-phenyl-2,3-dihydropyridine | 75 | 92 |
| 2 | Resin-O-Cinnamaldehyde Oxime | Acrylonitrile | 5-Cyano-6-phenyl-2,3-dihydropyridine | 72 | 90 |
| 3 | Resin-O-Crotonaldehyde Oxime | Methyl Acrylate | 5-Methoxycarbonyl-6-methyl-2,3-dihydropyridine | 78 | 95 |
| 4 | Resin-O-Crotonaldehyde Oxime | Acrylonitrile | 5-Cyano-6-methyl-2,3-dihydropyridine | 70 | 88 |
Experimental Protocols
The following are detailed protocols for the key experiments in the solid-phase synthesis of a this compound library.
Protocol 1: Immobilization of α,β-Unsaturated Aldehyde on Wang Resin
This protocol describes the attachment of an α,β-unsaturated aldehyde to Wang resin, a common solid support for the synthesis of molecules with a C-terminal carboxylic acid.
Materials:
-
Wang resin
-
4-Carboxy-trans-cinnamaldehyde
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol/g loading) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Washing: Drain the DCM and wash the resin with DMF (3 x 10 mL).
-
Activation: In a separate flask, dissolve 4-carboxy-trans-cinnamaldehyde (3 eq., 3.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in DMF (5 mL). Add DIC (3 eq., 3.0 mmol) and stir the mixture at room temperature for 15 minutes.
-
Coupling: Add the activated aldehyde solution to the swollen resin. Agitate the mixture at room temperature for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: Formation of the Resin-Bound Oxime
This protocol details the conversion of the resin-bound aldehyde to the corresponding oxime.
Materials:
-
Resin-bound aldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol (EtOH)
Procedure:
-
Swelling: Swell the resin-bound aldehyde (1 g) in a mixture of EtOH:Pyridine (10:1, 10 mL) for 30 minutes.
-
Reaction: Add hydroxylamine hydrochloride (5 eq.) to the resin suspension. Heat the mixture at 60°C for 6 hours with gentle agitation.
-
Washing: Cool the resin to room temperature. Drain the reaction mixture and wash the resin with EtOH (3 x 10 mL), water (3 x 10 mL), EtOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Rh(III)-Catalyzed Cycloaddition for this compound Synthesis
This protocol describes the key ring-forming reaction on the solid support.
Materials:
-
Resin-bound oxime
-
1,1-Disubstituted olefin (e.g., methyl acrylate)
-
[RhCp*Cl2]2 catalyst
-
AgSbF6
-
1,2-Dichloroethane (DCE)
Procedure:
-
Swelling: Swell the resin-bound oxime (1 g) in DCE (10 mL) for 30 minutes.
-
Catalyst Preparation: In a separate flask, mix [RhCp*Cl2]2 (0.025 eq.) and AgSbF6 (0.1 eq.) in DCE (2 mL) and stir at room temperature for 15 minutes.
-
Reaction: Add the 1,1-disubstituted olefin (5 eq.) to the resin suspension, followed by the catalyst solution. Heat the mixture at 80°C for 24 hours with agitation.
-
Washing: Cool the resin to room temperature. Drain the reaction mixture and wash the resin with DCE (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage of the this compound from the Resin
This protocol outlines the release of the final product from the solid support.
Materials:
-
Resin-bound this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swelling: Swell the resin-bound product (1 g) in DCM (5 mL) for 30 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA:DCM:TIS (95:2.5:2.5, 10 mL).
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Collection: Filter the resin and collect the filtrate. Wash the resin with DCM (2 x 5 mL).
-
Evaporation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by preparative HPLC or flash chromatography.
Visualizations
The following diagrams illustrate the key processes in the solid-phase synthesis of this compound libraries.
References
Application Note: Enzymatic Synthesis of 2,3-Dihydropyridine Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydropyridine scaffolds are privileged structures in medicinal chemistry, most notably as L-type calcium channel blockers for treating cardiovascular diseases.[1] Among the various isomers, 2,3-dihydropyridines are versatile synthetic intermediates for producing piperidines, a class of nitrogen heterocycles prevalent in numerous pharmaceuticals.[2] Traditional chemical synthesis of these analogues often requires harsh conditions, multi-step procedures, and can be challenging to perform stereoselectively.[2] Biocatalysis, utilizing enzymes such as imine reductases (IREDs), presents a green and highly selective alternative for the synthesis of chiral amines and heterocyclic compounds.[3] IREDs catalyze the asymmetric reduction of C=N bonds in cyclic imines, offering a direct route to enantiomerically pure products under mild, aqueous conditions.[3][4] This application note provides a detailed protocol for the enzymatic synthesis of 2,3-dihydropyridine analogues using imine reductases, including data on enzyme performance and a generalized experimental workflow.
Principle of the Method
The enzymatic synthesis of this compound analogues is based on the asymmetric reduction of a suitable cyclic imine or iminium precursor. Imine reductases (IREDs), which belong to the NADPH-dependent oxidoreductase enzyme class, facilitate the transfer of a hydride ion from a nicotinamide cofactor (NADPH or NADH) to the electrophilic carbon of the imine bond.[4] This process generates a chiral center with high stereoselectivity. To make the process economically viable, the expensive cofactor is continuously regenerated in situ using a cofactor recycling system, such as glucose dehydrogenase (GDH), which oxidizes glucose while reducing NADP+ back to NADPH.
Figure 1: General workflow for the IRED-catalyzed synthesis with cofactor recycling.
Experimental Protocols
Protocol 1: General Procedure for IRED-Catalyzed Synthesis
This protocol describes a representative small-scale (1-5 mL) reaction. Conditions should be optimized for specific substrates and enzymes.
Materials and Reagents:
-
Imine reductase (IRED) enzyme (lyophilized powder or solution)
-
Cyclic imine precursor substrate
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose dehydrogenase (GDH) for cofactor recycling
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Sodium sulfate (anhydrous)
-
Microcentrifuge tubes or small reaction vials
-
Thermomixer or incubator shaker
Procedure:
-
Reaction Mixture Preparation: In a 2 mL microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
1 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
1 mM NADP⁺ (or NAD⁺).
-
100 mM D-Glucose.
-
1-5 mg/mL IRED.
-
0.5-2 mg/mL GDH.
-
-
Pre-incubation: Gently mix the solution and pre-incubate at the desired reaction temperature (e.g., 30 °C) for 10 minutes to ensure all components are dissolved and the enzymes are active.
-
Reaction Initiation: Add the cyclic imine substrate to a final concentration of 10-50 mM. If the substrate is not water-soluble, it can be dissolved in a minimal amount of a co-solvent like DMSO (final concentration ≤ 5% v/v).
-
Incubation: Seal the reaction vial and place it in a thermomixer or incubator shaker set to the optimal temperature (typically 25-37 °C) and agitation (e.g., 750 rpm).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at various time points (e.g., 2, 4, 8, 24 hours). Quench the reaction by adding an equal volume of acetonitrile or by basifying with 1M NaOH followed by immediate extraction. Analyze the samples by HPLC or GC (as described in Protocol 2).
-
Reaction Work-up (upon completion):
-
Quench the reaction by adding an equal volume of saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., 3 x 1 mL ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the product by flash column chromatography if necessary.
Protocol 2: Analytical Method for Determining Conversion and Enantiomeric Excess
Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Trifluoroacetic acid (TFA) or diethylamine (DEA) as mobile phase modifiers (if needed).
Procedure:
-
Sample Preparation: Dilute the quenched reaction aliquots or the final purified product in the mobile phase to an appropriate concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.
-
Method Development: Develop an isocratic HPLC method to separate the substrate, product, and enantiomers of the product. A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Analysis:
-
Inject the prepared sample onto the chiral HPLC column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Conversion (%): Calculate the conversion by comparing the peak area of the substrate to the sum of the peak areas of the substrate and product. Conversion (%) = [Area(Product) / (Area(Substrate) + Area(Product))] x 100
-
Enantiomeric Excess (e.e. %): Calculate the e.e. by integrating the peak areas of the two product enantiomers (E1 and E2). e.e. (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100
-
Data Presentation
The following tables summarize representative data from studies on the enzymatic reduction of cyclic imines, which serve as models for the synthesis of this compound analogues.
Table 1: Performance of Imine Reductases in the Asymmetric Reduction of Cyclic Imines
| Enzyme | Substrate | Substrate Conc. (mM) | Yield (%) | e.e. (%) | Reference |
| Engineered SvIRED | 2-Aryl-pyrrolines | 50-100 g/L | >90 | >99 | [5] |
| IRED from P. mucilaginosus (PmIR-6P) | 2-(2,5-difluorophenyl)-pyrroline | 400 | >95 | >99 (R) | [6] |
| (R)-IRED_Ms | 2-methyl-1-pyrroline | Not specified | High | >99 (R) | [4] |
| Novel IREDs | Dihydroisoquinolines | Not specified | >90 | High | [4] |
Table 2: Impact of Protein Engineering on IRED Performance
| Variant | Key Mutations | Improvement | Reference |
| Engineered SvIRED | 4 rounds of directed evolution | Significant increase in specific activity (136.8 U/mg) | [5] |
| PmIR-6P | P140A/Q190S/R251N/Q217E/A257R/T277M | ~5-fold increase in activity, 12 °C increase in Tₘ | [6] |
| PmIR-Re | Q138M/P140M/Y187E/Q190A/D250M/R251N | Complete reversal of stereoselectivity (>96% e.e. for S-isomer) | [6] |
Visualizations
Figure 2: Detailed experimental workflow for enzymatic synthesis and analysis.
References
- 1. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in imine reductase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering an imine reductase for asymmetric synthesis of pharmaceutically relevant 2-aryl pyrrolidines - American Chemical Society [acs.digitellinc.com]
- 6. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing) [pubs.rsc.org]
Microwave-Assisted Synthesis of 1,4-Dihydropyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (1,4-DHPs) represent a critically important class of heterocyclic compounds in medicinal chemistry.[1] First synthesized by Arthur Hantzsch in 1882, this molecular scaffold is the foundation for numerous drugs, most notably as L-type calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension and angina.[1][2][3] Commercially significant drugs, including Amlodipine, Nifedipine, and Felodipine, feature the 1,4-DHP core structure.[1][3]
The classical Hantzsch synthesis is a one-pot, multicomponent condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][4] However, conventional heating methods for this reaction often suffer from long reaction times, harsh conditions, and can result in only moderate yields.[1][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[1] By utilizing microwave irradiation, the synthesis of 1,4-DHPs can be dramatically accelerated, often reducing reaction times from hours to minutes.[1][5] This modern approach frequently leads to higher product yields, cleaner reaction profiles, and aligns with the principles of green chemistry by reducing energy consumption and often permitting solvent-free conditions.[1] These advantages establish microwave-assisted synthesis as an attractive and efficient methodology for researchers in drug discovery and development.[1]
General Reaction: The Hantzsch Synthesis
The microwave-assisted Hantzsch synthesis is a one-pot, three-component reaction that condenses an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate) to form the 1,4-dihydropyridine ring.[1]
Caption: General scheme for the Hantzsch 1,4-dihydropyridine synthesis.
Experimental Workflow
The general workflow for the microwave-assisted synthesis of 1,4-DHPs is a streamlined process that enables rapid compound production. The key steps, from reactant preparation to final product isolation, are outlined below.
Caption: General workflow for microwave-assisted 1,4-DHP synthesis.
Plausible Reaction Mechanism
The Hantzsch reaction mechanism involves a sequence of condensation and addition reactions. Microwave irradiation accelerates the key steps, including the formation of Knoevenagel and enamine intermediates, their subsequent Michael addition, and the final cyclization and dehydration to yield the 1,4-DHP product.[1]
Caption: Plausible mechanism for the Hantzsch 1,4-DHP condensation.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis in a Domestic Microwave Oven
This protocol is adapted from a solvent-free method, which is environmentally friendly and simplifies the work-up procedure.[1]
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (30 mmol)[1]
-
Pyrex cylindrical tube[1]
-
Domestic microwave oven
-
Crushed ice
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
In a Pyrex cylindrical tube, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (20 mmol, 2.60 g), and ammonium acetate (30 mmol, 2.31 g).[1]
-
Place the open tube inside a domestic microwave oven.
-
Irradiate the mixture at a specified power (e.g., 450 W) for a short duration (e.g., 3-5 minutes). Caution: Monitor the reaction closely to prevent overheating and potential pressure buildup.
-
After irradiation, carefully remove the tube from the oven and allow it to cool to room temperature.[1]
-
Pour the cooled reaction mixture into a beaker containing crushed ice.[1]
-
Stir vigorously until a solid product precipitates.
-
Filter the crude product using a sintered funnel and wash with cold water.
-
Recrystallize the solid from methanol or ethanol to obtain the pure product.
Protocol 2: Synthesis in a Single-Mode Microwave Synthesizer
This protocol uses a single-mode microwave synthesizer, allowing for precise temperature and pressure control, which can lead to improved yields and reproducibility.[5]
Materials:
-
Substituted Aldehyde (e.g., 4-Chlorobenzaldehyde, 1 mmol)
-
Ethyl acetoacetate (2.2 mmol)
-
Aqueous Ammonia (25%, 1.5 mmol)
-
Ethanol
-
Microwave reactor vial (10 mL) with Teflon septa
-
Single-mode microwave synthesizer (e.g., CEM Discover)[6]
Procedure:
-
To a 10 mL microwave reactor vial, add the substituted aldehyde (1 mmol), ethyl acetoacetate (2.2 mmol), aqueous ammonia (1.5 mmol), and ethanol (2 mL).
-
Seal the vial with a Teflon septa and place it in the microwave cavity.
-
Set the reaction temperature to 140-150°C and the reaction time to 10-15 minutes, with magnetic stirring.[2][6]
-
Once the reaction is complete, the instrument will automatically cool the vial using a stream of compressed air.
-
After cooling, open the vial and transfer the contents to a round-bottom flask.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Green Synthesis in an Aqueous Micellar Solution
This protocol utilizes an aqueous micellar solution, representing a green chemistry approach to the synthesis.[4]
Materials:
-
Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde, 1 mmol)
-
Diethyl acetylenedicarboxylate (1 mmol)
-
Ammonium acetate (1 mmol)
-
Malononitrile (1 mmol)
-
Aluminum dodecyl sulfate [Al(DS)₃] in water (micellar solution)[4]
-
Microwave reactor
Procedure:
-
Prepare an aqueous micellar solution of aluminum dodecyl sulfate [Al(DS)₃].
-
In a microwave-safe vessel, combine the substituted benzaldehyde (1 mmol), diethyl acetylenedicarboxylate (1 mmol), ammonium acetate (1 mmol), and malononitrile (1 mmol) in the micellar solution.[4]
-
Seal the vessel and place it in the microwave cavity.
-
Irradiate the mixture at 80 watts for approximately 5 minutes.[4]
-
After the reaction is complete, cool the vessel.
-
The product typically precipitates from the aqueous solution.
-
Isolate the solid by filtration, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain a pure sample.[4]
Data Summary: Microwave-Assisted Hantzsch Synthesis
The following table summarizes results from various microwave-assisted Hantzsch syntheses, demonstrating the method's efficiency with different substituted aldehydes.
| Entry | Aldehyde | Reagents | Solvent/Conditions | Power/Temp | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate, NH₄OAc | Solvent-Free | 450 W | 4 | 92 | [7] |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate, NH₄OAc | Solvent-Free | 450 W | 3 | 95 | [7] |
| 3 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate, NH₄OAc | Solvent-Free | 450 W | 5 | 91 | [7] |
| 4 | Vanillin | Ethyl Acetoacetate, NH₄OAc | Solvent-Free | 450 W | 4 | 94 | [7] |
| 5 | Benzaldehyde | Ethyl Acetoacetate, Aq. NH₃ | EtOH/H₂O (1:1) | 140 °C | 10 | 96 | [6] |
| 6 | Propionaldehyde | Ethyl Acetoacetate, Aq. NH₃ | EtOH/H₂O (1:1) | 140 °C | 10 | 91 | [6] |
| 7 | 2-Chlorobenzaldehyde | Diethyl Acetoacetate, Aq. NH₃ | None | 150 °C | 15 | 39 | [2] |
| 8 | 4-Pyridinecarboxaldehyde | Methyl Acetoacetate, Aq. NH₃ | None | 140 °C | 10 | 89 | [2] |
| 9 | 4-Nitrobenzaldehyde | DEADC, Malononitrile, NH₄OAc | Al(DS)₃ in H₂O | 80 W | 5 | 94 | [4] |
DEADC: Diethyl acetylenedicarboxylate
Conclusion
Microwave-assisted synthesis is a robust, rapid, and highly efficient method for the preparation of 1,4-dihydropyridines. The protocols and data presented demonstrate significant advantages over classical methods, including drastically reduced reaction times, often excellent product yields, and adaptability to green chemistry principles.[1] This technology provides a valuable tool for medicinal chemists and researchers, accelerating the discovery and development of novel therapeutic agents based on the 1,4-DHP scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.org [mdpi.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 7. ijprajournal.com [ijprajournal.com]
Continuous Flow Synthesis of Dihydropyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1,4-dihydropyridines (DHPs), a critical scaffold in many blockbuster drugs such as nifedipine, amlodipine, and felodipine, has been significantly advanced through the adoption of continuous flow chemistry.[1][2] Traditional batch production methods for DHPs, often relying on the Hantzsch condensation reaction, can be hampered by issues related to scalability, safety, and process control.[1] Continuous flow processing offers a robust alternative, providing enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and straightforward scalability, making it an attractive methodology for both academic research and industrial pharmaceutical production.[3][4]
This document provides detailed application notes and experimental protocols for the continuous flow synthesis of dihydropyridines, with a focus on the Hantzsch reaction. It includes quantitative data from various studies, detailed experimental setups, and visual workflows to facilitate the adoption of this powerful technology.
Advantages of Continuous Flow Synthesis for Dihydropyridines
Continuous flow chemistry offers several key advantages over traditional batch methods for the synthesis of dihydropyridines:
-
Enhanced Safety: By utilizing small reactor volumes, continuous flow systems inherently minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.[3]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and potentially higher yields.[3]
-
Rapid Reaction Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction parameters such as temperature, residence time, and stoichiometry, significantly accelerating process development.
-
Scalability: Scaling up production in a continuous flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors.[5]
-
Integration of In-line Analysis and Purification: Continuous flow setups can readily incorporate in-line analytical techniques (e.g., Raman spectroscopy) for real-time reaction monitoring and downstream purification modules for a streamlined process.[6]
Experimental Protocols and Quantitative Data
This section details experimental procedures for the continuous flow synthesis of dihydropyridines using both microwave-assisted and conventionally heated systems.
Microwave-Assisted Continuous Flow Hantzsch Synthesis
Microwave irradiation in continuous flow has been shown to significantly accelerate the Hantzsch dihydropyridine synthesis.[7][8] The focused heating leads to rapid reaction times and high efficiencies.
A typical microwave-assisted continuous flow setup involves pumping a pre-mixed solution of the aldehyde, β-ketoester, and ammonia source through a microwave flow reactor. The product stream is then collected for purification.
Caption: Workflow for microwave-assisted continuous flow Hantzsch synthesis.
-
Reagents:
-
A cold (5 °C) stock solution is prepared by mixing:
-
Aqueous formaldehyde (37% in water with 10-15% methanol; 17.5 mL; 233.75 mmol)
-
Ethyl acetoacetate (62.5 mL; 488.25 mmol)
-
Methanolic solution of ammonia (15.5% in methanol; 75.0 mL; 525.5 mmol)
-
Methanol (100.0 mL)
-
-
-
Flow System:
-
The stock solution is pumped through a microwave flow cell.
-
-
Reaction Parameters:
-
Flow Rate: 1.4 mL/min
-
Microwave Power: Adjusted to maintain the desired temperature (temperature not specified in the abstract, but the reaction was monitored by Raman spectroscopy to determine completion).
-
-
Work-up and Purification:
-
The collected solution is cooled, and the precipitated product is filtered.
-
The solid is rinsed with chilled ethanol (0–5 °C) and recrystallized from ethanol.
-
| Aldehyde | β-Ketoester | Ammonia Source | Solvent | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
| Formaldehyde | Ethyl acetoacetate | Methanolic NH3 | Methanol | 1.4 | Not Specified | Not Specified | 80 | [5][6] |
| Benzaldehyde | Ethyl acetoacetate | Aq. NH4OH | Ethanol | Not Specified | 10 | 140 | Lower than batch | [8] |
| Propionaldehyde | Ethyl acetoacetate | Aq. NH4OH | Ethanol/Water | Not Specified | 10 | 140 | Not Specified | [7] |
| 3-(Trimethylsilyl)propynal | Ethyl β-aminocrotonate | - | Toluene/Acetic Acid (5:1) | Not Specified | 1 | 100 | Not Specified | [7] |
Conventionally Heated Continuous Flow Hantzsch Synthesis
Continuous flow synthesis of dihydropyridines can also be effectively carried out using conventional heating methods, such as an oil bath, which offers a simpler setup compared to microwave reactors.[9]
In this setup, reactant solutions are pumped through a heated micro-tube reactor. The product is then collected and purified.
Caption: Workflow for the synthesis of Nifedipine in a micro-tube reactor.
-
Reagents:
-
Solution A: 1-2 M 2-nitrobenzaldehyde and 1-2 M methyl acetoacetate in ethanol.
-
Solution B: 20-30 wt% aqueous ammonium acetate solution.
-
-
Flow System:
-
Solution A and Solution B are pumped at equal flow rates into a micromixer.
-
The mixed stream then enters a micro-tube reactor immersed in a heated oil bath.
-
Micro-tube Reactor Dimensions: 0.5 mm inner diameter, 1-3 m length.
-
-
Reaction Parameters:
-
Flow Rate (each stream): 5-50 µL/min
-
Oil Bath Temperature: 100-120 °C
-
-
Work-up and Purification:
-
The product solution is collected in a cooled container, leading to the precipitation of nifedipine.
-
The crude product is recrystallized from 95% ethanol, filtered, washed, and dried.
-
| 2-Nitrobenzaldehyde & Methyl Acetoacetate Conc. (in Ethanol) | Ammonium Acetate Conc. (aq.) | Flow Rate (each stream) (µL/min) | Reactor Length (m) | Temperature (°C) | Yield (%) |
| Not specified (10 mmol in 10 mL) | 20% | 5 | 2 | 100 | 74 |
| Not specified (10 mmol in 10 mL) | 30% | 5 | 1 | 100 | 75 |
| Not specified (10 mmol in 10 mL) | 30% | 25 | 1 | 110 | 78 |
| Not specified (20 mmol in 10 mL) | 25% | 25 | 2 | 110 | 89 |
| Not specified (15 mmol in 10 mL) | 25% | 50 | 2 | 120 | 91 |
Signaling Pathways and Logical Relationships
The Hantzsch dihydropyridine synthesis proceeds through a series of interconnected reactions. A simplified representation of the reaction pathway is shown below.
Caption: Key reaction steps in the Hantzsch 1,4-dihydropyridine synthesis.
Conclusion
Continuous flow synthesis represents a significant advancement in the preparation of dihydropyridines, offering enhanced safety, control, and scalability. The protocols and data presented herein provide a foundation for researchers and drug development professionals to implement this technology. The use of both microwave-assisted and conventionally heated flow systems allows for flexibility in experimental design, catering to different laboratory capabilities and specific synthetic needs. Further exploration and optimization of these methods will undoubtedly continue to drive innovation in the efficient and sustainable production of these vital pharmaceutical compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. scispace.com [scispace.com]
- 6. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study [mdpi.com]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105348174A - Method for synthesis of nifedipine in continuous flow micro-reactor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydropyridines
Welcome to the technical support center for the synthesis of 2,3-dihydropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My 2,3-dihydropyridine product is unstable and decomposes upon isolation. What is happening and how can I prevent this?
A1: 2,3-Dihydropyridines are often kinetically labile and can be prone to decomposition, primarily through oxidation to the corresponding aromatic pyridine.[1] This is especially true for N-unprotected 2,3-dihydropyridines.
Troubleshooting:
-
Inert Atmosphere: Ensure your reaction and work-up are conducted under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.
-
Avoid Air Exposure During Work-up: Use degassed solvents for extraction and chromatography.
-
Immediate Derivatization: If the free this compound is not the final target, consider proceeding immediately to the next step, such as reduction to the corresponding piperidine, without isolating the intermediate.[1]
-
Use of 1,1-Disubstituted Olefins: In syntheses involving the coupling of unsaturated oximes and alkenes, using 1,1-disubstituted olefins can help prevent in situ oxidation and allow for the isolation of the this compound product.[1]
Q2: I am observing the formation of a significant amount of the corresponding pyridine as a byproduct. How can I minimize this over-oxidation?
A2: The oxidation of the dihydropyridine product to the aromatic pyridine is a common side reaction.[1][2] The driving force for this is the formation of a stable aromatic ring.[3][4]
Troubleshooting:
-
Choice of Oxidant (if applicable): If your synthesis involves an oxidation step to form the dihydropyridine, the choice and stoichiometry of the oxidizing agent are critical. Milder oxidizing agents may be necessary.
-
Reaction Temperature: Higher temperatures can promote oxidation. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Catalyst Selection: In some syntheses, the catalyst can influence the rate of oxidation. For example, in Rh(III)-catalyzed syntheses, the choice of ligand can affect the stability of the dihydropyridine intermediate.[1]
-
Work-up Conditions: Avoid acidic conditions during work-up if possible, as this can sometimes facilitate aromatization.
Q3: My reaction is producing N-oxide impurities. What causes this and how can I avoid it?
A3: N-oxide formation is a result of the oxidation of the nitrogen atom in the dihydropyridine ring. This can occur if the reaction conditions are too harsh or if an inappropriate oxidizing agent is used.
Troubleshooting:
-
Protecting Groups: If the nitrogen atom is not involved in the cyclization, consider protecting it with a suitable group that can be removed later.
-
Control of Oxidant: Use a stoichiometric amount of a mild oxidizing agent. Reagents like sodium percarbonate in the presence of a rhenium-based catalyst can provide good yields of N-oxides under mild conditions, so harsher, less selective oxidants should be avoided if N-oxide formation is not desired.[5]
-
Inert Atmosphere: As with over-oxidation to pyridine, performing the reaction under an inert atmosphere can help prevent unwanted oxidation.
-
Storage as a Salt: Storing the amine-containing starting materials or the final product as a salt can reduce their susceptibility to air oxidation.[6]
Q4: I am getting a mixture of regioisomers (e.g., 2,3- and 1,2-dihydropyridines). How can I improve the regioselectivity of my reaction?
A4: The formation of regioisomers is a common challenge in dihydropyridine synthesis, particularly in reactions like the aza-Diels-Alder reaction. The regioselectivity is often dictated by the electronic and steric properties of the reactants and the catalyst used.
Troubleshooting:
-
Catalyst Choice: Lewis acid catalysts can significantly influence the regioselectivity of aza-Diels-Alder reactions.[7] Experimenting with different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Cu(OTf)₂) or even performing the reaction under catalyst-free conditions may alter the isomeric ratio.[8]
-
Substituent Effects: The electronic nature of the substituents on both the diene and the dienophile (or their aza-analogs) plays a crucial role. Electron-withdrawing groups on the imine dienophile generally increase the reaction rate.[7]
-
Solvent Polarity: The polarity of the solvent can influence the transition state and thus the regioselectivity. A systematic screen of solvents with varying polarities is recommended.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of Product | Work up the reaction mixture promptly after completion. Use an inert atmosphere and degassed solvents. Consider immediate derivatization to a more stable compound.[1] |
| Hydrolysis of Intermediates | If using enamine intermediates, ensure anhydrous conditions to prevent hydrolysis back to the corresponding ketone and amine. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants and catalyst. An excess of one reactant may lead to side reactions. |
| Catalyst Inactivity | Ensure the catalyst is fresh and active. If using a solid-supported catalyst, verify its loading and integrity. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Action |
| Formation of Regioisomers | Alter the catalyst, solvent, or temperature to influence the regioselectivity.[7] |
| Over-oxidation to Pyridine | Reduce reaction temperature, use a milder oxidant if applicable, and ensure an inert atmosphere.[2] |
| Self-Condensation of Reactants | Add one of the reactants slowly to the reaction mixture to maintain a low concentration and minimize self-condensation. |
| Polymerization | If the product is prone to polymerization, consider running the reaction at a lower concentration and temperature. Work-up conditions should be carefully controlled to avoid harsh acids or bases.[9] |
Quantitative Data on Side Product Formation
The following table summarizes the yields of oxidized pyridine products from 1,4-dihydropyridines using different oxidation methods. While this data is for 1,4-dihydropyridines, the principles of oxidation are relevant to the stability of 2,3-dihydropyridines.
| Dihydropyridine Derivative | Oxidation Method A (DMSO) | Oxidation Method B (DMSO/HNO₃) | Oxidation Method C (Bleaching Powder) |
| Diethyl 4-(4-bromophenyl)-2,6-bis(2-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 53% | 47% | 64% |
| Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 32% | 40% | 26% |
Data adapted from a study on the oxidation of 1,4-dihydropyridines.[2]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Over-oxidation in Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines
This protocol is based on the synthesis of 2,3-dihydropyridines from α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins, which was found to prevent the rapid in situ oxidation to pyridine.[1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (1.0 equiv), the 1,1-disubstituted olefin (1.2 equiv), and the Rh(III) catalyst (e.g., --INVALID-LINK--₂, 2-5 mol%).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., hexafluoroisopropanol, HFIP) to achieve the desired concentration (e.g., 0.3 M).
-
Inert Atmosphere: Seal the vial under an argon or nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 50-60 °C) for the required time (e.g., 16 hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using degassed solvents.
Protocol 2: General Procedure for Aza-Diels-Alder Reaction to Synthesize Tetrahydropyridines (precursors to 2,3-Dihydropyridines)
This protocol outlines a general approach for the aza-Diels-Alder reaction, where careful control of conditions can influence the yield and selectivity.
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the diene (1.0 equiv) in an appropriate anhydrous solvent (e.g., methanol, toluene, or dichloromethane).
-
Imine Generation (if in situ): If the imine is generated in situ, add the corresponding aldehyde (1.1 equiv) and amine (1.0 equiv) to the solution and stir at room temperature for 1-2 hours.
-
Catalyst Addition (if applicable): If a Lewis acid catalyst is used, cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before adding the catalyst (e.g., ZnCl₂, 10 mol%) portion-wise.
-
Reaction: Stir the reaction at the optimized temperature, monitoring its progress by TLC or LC-MS. For uncatalyzed reactions, heating may be required.
-
Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of a mild base (e.g., NaHCO₃) or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: General reaction and side reaction pathways in this compound synthesis.
References
- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. N-oxide synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Stability Issues of 2,3-Dihydropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability challenges associated with 2,3-dihydropyridine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound derivatives?
A1: The core chemical structure of dihydropyridines is inherently susceptible to degradation. The primary stability issue is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[1][2][3] This process, known as aromatization, leads to a complete loss of the pharmacological activity associated with the dihydropyridine scaffold.[3][4] This degradation is often accelerated by exposure to light (photosensitivity), elevated temperatures, and humidity.[5]
Q2: How does light exposure affect the stability of my this compound compound?
A2: Dihydropyridines are well-known for their photosensitivity. Exposure to light, particularly in the UV-A range, can trigger photodegradation, leading to the oxidation of the dihydropyridine ring.[3][6] This process can be rapid, especially for compounds in solution, sometimes occurring within minutes of direct light exposure.[3] The rate of degradation is influenced by the solvent, light intensity, and the specific substituents on the molecule.[3] For this reason, most pharmaceutical formulations of dihydropyridine-based drugs are solid dosage forms, like tablets, to enhance stability.[2][4]
Q3: Are there specific chemical features that make certain dihydropyridine derivatives more unstable?
A3: Yes, the substituents on the dihydropyridine ring and associated groups can significantly influence stability. For instance, in 1,4-dihydropyridines, the presence of a nitro-group on the phenyl ring can accelerate the oxidation process.[7] Conversely, other substituents, such as fluorine, have been shown to increase photostability, while chlorine can increase the rate of degradation.[8] The electronic properties and steric bulk of substituents play a crucial role in the metabolic stability and susceptibility of the dihydropyridine ring to oxidation.[9]
Q4: How can I store my this compound samples to ensure long-term stability?
A4: To ensure long-term stability, samples should be stored as a solid/powder if possible. Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[6] For solutions, use amber-colored vials or wrap containers in aluminum foil and store them at low temperatures (-20°C or -80°C) for long-term storage.[6]
Troubleshooting Guide
Problem 1: My experimental results are inconsistent or show a loss of biological activity over time.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound due to light exposure. | 1. Prepare fresh solutions for each experiment and minimize light exposure at all stages.[6] 2. Work under subdued or red light conditions.[10] 3. Use amber-colored vials or wrap all glassware (e.g., flasks, cuvettes) in aluminum foil.[6] 4. Confirm the purity of your stock solution via HPLC before each experiment.[6] |
| Thermal degradation of the compound. | 1. Avoid heating solutions for extended periods. 2. Store stock solutions at appropriate low temperatures (e.g., -20°C).[6] |
| Oxidation from atmospheric oxygen. | 1. Consider degassing solvents before use. 2. Store sensitive solutions under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: I observe an unexpected peak in my HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| The new peak is the oxidized pyridine derivative. | 1. The primary degradation product of a dihydropyridine is its pyridine analog.[1][2][3] This product will have a molecular weight that is two daltons less than the parent compound. Check your mass spectrometry data for a corresponding mass. 2. Compare the retention time of the unknown peak to a known standard of the corresponding pyridine derivative, if available. |
| Formation of secondary photoproducts. | 1. In some cases, secondary degradation products can form, especially under stressing irradiation conditions.[2][7] 2. Perform a forced degradation study: intentionally expose a sample of your compound to a UV lamp and analyze it at different time points. This will help confirm if the new peaks are photoproducts.[3] |
| Reaction with solvent or impurities. | 1. Ensure the use of high-purity, degassed solvents. 2. Run a blank analysis of the solvent to rule out contamination. |
Problem 3: My compound has low aqueous solubility, making formulation and stabilization difficult.
| Possible Cause | Troubleshooting Step |
| Inherent low solubility of the dihydropyridine derivative. | 1. Consider the use of surfactants, such as polysorbate 20, to create micellar solutions. This has been shown to improve both water solubility and photostability of dihydropyridine derivatives.[7] 2. Investigate the use of cyclodextrins to form inclusion complexes, which can enhance aqueous solubility.[7] 3. For pre-clinical studies, nanosuspension formulations can be developed to improve solubility and permeability.[11] |
Quantitative Data on Dihydropyridine Stability
The stability of dihydropyridines is highly dependent on their specific structure and the experimental conditions. The following tables provide representative data on the photodegradation of various 1,4-dihydropyridine derivatives, which illustrates the general principles applicable to the dihydropyridine class.
Table 1: Comparative Photodegradation of Dihydropyridine Derivatives in Ethanol
| Compound ID | Phenyl Ring Substituent | Time for 10% Degradation (t0.1 in min) |
| DHP-A | 2-NO₂ | 15 |
| DHP-B | 3-NO₂ | 18 |
| DHP-C | 2-Cl | 35 |
| DHP-D | 2-CF₃ | 55 |
| DHP-E | 2-F | > 120 |
| DHP-F | 2,3-di-Cl | < 10 |
Data is illustrative and compiled from principles described in referenced literature.[8][9] Higher t0.1 values indicate greater stability.
Table 2: Effect of Formulation on Photostability of a DHP Derivative (M3)
| Formulation | Container | Degradation after 12h (%) |
| Ethanol Solution | Quartz Cuvette | > 90% |
| Aqueous Solution with Polysorbate 20 | Amber PET | ~10% |
| Aqueous Solution with Polysorbate 20 | Covered Amber PET | < 5% |
Data adapted from a study on a novel 1,4-dihydropyridine derivative.[7]
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Photosensitive Dihydropyridine
Objective: To prepare a stock solution of a photosensitive dihydropyridine compound while minimizing light-induced degradation.[6]
Materials:
-
Dihydropyridine compound
-
Anhydrous, high-purity solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Amber glass vials with screw caps
-
Aluminum foil
-
Vortex mixer
Procedure:
-
Work Environment: Conduct all procedures in a dark room or under a red safelight. Alternatively, work in a designated low-light area, away from windows and direct overhead lighting.[6][10]
-
Weighing: Quickly and accurately weigh the desired amount of the dihydropyridine powder.
-
Dissolution: Transfer the weighed powder to an amber glass vial. Add the required volume of the chosen solvent to achieve the desired stock concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, wrap the vial in aluminum foil during this process.
-
Storage: For long-term storage, store the stock solution at -20°C or -80°C, ensuring the vial is tightly sealed and wrapped in aluminum foil.[6] For short-term use (within a day), the solution may be stored at 4°C, protected from light.
-
Quality Control: Before each use, it is highly recommended to verify the purity of the solution using a validated HPLC method to check for degradation products.[6]
Protocol 2: Forced Photodegradation Study
Objective: To intentionally degrade a dihydropyridine compound to identify its degradation products and their analytical signatures (e.g., retention time in HPLC).[3]
Materials:
-
Dihydropyridine solution (prepared as in Protocol 1)
-
Clear glass or quartz vial/cuvette
-
Controlled light source (e.g., Xenon lamp in a photostability chamber or a UV lamp)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Place the dihydropyridine solution in a clear vial.
-
Initial Analysis (T=0): Immediately inject an aliquot of the solution into the HPLC/LC-MS system to obtain a baseline chromatogram.
-
Light Exposure: Place the vial under the controlled light source. Follow established guidelines, such as those from the International Conference on Harmonization (ICH), for controlled irradiation.[7]
-
Time-Point Analysis: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the solution and analyze it by HPLC/LC-MS.
-
Data Analysis: Monitor the chromatograms over time. Observe the decrease in the peak area of the parent dihydropyridine compound and the corresponding increase in the peak area(s) of the photoproducts. This will help identify the retention times of the degradation products.[3]
Visual Guides
Caption: Primary degradation pathway for dihydropyridine compounds.
Caption: Decision tree for troubleshooting experimental issues.
Caption: Recommended workflow for handling and storing dihydropyridines.
References
- 1. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for 2,3-Dihydropyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in 2,3-dihydropyridine reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2,3-dihydropyridines, with a focus on problems related to catalyst loading.
Issue 1: Low or No Product Yield
Question: My reaction is showing low or no conversion to the desired this compound product. How can I troubleshoot this?
Answer:
Low product yield is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Follow these steps to diagnose and resolve the problem:
-
Verify Catalyst Activity:
-
Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly under inert conditions to prevent degradation.
-
Catalyst Loading: Insufficient catalyst loading can lead to low conversion. Consider a modest increase in the catalyst concentration. However, be aware that excessive loading can sometimes lead to side reactions.[1]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction temperature may be too low. A gradual increase in temperature can sometimes improve the reaction rate and yield.
-
Reaction Time: Monitor the reaction over time to ensure it has reached completion. An increase in reaction time might be necessary.[3]
-
Solvent: The choice of solvent can significantly impact the reaction. Screen a variety of solvents with different polarities.
-
-
Check Reagent Purity:
-
Ensure all starting materials and reagents are pure and free from contaminants that could poison the catalyst.
-
Issue 2: Low Enantioselectivity (ee)
Question: The yield of my reaction is acceptable, but the enantioselectivity is poor. What are the potential causes and solutions?
Answer:
Low enantioselectivity in asymmetric catalysis can be influenced by several factors. Here is a systematic approach to troubleshooting:
-
Catalyst System:
-
Chiral Ligand: The choice of the chiral ligand is crucial for achieving high enantioselectivity. It may be necessary to screen a variety of ligands.
-
Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity. A non-linear effect may be observed, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst. This can occur due to the formation of catalyst aggregates.[4][5]
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.
-
Solvent: The solvent can play a critical role in the stereochemical outcome of the reaction. A screening of different solvents is highly recommended.
-
-
Substrate and Reagent Quality:
-
Purity: Impurities in the substrate or reagents can sometimes interfere with the chiral recognition process, leading to lower enantioselectivity.
-
Issue 3: Catalyst Deactivation
Question: My reaction starts well but then slows down or stops completely. I suspect catalyst deactivation. What are the common deactivation pathways and how can I prevent them?
Answer:
Catalyst deactivation is a significant challenge in pyridine chemistry. The nitrogen atom in the pyridine ring can act as a poison to many metal catalysts.[6][7] Common deactivation mechanisms include:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, blocking active sites.[6]
-
Formation of Inactive Species: The catalyst may react with components of the reaction mixture to form catalytically inactive complexes.[8][9]
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[7]
Strategies to Mitigate Catalyst Deactivation:
-
Use of Additives: In some cases, additives can be used to prevent catalyst poisoning.
-
Modification of the Catalyst: Using a more robust ligand or a different metal precursor can sometimes prevent deactivation.
-
Purification of Reagents: Rigorous purification of starting materials and solvents to remove potential poisons is crucial.[2]
-
Optimize Reaction Conditions: Adjusting the temperature and reactant concentrations can help to minimize deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound synthesis?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, catalyst, and substrates used. It typically ranges from 0.5 mol% to 20 mol%.[4][5] It is always recommended to perform a catalyst loading optimization study for each new reaction.
Q2: How does catalyst loading affect the reaction rate and yield?
A2: Generally, increasing the catalyst loading will increase the reaction rate and, up to a certain point, the yield.[3] However, beyond an optimal loading, you may see diminishing returns or even a decrease in yield due to side reactions or catalyst aggregation.
Q3: Can I reuse my catalyst?
A3: The reusability of a catalyst depends on its stability under the reaction conditions. Heterogeneous catalysts are generally easier to recover and reuse. For homogeneous catalysts, recovery can be more challenging. If you observe a decrease in activity upon reuse, it is likely due to catalyst deactivation or leaching.
Q4: What analytical techniques are best for monitoring reaction progress and determining enantioselectivity?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to monitor the progress of the reaction. Chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) are the standard methods for determining the enantiomeric excess (ee) of the product.
Data Presentation
The following tables summarize quantitative data from a model organocatalytic asymmetric synthesis of tetrahydropyridines, which serves as a useful analogue for understanding the optimization of catalyst loading in related N-heterocycle syntheses.[4][5]
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity
| Entry | Catalyst Loading (mol%) | Time (d) | Yield (%) | dr (major:minor) | ee (%) |
| 1 | 5.0 | 4 | 79 | 1.9:1 | 98 |
| 2 | 2.0 | 4 | 85 | 1.9:1 | 98 |
| 3 | 1.0 | 4 | 88 | 1.8:1 | 98 |
| 4 | 0.5 | 5 | 87 | 1.7:1 | 98 |
Reaction conditions: 1,3-dicarbonyl compound, β-nitroolefin, and aldimine in CH2Cl2 at -25 °C. Data adapted from a representative organocatalytic synthesis of tetrahydropyridines.[4][5]
Table 2: Screening of Different Solvents
| Entry | Solvent | Time (d) | Yield (%) | dr (major:minor) | ee (%) |
| 1 | Toluene | 4 | 65 | 1.5:1 | 98 |
| 2 | Et2O | 4 | 58 | 1.6:1 | 98 |
| 3 | MeCN | 4 | 72 | 1.7:1 | 98 |
| 4 | CH2Cl2 | 4 | 79 | 1.9:1 | 98 |
Reaction conditions: 5 mol% catalyst loading. Data adapted from a representative organocatalytic synthesis of tetrahydropyridines.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in Asymmetric this compound Synthesis
This protocol provides a general guideline for optimizing catalyst loading in an organocatalytic asymmetric synthesis of 2,3-dihydropyridines.
-
Setup: A series of oven-dried reaction vials are charged with the appropriate starting materials (e.g., an α,β-unsaturated aldehyde and a nitrogen-containing precursor) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: To each vial, a different loading of the chiral organocatalyst (e.g., 0.5, 1, 2, 5, and 10 mol%) is added.
-
Reaction Initiation: The anhydrous solvent is added to each vial, and the reactions are stirred at the desired temperature.
-
Monitoring: The progress of each reaction is monitored by TLC or LC-MS at regular intervals.
-
Work-up and Analysis: Once the reactions are complete, they are quenched, and the products are isolated and purified (e.g., by flash column chromatography). The yield of the desired this compound is determined for each catalyst loading.
-
Enantioselectivity Determination: The enantiomeric excess of the product from each reaction is determined by chiral HPLC or GC analysis.
-
Data Analysis: The yield and enantioselectivity are plotted against the catalyst loading to determine the optimal loading for the reaction.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: Common catalyst deactivation pathways in pyridine reactions.
Caption: Experimental workflow for catalyst loading optimization.
References
- 1. Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Hantzsch Dihydropyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the Hantzsch dihydropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my Hantzsch synthesis using the classical method (refluxing in ethanol or acetic acid). What are the most common causes?
A1: Low yields are a frequent issue with the classical Hantzsch synthesis and can be attributed to several factors.[1][2][3] The traditional method often involves harsh conditions and long reaction times, which can lead to product degradation or the formation of side products.[1][3] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Incorrect temperature, prolonged heating, or an inappropriate solvent can significantly hinder the reaction's efficiency.[1][2]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the nitrogen source (e.g., ammonia, ammonium acetate) can introduce unwanted side reactions.[1][2] The quality of the nitrogen source, such as diacetonamine, can also degrade over time and should be verified.[2]
-
Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, directly consumes starting materials and reduces the yield of the desired 1,4-dihydropyridine (1,4-DHP).[1]
-
Inefficient Purification: Significant product loss can occur during workup and purification stages, leading to an artificially low isolated yield.[2]
Q2: My reaction is not proceeding to completion, and a significant amount of starting material remains. How can I improve the conversion rate?
A2: Incomplete conversion is often related to reaction kinetics.[1] To drive the reaction forward, consider these optimization strategies:
-
Catalysis: The use of a catalyst can dramatically accelerate the reaction.[1] Effective catalysts include Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid, PTSA), and various organocatalysts.[1][3]
-
Alternative Energy Sources: Microwave or ultrasound irradiation can significantly reduce reaction times from hours to minutes and often improve yields compared to conventional heating.[1][3]
-
Solvent Choice: The solvent's polarity influences the reaction rate.[1] While ethanol and acetic acid are traditional, greener and sometimes more effective solvents like water (especially in the form of aqueous micelles), glycerol, or polyethylene glycol (PEG-400) have been used successfully.[1][4]
-
Concentration: Increasing the concentration of reactants or running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[1]
Q3: My desired 1,4-dihydropyridine product is being oxidized to the corresponding pyridine. How can I prevent this side reaction?
A3: The aromatization of the 1,4-dihydropyridine ring is a common side reaction, particularly under harsh conditions or exposure to air.[1][3] While this oxidation is sometimes the desired outcome, if the 1,4-DHP is the target, it must be minimized.[3][5] To prevent this:
-
Control the Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can effectively prevent aerial oxidation.[1]
-
Moderate Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times, which can promote oxidation.[6]
-
Careful Choice of Reagents: Some reagents or catalysts can promote oxidation. For example, nitric acid is a known oxidant for these compounds.[3][4]
Q4: I am having difficulty purifying my final product. What are some effective purification strategies?
A4: The purification of 1,4-dihydropyridines can be challenging due to their properties and the presence of similarly polar byproducts.[7]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often a highly effective method for achieving high purity.[7]
-
Column Chromatography: This is a versatile purification technique. However, the basic nature of the pyridine ring can cause tailing on silica gel.[7] This issue can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[7]
-
Acid-Base Extraction: The basicity of the dihydropyridine can be exploited for purification. An acidic wash (e.g., dilute HCl) can protonate the product, allowing it to be extracted into an aqueous layer and separated from non-basic impurities.[7] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]
Q5: How does the choice of aldehyde affect the reaction?
A5: The structure of the aldehyde has a significant impact on the reaction's success. Aromatic, aliphatic, α,β-unsaturated, and heterocyclic aldehydes are all viable substrates.[4] Generally, aldehydes with electron-withdrawing groups (e.g., a nitro group) tend to enhance yields, while sterically hindered aldehydes, such as ortho-substituted benzaldehydes, may reduce the reaction's efficiency.[4]
Quantitative Data on Reaction Optimization
The following tables summarize data illustrating the impact of various catalysts and conditions on the Hantzsch synthesis.
Table 1: Effect of Catalyst and Conditions on Hantzsch Synthesis (Model Reaction: Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate)
| Catalyst (mol%) | Solvent | Conditions | Time | Yield (%) |
| None (Classical) | Ethanol | Reflux | Several hours | Low-Moderate |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS 0.1M) | Ultrasonic Irradiation | 30-60 min | >90% |
| Yb(OTf)₃ | Acetonitrile | Reflux | 2-4 hours | High |
| Ceric Ammonium Nitrate (CAN) | None (Solvent-free) | 80 °C | 5-15 min | High |
| Iodine | Methanol | Reflux | 1-2 hours | High |
Table 2: Effect of Nitrogen Source on Hantzsch Synthesis
| Nitrogen Source | Solvent | Conditions | Observations |
| Ammonium Acetate | Water | 70 °C | Good yields, convenient source.[8] |
| Ammonium Hydroxide | Ethanol | Reflux | Traditional method, can be effective.[9] |
| Ammonium Carbonate | Water | 70-75 °C | Effective, but can decompose at higher temperatures.[6] |
| Urea | Water | 70 °C | Forms the desired product but often with significant byproducts.[8] |
| Diacetonamine | Ethanol | Reflux | Alternative source, purity is critical for good yield.[2] |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis
This protocol describes the traditional one-pot condensation reaction.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and the nitrogen source (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent such as ethanol.[10]
-
Reaction: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This can take several hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains dissolved, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by recrystallization from a solvent like ethanol.[7]
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Micelles
This modern protocol offers a greener and more efficient alternative.[3]
-
Reactant Mixture: In a suitable vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (PTSA) in an aqueous solution of a surfactant (e.g., 0.1M SDS) to form micelles.[1][3]
-
Reaction: Place the vessel in an ultrasonic bath at room temperature. Irradiate the mixture with ultrasound (e.g., 40 kHz) for the optimized time, typically 30-60 minutes.[1]
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, the solid product that often precipitates can be isolated by simple filtration.
-
Purification: Wash the collected solid with water and dry it. The product is often of high purity, but can be further purified by recrystallization if necessary.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Hantzsch dihydropyridine synthesis.
Caption: A troubleshooting workflow for diagnosing and resolving common issues in the Hantzsch dihydropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]
Technical Support Center: Purification of 2,3-Dihydropyridine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2,3-dihydropyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: The main challenges in purifying this compound isomers stem from their structural similarities. Enantiomers, which are non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation particularly difficult.[1][2] Diastereomers, which have different spatial arrangements but are not mirror images, exhibit different physical properties, but these differences can be slight, still posing a separation challenge.[1] Key difficulties include co-elution in chromatographic methods and challenges in inducing selective crystallization.[3]
Q2: What are the most common techniques for separating this compound enantiomers?
A2: The most widely used and effective techniques for separating this compound enantiomers are chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Thin-Layer Chromatography (TLC).[4][5][6][7] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2][8] Other techniques such as enzyme-catalyzed kinetic resolution and crystallization of diastereomeric salts are also employed.[5]
Q3: How do I select the appropriate chiral stationary phase (CSP) for HPLC or SFC separation?
A3: The selection of a CSP is crucial for successful enantiomeric separation and is often an empirical process.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are the most commonly used for dihydropyridine separations due to their broad applicability and high success rates.[5][8] Macrocyclic antibiotic-based CSPs (e.g., Chirobiotic™ V) can also be effective, particularly for basic dihydropyridines.[10] The choice of CSP will depend on the specific structure of the dihydropyridine isomer. Screening multiple columns with different selectivities is a common and recommended strategy.[8]
Q4: Can diastereomers of 2,3-dihydropyridines be separated by standard chromatography?
A4: Yes, since diastereomers have different physical and chemical properties, they can often be separated by standard (achiral) chromatography techniques like silica gel column chromatography or standard HPLC.[1] However, if the physicochemical differences are minor, achieving baseline separation can still be challenging, and optimization of the mobile phase and stationary phase is critical.
Q5: What is the role of temperature in the chiral separation of dihydropyridine isomers?
A5: Temperature can have a significant impact on chiral separations. Varying the temperature can affect the interactions between the analytes and the chiral stationary phase, thereby influencing retention times, selectivity, and resolution.[1][11] In some cases, a decrease in temperature can improve resolution for dihydropyridine enantiomers.[12] However, the effect is system-dependent, and temperature optimization should be considered as a parameter during method development.[11]
Troubleshooting Guides
Chromatography Issues
Problem: Poor or no separation of enantiomers (co-elution).
| Possible Cause | Suggested Solution(s) |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic antibiotic-based).[8] |
| Suboptimal Mobile Phase Composition | Normal-Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.[4] Reversed-Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). Optimize the pH of the buffer, as it can significantly affect the ionization and retention of the analytes.[13] Polar Organic Mode: Experiment with different polar organic solvents (e.g., acetonitrile, methanol) and additives.[4] |
| Incorrect Temperature | Optimize the column temperature. Lower temperatures often increase enantioselectivity but may also increase analysis time and backpressure.[12] |
| Low Efficiency | Ensure the column is packed efficiently and has not degraded. Check for system issues like dead volume.[14] |
Problem: Peak tailing or broad peaks.
| Possible Cause | Suggested Solution(s) |
| Secondary Interactions with Stationary Phase | Add a competing agent to the mobile phase. For example, a small amount of a basic modifier like diethylamine can reduce tailing for basic analytes on silica-based columns. For acidic analytes, an acidic modifier like formic or acetic acid can be beneficial.[4] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. A sample solvent that is too strong can cause peak distortion.[15] |
| Contaminated Column or Guard Column | Flush the column with a strong solvent. If using a guard column, replace it. |
Crystallization Issues
Problem: Diastereomers will not selectively crystallize.
| Possible Cause | Suggested Solution(s) |
| Similar Solubilities of Diastereomers | Screen a wide range of solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized.[16] |
| Formation of a Conglomerate or Solid Solution | Attempt crystallization under different conditions (e.g., temperature, cooling rate). Seeding with a pure crystal of the desired diastereomer can sometimes induce selective crystallization.[17] |
| Presence of Impurities | Purify the diastereomeric mixture by another method (e.g., column chromatography) to remove impurities that may be inhibiting crystallization.[18] |
Problem: Oiling out instead of crystallization.
| Possible Cause | Suggested Solution(s) |
| High Degree of Supersaturation | Dilute the solution and allow for slower cooling or solvent evaporation to control the rate of supersaturation.[18] |
| Low Melting Point of the Solute | Choose a solvent with a lower boiling point or try to crystallize at a lower temperature. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Enantiomers
-
Column Selection:
-
Begin by screening a set of polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® AD-H, AS-H, and Chiralcel® OD-H, OJ-H.
-
-
Mobile Phase Screening:
-
Normal-Phase:
-
Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v).
-
If no separation is observed, systematically vary the ratio to 80:20 and 70:30.
-
If peak shape is poor, add 0.1% diethylamine (for basic analytes) or 0.1% trifluoroacetic acid (for acidic analytes).
-
-
Reversed-Phase:
-
Use a mobile phase of Acetonitrile/Water with 0.1% Formic Acid (e.g., 50:50, v/v).
-
Adjust the organic modifier percentage to optimize retention and resolution.
-
Screen different buffers (e.g., ammonium acetate, ammonium formate) and pH levels.
-
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on resolution.
-
-
Flow Rate Adjustment:
-
Start with a flow rate of 1.0 mL/min for analytical columns (4.6 mm I.D.). Adjust as necessary to balance resolution and analysis time.
-
Protocol 2: Diastereoselective Crystallization
-
Solvent Screening:
-
Dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) at an elevated temperature to achieve a saturated solution.
-
Allow the solutions to cool slowly to room temperature and then to 4°C.
-
Observe for crystal formation and analyze the composition of the crystals and the mother liquor (e.g., by HPLC or NMR) to identify a solvent system that provides enrichment of one diastereomer in the solid phase.
-
-
Optimization of Crystallization Conditions:
-
Once a suitable solvent is identified, optimize the concentration and cooling rate.
-
Consider techniques like vapor diffusion by dissolving the mixture in a volatile solvent and placing it in a sealed chamber containing a less volatile anti-solvent.
-
-
Seeding:
-
If pure crystals of one diastereomer are available, add a small seed crystal to a saturated solution to promote the crystallization of that specific diastereomer.[17]
-
Visualizations
Caption: A typical experimental workflow for the chiral separation of this compound isomers using HPLC/SFC.
Caption: A logical troubleshooting workflow for addressing poor separation of this compound isomers in chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of neutral dihydropyridines and their enantiomers using electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. pure.mpg.de [pure.mpg.de]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in 2,3-Dihydropyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the functionalization of 2,3-dihydropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the functionalization of 2,3-dihydropyridines?
A1: The regioselectivity of 2,3-dihydropyridine functionalization is primarily governed by a combination of electronic and steric effects, as well as the reaction mechanism. Key factors include:
-
Electronic Effects: The electron density of the dihydropyridine ring influences its reactivity towards electrophiles and nucleophiles. The nitrogen atom and the double bond's position dictate the most electron-rich or electron-poor sites.
-
Steric Hindrance: Bulky substituents on the dihydropyridine ring or the incoming reagent can block access to certain positions, favoring functionalization at less sterically hindered sites.[1]
-
Directing Groups: The presence of a directing group on the substrate can coordinate to a metal catalyst, bringing the reactive center to a specific C-H bond, thereby ensuring high regioselectivity.[1][2]
-
Catalyst and Ligands: In metal-catalyzed reactions, the choice of metal (e.g., Rhodium, Palladium, Cobalt) and its associated ligands plays a crucial role in determining which position is functionalized.[3][4] Different catalysts can augment or override the substrate's inherent selectivity.[3]
-
Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base or acid can significantly impact the reaction pathway and, consequently, the regioselectivity.
Q2: I am observing a mixture of regioisomers. How can I improve the selectivity for a specific isomer?
A2: To obtain a single, specific regioisomer, you must control the reaction pathway. Effective strategies include:
-
Employing Directing Groups: Introducing a directing group is a powerful strategy to achieve high regioselectivity in C-H functionalization reactions.[1][2] The directing group forces the reaction to occur at a specific position, often ortho to the group.
-
Catalyst Selection: Systematically screen different transition metal catalysts and ligands. For instance, rhodium catalysts might favor C3-selectivity via chelation assistance, while palladium catalysts could enhance C5-selectivity through electrophilic palladation.[3]
-
Blocking Groups: Introduce a temporary "blocking" group at a reactive position to prevent its functionalization.[5] This group can be removed later in the synthetic sequence.
-
Optimization of Reaction Conditions: Methodically adjust the reaction temperature, solvent polarity, and concentration. Noncovalent interactions, which can be influenced by the solvent, can also guide selectivity.[6]
Q3: Which positions on the this compound ring are most reactive?
A3: The reactivity of the different positions on the this compound core is highly dependent on the reaction type:
-
Electrophilic Attack: The electron-rich double bond (C4-C5) is generally the most susceptible to electrophilic attack.
-
Deprotonation/Metalation: The allylic C6 position is often favored for deprotonation with a strong base, leading to functionalization at this site. Directing groups can override this inherent reactivity.[7]
-
Nucleophilic Addition: In N-activated dihydropyridines (pyridinium salts), nucleophilic attack typically occurs at the C2 or C6 positions.[5][7]
Troubleshooting Guide
This guide addresses common problems encountered during the regioselective functionalization of 2,3-dihydropyridines.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Regioselectivity | Multiple positions on the ring have similar reactivity under the chosen conditions. | Modify the Substrate: Introduce a directing group to guide the functionalization to a single site.[2] Alternatively, use a bulky substituent to sterically block other reactive positions.[5] |
| The catalyst system is not selective enough. | Screen Catalysts and Ligands: Test different transition metals (e.g., Pd, Rh, Co, Ir) and a variety of ligands. The electronic and steric properties of ligands can fine-tune the catalyst's selectivity.[8] | |
| Reaction conditions are not optimal. | Optimize Reaction Parameters: Systematically vary the temperature, solvent, and reaction time. Sometimes, a lower temperature can enhance selectivity. | |
| Low Yield of Desired Regioisomer | Inefficient catalyst or catalyst deactivation. | Verify Catalyst Activity: Use a fresh batch of catalyst or pre-activate it according to the literature. Increase catalyst loading if necessary, but be mindful of potential side reactions. |
| Formation of byproducts due to competing reaction pathways. | Analyze Byproducts: Identify the structure of major byproducts to understand the competing reactions. This can provide insights into how to modify the conditions to favor the desired pathway. | |
| Incomplete reaction. | Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the product to determine the optimal reaction time.[9] | |
| Difficulty Purifying the Desired Isomer | Structural similarity of regioisomers makes separation by chromatography challenging. | Prevent Formation of Impurities: The most effective solution is to improve the regioselectivity of the reaction itself using the strategies mentioned above. |
| Derivatization: If separation is impossible, consider a derivatization reaction that might selectively react with one isomer, making the subsequent separation easier. |
Data Presentation: Catalyst and Directing Group Effects
The following tables summarize quantitative data on how different factors can influence the regioselectivity of functionalization reactions.
Table 1: Catalyst-Controlled Regiodivergent C-H Alkynylation
| Catalyst | Position of Functionalization | Selectivity (Ratio) | Reference |
| Rhodium (Rh) | C3 | High C3-selectivity | [3] |
| Palladium (Pd) | C5 | Enhanced C5-selectivity | [3] |
Table 2: Influence of Directing Group on C-H Functionalization
| Directing Group | Position of Functionalization | Typical Catalyst | Key Feature | Reference |
| Pyridine/Pyrimidine | C-H Aminocarbonylation | Cobalt (III) | Site selectivity controlled by the directing group. | [3] |
| Amidine | C6 (allylic) | Organolithium base | Directs regioselective metalation. | [7] |
| N-Oxide | C2/C6 | Transition Metals | Activates ortho C-H bonds. | [2] |
| Carboxylic Acid | Ortho position | Palladium (II) | Forms a stable cyclometalated intermediate. | [2] |
Experimental Protocols
Protocol: Directed Regioselective Metalation and Functionalization at the C6 Position
This protocol is a generalized procedure for the regioselective functionalization of a 1,2-dihydropyridine bearing an amidine directing group at the C2 position, based on the strategy reported by Aggarwal and co-workers.[7]
Step 1: Reaction Setup
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 2-amidinyl-1,2-dihydropyridine substrate (1.0 eq.).
-
Dissolve the substrate in a dry, aprotic solvent (e.g., anhydrous THF or diethyl ether).
-
Cool the solution to the required temperature (typically -78 °C) using a dry ice/acetone bath.
Step 2: Deprotonation (Metalation)
-
Slowly add an organolithium base (e.g., s-BuLi, 1.1 eq.) dropwise to the cooled solution while stirring.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 1-2 hours) to allow for complete deprotonation at the C6 position, directed by the amidine group.
Step 3: Electrophilic Quench
-
Add a solution of the desired electrophile (e.g., an aldehyde, alkyl halide, or a metal salt for cross-coupling) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at -78 °C for a period, then slowly warm to room temperature and stir until completion (monitor by TLC).
Step 4: Workup and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C6-functionalized 2,6-disubstituted dihydropyridine.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Key factors influencing regioselectivity.
Caption: General experimental workflow for directed functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on 2,3-Dihydropyridine Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to solvent effects in 2,3-dihydropyridine synthesis, particularly through the Hantzsch reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on how solvent choice can be the root cause and solution.
Issue 1: Low or No Product Yield
Low yields are a common problem in Hantzsch dihydropyridine synthesis and can often be attributed to suboptimal reaction conditions, where the solvent plays a critical role.[1]
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Poor Reactant Solubility | The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow or incomplete reaction. | 1. Select a solvent with appropriate solubility: Ensure all reactants are soluble at the reaction temperature. A mixture of solvents, such as ethanol and isopropanol, can sometimes improve solubility and yield. 2. Increase reaction temperature: Cautiously increasing the temperature may improve solubility. However, monitor for any increase in byproduct formation. |
| Inappropriate Solvent Polarity | The polarity of the solvent can significantly affect the reaction rate by stabilizing or destabilizing intermediates and transition states.[2] For the Hantzsch reaction, which involves several condensation steps, solvent polarity is key. | 1. Screen different solvent types: Test a polar protic solvent (e.g., ethanol, methanol), a polar aprotic solvent (e.g., DMSO, DMF), and a non-polar solvent (e.g., toluene) to find the optimal conditions for your specific substrates. 2. Consider "green" solvents: Water and glycerol have been used effectively and can offer environmental benefits.[2][3] In some cases, solvent-free conditions can provide excellent yields.[4][5][6] |
| Solvent-Reactant Interaction | Protic solvents (e.g., alcohols, water) can form hydrogen bonds with reactants, particularly the nucleophilic enamine intermediate, potentially reducing its reactivity.[7][8] | 1. Switch to a polar aprotic solvent: Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) do not form hydrogen bonds with the nucleophile, which can enhance the reaction rate. 2. Use of a catalyst: An appropriate catalyst can often overcome the inhibitory effects of a protic solvent.[9] |
Issue 2: Formation of Unexpected Byproducts or Regioisomers
The Hantzsch reaction can sometimes yield unexpected products, including the 1,2-dihydropyridine regioisomer instead of the expected 1,4-dihydropyridine, or oxidation to the corresponding pyridine.[1][10]
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Solvent-Influenced Regioselectivity | The reaction conditions, including solvent and temperature, can influence the chemoselectivity, leading to the formation of 1,2-dihydropyridine byproducts.[11] | 1. Adjust reaction temperature and solvent polarity: Systematically vary these parameters to favor the formation of the desired 1,4-DHP isomer.[11] 2. Solvent-free conditions: Some studies have shown that solvent-free reactions at room temperature can favor the formation of the 1,2-DHP isomer.[1] |
| Oxidation of Dihydropyridine | The 1,4-dihydropyridine product can be sensitive to oxidation, especially at elevated temperatures or in the presence of air, leading to the formation of the corresponding pyridine. | 1. Use an inert atmosphere: Running the reaction under nitrogen or argon can minimize oxidation. 2. Optimize reaction time and temperature: Avoid prolonged reaction times at high temperatures. 3. Choose a less oxidizing solvent: While not the primary cause, the solvent can influence the rate of oxidation. |
| Self-Condensation or Side Reactions | Side reactions, such as the self-condensation of the β-ketoester, can reduce the yield of the desired product.[10] | 1. Control the order of reagent addition: Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can sometimes minimize side reactions.[10] 2. Solvent viscosity: In highly viscous solvents, poor mixing can lead to localized high concentrations of reactants, promoting side reactions. Ensure adequate stirring. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of the Hantzsch reaction?
A1: The Hantzsch reaction involves both polar and non-polar intermediates and transition states. The effect of solvent polarity on the reaction rate is complex. Generally, polar solvents can stabilize charged intermediates, potentially increasing the rate of certain steps. However, polar protic solvents can also solvate and deactivate the enamine nucleophile through hydrogen bonding, slowing down the reaction.[7] The optimal solvent is often found through experimental screening.
Q2: What is the difference between a protic and an aprotic solvent, and why is it important for my reaction?
A2: Protic solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[12][13] Aprotic solvents (e.g., DMSO, DMF, acetone) do not have such a hydrogen atom and cannot donate hydrogen bonds.[8][12] This is crucial because protic solvents can "cage" and stabilize anionic nucleophiles, making them less reactive, which can slow down key steps in the dihydropyridine synthesis.[7]
Q3: Can I run the Hantzsch reaction without any solvent?
A3: Yes, solvent-free Hantzsch reactions have been reported to be very efficient, often requiring a catalyst and gentle heating.[4][5][6] This approach is considered a "green" chemistry method as it reduces solvent waste. It can also lead to shorter reaction times and high yields.[5]
Q4: My reaction is very slow. Should I switch to a more polar solvent?
A4: Not necessarily. While a more polar solvent might be beneficial, other factors could be at play. First, consider if your reactants are fully dissolved. If not, a solvent with better solubilizing properties is needed. Also, consider the solvent's coordinating ability. A highly coordinating solvent might interact with a catalyst, reducing its effectiveness. If the reaction is sluggish, screening a few solvents with different properties (polar protic, polar aprotic, non-polar) is the best approach. Using a catalyst or increasing the temperature (with caution) are also options to increase the reaction rate.[9]
Q5: I am observing an unexpected byproduct. Could the solvent be the cause?
A5: Yes, the solvent can influence the reaction pathway. For instance, the use of certain solvents under specific conditions might favor the formation of the 1,2-dihydropyridine isomer over the 1,4-isomer.[1] Additionally, if your solvent is not anhydrous, the presence of water can lead to hydrolysis of intermediates or the final product. Always use dry solvents unless water is intentionally part of the reaction medium.
Data Presentation
Table 1: Effect of Solvent on the Hantzsch Synthesis of a Model 1,4-Dihydropyridine
| Solvent | Solvent Type | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) | Reference(s) |
| Ethanol | Polar Protic | 24.5 | 5-10 | 70-85 | [14][15] |
| Methanol | Polar Protic | 32.7 | 6-12 | 65-80 | [9] |
| Water | Polar Protic | 80.1 | 2-4 | >90 (with catalyst) | [2][9] |
| Acetonitrile | Polar Aprotic | 37.5 | 4-8 | 75-88 | [16] |
| DMSO | Polar Aprotic | 46.7 | 3-6 | 80-92 | [16] |
| Toluene | Non-polar | 2.4 | 12-24 | <40 | General knowledge |
| Solvent-free | - | - | 0.5-2 | >90 (with catalyst) | [4][5][6] |
Note: The values presented are approximate and can vary significantly depending on the specific substrates, catalyst, and reaction temperature.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and the chosen solvent (5-10 mL).
-
Addition of Nitrogen Source: Add the nitrogen source, typically ammonium acetate (1.2 mmol), to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]
Protocol 2: Kinetic Analysis of Hantzsch Reaction by UV-Vis Spectroscopy
This protocol describes how to monitor the reaction kinetics to understand the effect of different solvents.
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, β-ketoester, and ammonium acetate in the solvent to be investigated.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of the 1,4-dihydropyridine product over time. The λmax can be determined by scanning a solution of the purified product.
-
Initiation of the Reaction: In a quartz cuvette, mix the solutions of the β-ketoester and ammonium acetate. Place the cuvette in the temperature-controlled cell holder of the spectrophotometer. The reaction is initiated by adding the aldehyde solution, followed by rapid mixing.
-
Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).
-
Data Analysis: The concentration of the product at each time point can be calculated using the Beer-Lambert law (A = εbc). Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By repeating the experiment with different initial concentrations of reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined.[3][17][18][19]
Mandatory Visualization
References
- 1. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. opensciencepublications.com [opensciencepublications.com]
- 5. Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst [opensciencepublications.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. DSpace [kuscholarworks.ku.edu]
- 16. esrf.fr [esrf.fr]
- 17. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Technical Support Center: 2,3-Dihydropyridine Stability
Welcome to the technical support center for handling and preventing the oxidation of 2,3-dihydropyridine and its derivatives. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading or showing impurities over time?
A1: 2,3-Dihydropyridines, especially those with an unprotected nitrogen (N-unprotected), are inherently unstable and highly susceptible to oxidation.[1] The primary degradation pathway is the aromatization to the more stable corresponding pyridine derivative. This oxidation process is a key challenge in the synthesis, storage, and handling of these compounds.[2]
Q2: What are the common signs that my this compound has oxidized?
A2: The most common indicators of oxidation to the pyridine derivative include:
-
Color Change: A noticeable change in the physical appearance of your solid compound, such as yellowing.[3]
-
New Spots on TLC: The appearance of a new, typically more polar, spot on a Thin Layer Chromatography (TLC) plate.[3]
-
Loss of Potency: Diminished effectiveness of the compound in biological assays.[3]
-
Disappearance of NH Peak: In proton NMR spectra of N-unprotected dihydropyridines, the disappearance of the characteristic -NH peak confirms aromatization.[4][5]
Q3: How can I enhance the stability of my this compound?
A3: The stability of this compound can be significantly improved by attaching an alkyl or an electron-withdrawing group (e.g., acyl) to the nitrogen atom.[1] This modification effectively hinders the facile oxidation that leads to aromatization. For N-unprotected versions, using a stable synthetic equivalent that can be unmasked under mild conditions is a viable strategy.[1]
Q4: What are the ideal storage conditions for solid this compound compounds?
A4: To minimize oxidation and ensure long-term stability, solid this compound derivatives should be stored under the following conditions:
-
Low Temperature: Store in a cool, dry place.[6][7][8] For extended stability, refrigeration (4°C) or freezing (-20°C to -80°C) is highly recommended.[3]
-
In the Dark: Protect the compound from light by using amber or opaque vials.[3][9]
-
Inert Atmosphere: For highly sensitive derivatives or long-term storage, flush the container with an inert gas like argon or nitrogen to displace oxygen before sealing.[3]
-
Tightly Sealed: Keep the container securely sealed to protect against environmental extremes and moisture.[6][7][8][10]
Q5: What precautions should I take when preparing and storing solutions of this compound?
A5: Due to their limited stability in solution, it is always best to prepare solutions of 2,3-dihydropyridines fresh before use.[3] If a stock solution must be stored, follow these guidelines:
-
Use Degassed Solvents: To minimize dissolved oxygen, use solvents that have been degassed.[3]
-
Protect from Light: Store solutions in amber vials or wrap standard vials in aluminum foil.[3]
-
Store at Low Temperatures: Freeze the solutions at -20°C or -80°C.[3]
-
Consider Antioxidants: For certain applications, adding a suitable antioxidant to the solution may help inhibit oxidation.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solutions |
| My solid this compound has changed color (e.g., from white to yellow). | Oxidation to the corresponding pyridine derivative, which is often colored.[3] | 1. Verify the purity of your sample using an appropriate analytical method like HPLC or TLC. 2. Review your storage procedures. Ensure the compound is protected from light, stored at a low temperature, and kept in a dry environment under an inert atmosphere.[3] 3. For future storage, flush the container with argon or nitrogen before sealing.[3] |
| I am observing a new, more polar spot on my TLC plate after working up or storing my this compound. | The pyridine derivative is generally more polar than the parent this compound. | 1. This is a strong indicator of oxidation. Quantify the extent of degradation using HPLC. 2. If the impurity level is unacceptable, the compound may need to be repurified. 3. Immediately implement more stringent, oxygen-free handling and storage conditions. |
| The yield of my reaction to synthesize this compound is consistently low. | The this compound intermediate is unstable under the reaction or workup conditions and is oxidizing.[1] | 1. Modify the reaction to form a more stable N-substituted dihydropyridine.[1] 2. Consider an in situ approach where the unstable dihydropyridine is generated and immediately reacted with another reagent in the same pot.[1] 3. Ensure all workup procedures are performed quickly and at low temperatures. |
| My this compound solution is losing activity in my biological assay. | The this compound is likely degrading via oxidation in the solution.[3] | 1. Prepare fresh solutions immediately before each experiment.[3] 2. If using a stock solution, confirm it is stored properly (frozen, protected from light) and used within a minimal timeframe.[3] 3. Re-evaluate your solvent system; ensure it is high-purity and free from peroxides or other oxidizing contaminants.[3] |
Data & Protocols
Table 1: Common Oxidizing Agents and Conditions to Avoid
To prevent the unwanted conversion to pyridine, it is crucial to avoid a range of oxidizing agents and conditions during synthesis, workup, and storage.
| Category | Specific Examples | Notes |
| Common Lab Reagents | Nitric acid (HNO₃), Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).[11] | These are strong oxidants often used intentionally for aromatization. |
| Air & Solvents | Atmospheric oxygen, Dimethyl sulfoxide (DMSO) at elevated temperatures.[4][12] | N-unprotected 2,3-dihydropyridines are particularly sensitive to aerial oxidation. |
| Light | UV light, and in some cases, visible light.[9] | Photodegradation can accelerate the oxidation process.[9] |
| Metal Catalysts | Copper(II) chloride with hydrogen peroxide.[13] | Certain metal ions can catalyze the oxidation. |
| Other Reagents | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4] | A powerful oxidizing quinone known to be effective for aromatization. |
Protocol 1: General Procedure for Handling and Storage of 2,3-Dihydropyridines
This protocol outlines best practices to minimize oxidation during routine handling and storage.
Materials:
-
This compound compound
-
Amber glass vials with screw caps and septa
-
Argon or Nitrogen gas supply with a needle adapter
-
Schlenk line or glovebox (recommended for highly sensitive compounds)
-
Freezer (-20°C or -80°C)
Procedure:
-
Weighing: If possible, weigh the solid compound in a glovebox under an inert atmosphere. If a glovebox is not available, weigh the compound quickly in a fume hood, minimizing its exposure to air.
-
Packaging: Place the weighed solid into a clean, dry amber glass vial.
-
Inerting: Insert a needle connected to an inert gas line through the vial's septum. Insert a second "outlet" needle that does not reach the compound.
-
Purging: Gently flush the vial with argon or nitrogen for 1-2 minutes to displace all oxygen.
-
Sealing: Remove the outlet needle first, followed by the gas inlet needle, and immediately tighten the screw cap. For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Storage: Label the vial clearly and place it in a designated freezer (-20°C or -80°C) for storage.[3]
-
Solution Preparation: Prepare solutions immediately before use.[3] Use solvents that have been degassed by sparging with argon or nitrogen.
Protocol 2: Monitoring Oxidation via Thin Layer Chromatography (TLC)
This method allows for a quick qualitative assessment of the purity of a this compound sample.
Materials:
-
TLC plate (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation: Dissolve a small amount of your this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to run up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry completely.
-
Analysis: Visualize the spots under a UV lamp.
-
A pure sample of this compound should show a single spot.
-
The oxidized pyridine derivative will appear as a separate, typically more polar spot (lower Rf value). The relative intensity of this new spot can give a qualitative indication of the extent of oxidation.
-
Visualizations
Diagrams created using Graphviz to illustrate key processes.
Caption: Oxidation pathway of this compound to pyridine.
Caption: Troubleshooting workflow for unexpected impurities.
Caption: Experimental workflow for handling 2,3-dihydropyridines.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. matrixscientific.com [matrixscientific.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 13. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Workup Procedures for Sensitive 2,3-Dihydropyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedures for sensitive 2,3-dihydropyridine compounds. These compounds are known for their potential instability, particularly their susceptibility to oxidation and acid-catalyzed rearrangements. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound compounds during workup?
A1: The main stability concerns for this compound compounds during workup are:
-
Oxidation: The dihydropyridine ring is susceptible to oxidation, which leads to the corresponding aromatic pyridine derivative. This is often the primary degradation pathway and results in a complete loss of the desired biological activity.[1]
-
Acid Sensitivity: Acidic conditions can lead to decomposition or rearrangement of the this compound ring system. Standard silica gel used in chromatography is acidic and can cause streaking of basic compounds or degradation of acid-sensitive molecules.
-
Hydrolysis: Certain functional groups on the this compound scaffold, such as esters, may be prone to hydrolysis under acidic or basic aqueous workup conditions.
Q2: What general precautions should be taken during the workup of sensitive 2,3-dihydropyridines?
A2: To minimize degradation, it is crucial to handle sensitive 2,3-dihydropyridines with care throughout the workup process. Key precautions include:
-
Inert Atmosphere: Whenever possible, perform workup procedures under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Mild Conditions: Avoid high temperatures and strong acidic or basic conditions.
-
Prompt Processing: Process the reaction mixture and subsequent purification steps as quickly as possible to reduce the time the compound is exposed to potentially degradative conditions.
Q3: How can I monitor for degradation of my this compound compound during workup and purification?
A3: Degradation can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the formation of a new, often more polar, spot can indicate the formation of a degradation product. The oxidized pyridine derivative is a common byproduct and will have a different Rf value. LC-MS is a powerful tool to detect the appearance of new peaks and identify their molecular weights, which can help in elucidating the structure of the degradation products.
Troubleshooting Guides
Issue 1: Low yield of the desired this compound after aqueous workup.
-
Possible Cause A: Oxidation during extraction.
-
Solution: Use degassed solvents for the extraction. If the compound is particularly sensitive, consider performing the extraction in a glovebox or using Schlenk techniques to maintain an inert atmosphere. Adding an antioxidant, such as a small amount of butylated hydroxytoluene (BHT), to the extraction solvent may also help.
-
-
Possible Cause B: Decomposition in the presence of acidic or basic aqueous solutions.
-
Solution: Use neutral water for washing. If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Quickly neutralize the organic layer after the wash. A wash with a saturated aqueous solution of a mild buffer, such as sodium bicarbonate or ammonium chloride, can be employed to neutralize the reaction mixture before extraction.
-
-
Possible Cause C: Emulsion formation leading to loss of material.
-
Solution: To break up emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking of the separatory funnel can also help prevent emulsion formation.
-
Issue 2: The this compound compound decomposes on the silica gel column during chromatography.
-
Possible Cause A: Acidity of the silica gel.
-
Solution 1: Neutralize the silica gel. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine. Pack the column with this slurry and then flush with the mobile phase until the eluent is neutral. This deactivates the acidic silanol groups on the silica surface.
-
Solution 2: Use a basic modifier in the mobile phase. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine or a few drops of ammonia in the methanol portion of the eluent, can help to prevent decomposition of basic or acid-sensitive compounds on the column.
-
Solution 3: Use an alternative stationary phase. Neutral alumina is a good alternative to silica gel for the purification of basic and acid-sensitive compounds.[2] It is important to choose the correct activity grade of alumina for your specific separation.
-
-
Possible Cause B: Oxidation on the column.
-
Solution: While challenging to completely eliminate, using fresh, degassed solvents for the mobile phase can help. Running the column as quickly as possible will also minimize the contact time with any residual oxygen.
-
Issue 3: Difficulty in removing a high-boiling point solvent (e.g., DMF, DMSO) during workup.
-
Possible Cause: High boiling point and miscibility with water.
-
Solution: If your this compound is not too polar, a common technique is to dilute the reaction mixture with a large volume of water and then extract the product with a non-polar or moderately polar organic solvent like ethyl acetate or diethyl ether. Repeat the aqueous wash several times (at least 3-5 times) to effectively remove the high-boiling point solvent. A final wash with brine can help to remove residual water from the organic layer.
-
Data Presentation
Table 1: Comparison of Stationary Phases for Chromatography of Sensitive Basic Heterocycles
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel | High resolving power for a wide range of compounds. | Acidic surface can cause degradation or poor peak shape for basic/acid-sensitive compounds. | Neutral and mildly acidic compounds. |
| Triethylamine-Treated Silica Gel | Neutralized surface prevents degradation of many acid-sensitive compounds. | Requires an extra preparation step. Residual triethylamine may need to be removed from the purified product. | Acid-sensitive and basic compounds. |
| Neutral Alumina | Basic surface is ideal for the purification of basic compounds.[2] | Can be more reactive than silica for certain functional groups. Resolution may be different from silica. | Basic and acid-sensitive compounds, especially nitrogen-containing heterocycles.[2] |
| Reversed-Phase Silica (C18) | Good for polar compounds. | Requires polar mobile phases (e.g., water/acetonitrile or water/methanol). Not suitable for very non-polar compounds. | Polar 2,3-dihydropyridines and their more polar degradation products. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Sensitive this compound
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The use of a mild quenching agent like NH₄Cl helps to avoid strongly acidic or basic conditions.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). It is recommended to use degassed solvents. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was run under acidic conditions).
-
Water.
-
Brine (saturated aqueous NaCl solution) to help remove water from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator at a low temperature to avoid thermal degradation.
-
Purification: Purify the crude product by flash column chromatography using triethylamine-treated silica gel or neutral alumina.
Protocol 2: Preparation of Triethylamine-Treated Silica Gel for Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent such as hexane.
-
Addition of Triethylamine: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stirring: Stir the slurry for about 30 minutes to ensure even coating of the silica gel with the triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Flushing: Flush the packed column with the desired mobile phase until the pH of the eluent is neutral. This removes excess triethylamine.
-
Loading and Elution: The column is now ready for loading the crude this compound and elution with the appropriate mobile phase.
Mandatory Visualization
Caption: A general experimental workflow for the workup and purification of sensitive this compound compounds.
Caption: A troubleshooting decision tree for handling sensitive this compound compounds.
References
Technical Support Center: Byproduct Formation in Rh-Catalyzed 2,3-Dihydropyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation in rhodium-catalyzed 2,3-dihydropyridine synthesis and related reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2,3-dihydropyridines and related dihydropyridine isomers using rhodium catalysis.
Issue 1: Low Yield of the Desired this compound Product
Question: My Rh(III)-catalyzed reaction between an α,β-unsaturated oxime pivalate and a 1,1-disubstituted olefin is giving a low yield of the target this compound. What are the potential causes and solutions?
Answer:
Low yields can be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, or competing side reactions. Here are some common causes and troubleshooting steps:
-
Suboptimal Ligand on Rh(III) Catalyst: The electronic and steric properties of the cyclopentadienyl (Cp) ligand on the rhodium catalyst significantly impact reactivity.[1]
-
Solution: Screen different Cp*Rh(III) catalysts. An electron-deficient ligand, such as one with a trifluoromethyl substituent, has been shown to improve product yield.[1]
-
-
Incorrect Additive: The choice of additive is crucial for the catalytic cycle.
-
Solution: Cesium acetate (CsOAc) has been demonstrated to be an effective additive in combination with an electron-deficient Cp ligand to achieve high yields.[1]
-
-
Incomplete Conversion: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If starting materials are still present after the standard reaction time, consider increasing the reaction temperature or extending the reaction time.
-
-
Formation of Isomeric Byproducts: Depending on the substrate, regioisomeric dihydropyridine byproducts may form.
-
Solution: Carefully analyze the crude reaction mixture by NMR spectroscopy to identify any isomeric products. Modifying the ligand on the rhodium catalyst can sometimes improve regioselectivity.
-
Issue 2: Formation of Over-Reduction Products (Tetrahydropyridines or Piperidines)
Question: I am observing the formation of tetrahydropyridine or piperidine byproducts in my rhodium-catalyzed dihydropyridine synthesis. How can I prevent this?
Answer:
The formation of over-reduced products indicates the presence of a hydrogen source and a catalyst active for hydrogenation.
-
Unintended Hydrogen Source: The reaction medium may contain a hydrogen source.
-
Solution: Ensure all solvents and reagents are anhydrous. Certain additives or solvents can act as hydrogen donors under the reaction conditions.
-
-
Catalyst-Mediated Hydrogen Transfer: The rhodium catalyst itself, in the presence of a suitable proton source, can catalyze the reduction of the dihydropyridine product.
-
Solution: If the desired product is the dihydropyridine, avoid conditions that favor further reduction. Some protocols intentionally sequence the dihydropyridine synthesis with a hydrogenation step using a palladium catalyst to form piperidines.[1] If this is not desired, ensure no palladium sources are present and that the reaction conditions are optimized for the formation of the dihydropyridine only.
-
Issue 3: Formation of 1,2-Dihydropyridine or other Isomers instead of the 2,3-Isomer
Question: My reaction is producing the 1,2-dihydropyridine isomer or other positional isomers instead of the desired this compound. Why is this happening and how can I control the regioselectivity?
Answer:
The regioselectivity of dihydropyridine synthesis is highly dependent on the catalytic system and the substrates used.
-
Reaction Pathway Dictated by the Catalytic System: Different rhodium catalysts and starting materials lead to different dihydropyridine isomers.
-
Rh(III)-Catalyzed C-H Activation of Unsaturated Oximes: This method, developed by Rovis and coworkers, is specifically designed for the synthesis of 2,3-dihydropyridines.[1][2]
-
Rh(I)-Catalyzed C-H Alkenylation/Electrocyclization: This approach, from the Ellman and Bergman groups, typically yields 1,2-dihydropyridines from the reaction of α,β-unsaturated imines and alkynes.[3][4]
-
Solution: To obtain 2,3-dihydropyridines, ensure you are using the correct starting materials (α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins) and a Rh(III) catalyst.[1][2] If you are observing other isomers, it is likely that a different reaction pathway is being followed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines from unsaturated oximes?
A1: Based on the established mechanism, potential byproducts could include:
-
Unreacted Starting Materials: Due to incomplete conversion.
-
Piperidines: If the this compound product is subsequently reduced.[1]
-
Isomeric Dihydropyridines: Although this specific reaction is generally regioselective for the 2,3-isomer.
Q2: How can I improve the yield and purity of my this compound product?
A2: To improve yield and purity:
-
Optimize Reaction Conditions: Systematically screen catalysts, ligands, solvents, and additives. For the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines, a combination of a Rh(III) catalyst with an electron-deficient Cp ligand and CsOAc as an additive in hexafluoroisopropanol (HFIP) at 60 °C has been shown to be effective.[1]
-
Purify Starting Materials: Ensure the α,β-unsaturated oxime pivalate and the olefin are pure, as impurities can lead to side reactions.
-
Careful Work-up and Purification: After the reaction, a standard work-up followed by column chromatography on silica gel is typically used to isolate the pure this compound.
Q3: Can I use terminal alkynes in the Rh(I)-catalyzed synthesis to get dihydropyridines?
A3: Terminal alkynes can be problematic in Rh(I)-catalyzed cascades as they can undergo competitive homocoupling. To circumvent this, silyl-substituted alkynes are often used as terminal alkyne surrogates.[4]
Quantitative Data
The following table summarizes the effect of different cyclopentadienyl ligands on the yield of a model Rh(III)-catalyzed this compound synthesis.
Table 1: Effect of Cp Ligand on the Yield of this compound 3aa
| Entry | Catalyst (5 mol %) | Additive | Yield (%) |
| 1 | CpRh(OAc)₂ (A₁) | - | 81 |
| 2 | ᵗBuCpRh(OAc)₂ (A₂) | - | 91 |
| 3 | CpCF₃Rh(OAc)₂ (A₃) | - | 93 |
| 4 | Cp*CF₃Rh(OAc)₂ (A₃) | CsOAc | 99 |
Reaction conditions: α,β-unsaturated oxime pivalate 1a and alkene 2a in HFIP at 60 °C. Data sourced from Romanov-Michailidis et al., J. Am. Chem. Soc. 2015, 137, 28, 8892-8895.[1]
Experimental Protocols
General Procedure for Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines
This protocol is adapted from the work of Rovis and coworkers.[1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (1.0 equiv), the 1,1-disubstituted olefin (2.0 equiv), the Rh(III) catalyst (e.g., [Cp*CF₃Rh(OAc)₂]₂, 2.5 mol %), and cesium acetate (CsOAc, 10 mol %).
-
Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) to achieve the desired concentration (typically 0.1 M).
-
Reaction: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.
Visualizations
Reaction Mechanisms and Byproduct Formation Pathways
Caption: Proposed catalytic cycle for Rh(III)-catalyzed this compound synthesis and potential byproduct pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Rh-catalyzed dihydropyridine synthesis.
References
- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselectivity in Chiral 2,3-Dihydropyridine Synthesis
Welcome to the technical support center for diastereoselectivity issues in the synthesis of chiral 2,3-dihydropyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their synthetic routes.
Section 1: Troubleshooting Diastereoselectivity in the Reduction of 1,2-Dihydropyridine Intermediates
Many modern synthetic routes, such as Rh-catalyzed C-H activation/electrocyclization cascades, produce highly substituted 1,2-dihydropyridines.[1] A common subsequent step is a diastereoselective reduction to form chiral tetrahydropyridine or piperidine cores.[2]
Q1: I am performing a reduction of a 1,2-dihydropyridine to a 1,2,3,6-tetrahydropyridine, but I am observing a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
A1: This reduction typically proceeds through a two-step sequence: stereoselective protonation of the enamine double bond to form an iminium intermediate, followed by a stereoselective reduction. The final diastereoselectivity is highly dependent on the conditions used for both steps. The primary factors to investigate are the choice of acid and the reducing agent.[3]
Troubleshooting Recommendations:
-
Optimize the Acid: Different acids can significantly influence the stereochemical outcome of the protonation step. It is recommended to screen a variety of Brønsted acids. For example, sterically bulky carboxylic acids like pivalic acid (PivOH) have been shown to provide superior diastereoselectivity compared to stronger, less hindered acids like trifluoroacetic acid (TFA).[3]
-
Select the Appropriate Reducing Agent: The choice of the borohydride reducing agent is also critical. While sodium borohydride (NaBH₄) is common, its reactivity and the resulting stereocontrol can be modulated by the acid and solvent system. Other variants may offer different levels of stereocontrol.[3]
-
Control the Temperature: Lower temperatures (e.g., 0 °C or -78 °C) generally favor the kinetically controlled product, which often leads to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[4]
Table 1: Effect of Acid and Reducing Agent on Diastereoselectivity of a Model 1,2-Dihydropyridine Reduction
| Entry | Acid (equiv.) | Reducing Agent (equiv.) | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | TFA (5.0) | NaBH₄ (3.0) | 0 to rt | 1.5 : 1 |
| 2 | TsOH (5.0) | NaBH₄ (3.0) | 0 to rt | 2 : 1 |
| 3 | AcOH (5.0) | NaBH₄ (3.0) | 0 to rt | 5 : 1 |
| 4 | PivOH (5.0) | NaBH₄ (3.0) | 0 to rt | >20 : 1 |
Data adapted from related synthetic protocols. Actual results may vary based on substrate.
Experimental Protocol: Highly Diastereoselective Reduction of a 1,2-Dihydropyridine Intermediate [3]
-
Formation of the 1,2-Dihydropyridine: To a solution of the α,β-unsaturated imine (1.0 mmol) and the alkyne (1.2 mmol) in toluene (5 mL), add [Rh(coe)₂Cl]₂ (2.5 mol %) and a suitable phosphine ligand (5 mol %). Heat the mixture at 80 °C for 2 hours to form the 1,2-dihydropyridine intermediate in situ.
-
Diastereoselective Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add pivalic acid (PivOH, 5.0 mmol, 5.0 equiv.).
-
Add sodium borohydride (NaBH₄, 3.0 mmol, 3.0 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the highly substituted tetrahydropyridine.
Caption: Optimization workflow for improving diastereoselectivity in dihydropyridine reduction.[3]
Section 2: Controlling Diastereoselectivity in Nucleophilic Additions to Pyridinium Salts
A classic and powerful method for synthesizing chiral dihydropyridines involves the nucleophilic addition of organometallic reagents to N-acyl pyridinium salts.[5] Achieving high diastereoselectivity in this process relies heavily on the strategic use of chiral auxiliaries.[6]
Q2: My nucleophilic addition to an N-acyl pyridinium salt using a chiral auxiliary is yielding a nearly 1:1 mixture of diastereomers. What factors should I investigate?
A2: Low diastereoselectivity in this reaction points to insufficient facial discrimination of the pyridinium ring by the chiral auxiliary. The conformation of the pyridinium salt intermediate is key, and several factors can be tuned to create a more ordered and selective transition state.
Troubleshooting Recommendations:
-
Evaluate the Chiral Auxiliary: The structure of the chiral auxiliary is paramount.[3] Effective auxiliaries often possess bulky groups that create a strong steric bias, shielding one face of the pyridinium ring from nucleophilic attack. Furthermore, some auxiliaries can engage in π-stacking interactions with the pyridinium ring, which plays a key role in controlling the conformation of the cation intermediate and leading to high stereoselectivities.[6]
-
Introduce a Blocking Group: The regioselectivity of nucleophilic addition (C2 vs. C4 vs. C6) can be an issue.[5] Installing a large, sterically demanding blocking group, such as a trialkylsilyl group (e.g., -SiMe₃, -Si(iPr)₃), at a position like C3 can restrict addition to a single site (e.g., C6), where the chiral auxiliary can then exert maximum stereocontrol.[5]
-
Vary the N-Acyl Group: The acylating agent (e.g., chloroformate) used to activate the pyridine nitrogen is not just an activator but also part of the chiral environment. Experimenting with different N-acyl groups derived from chiral alcohols (like menthol derivatives) can significantly alter the diastereomeric ratio.[5]
-
Control Reaction Temperature: As with most stereoselective reactions, lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy.[3]
Table 2: Influence of Chiral Auxiliary and Blocking Group on Diastereoselective Phenylation of 4-Methoxypyridine
| Entry | Pyridine Substrate | Chiral Auxiliary (on N-acyl group) | Diastereomeric Ratio (d.r.) |
| 1 | 4-Methoxypyridine | (-)-8-Phenylmenthol | 65 : 35 |
| 2 | 4-Methoxy-3-(trimethylsilyl)pyridine | (-)-8-Phenylmenthol | 83 : 17 |
| 3 | 4-Methoxy-3-(triisopropylsilyl)pyridine | (-)-8-Phenylmenthol | 97 : 3 |
Data adapted from Comins et al. The bulky triisopropylsilyl group blocks C2 attack and forces a conformation that maximizes the facial shielding by the chiral auxiliary, leading to excellent diastereoselectivity at C6.[5]
Caption: Key factors influencing the transition state energy and product diastereoselectivity.[5][6]
Section 3: Addressing Endo/Exo Selectivity in Aza-Diels-Alder Reactions
The Aza-Diels-Alder (or Povarov) reaction is a powerful tool for constructing complex nitrogen-containing heterocycles, including dihydropyridine scaffolds.[7][8] A common challenge is controlling the endo vs. exo diastereoselectivity of the cycloaddition.
Q3: My Aza-Diels-Alder reaction is producing a mixture of endo and exo diastereomers. How can I favor the formation of a single isomer?
A3: The endo/exo selectivity is determined by the geometry of the transition state. The endo product is often kinetically favored due to stabilizing secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[9] However, non-covalent interactions and steric repulsion can overcome these general preferences.[10][11]
Troubleshooting Recommendations:
-
Catalyst Choice: The choice of catalyst is critical. Lewis acids (e.g., Y(OTf)₃, Sc(OTf)₃) or Brønsted acids (e.g., chiral phosphoric acids) activate the imine dienophile and can strongly influence the transition state geometry through coordination, favoring one pathway over the other.[7][12] Chiral counteranions have also been used to control the stereoselectivity of Povarov reactions involving iminium ions.[13]
-
Solvent Polarity: The solvent can affect the stability of the polar transition states. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., CH₂Cl₂) to polar protic (e.g., water) can shift the endo/exo ratio.[10]
-
Reaction Temperature: Temperature can be used to switch between kinetic and thermodynamic control. Lower temperatures will favor the kinetic product (often endo), whereas higher temperatures may allow for equilibration to the more stable thermodynamic product (often exo).
-
Substrate Sterics: The steric bulk of substituents on both the diene and the dienophile can create unfavorable steric interactions in the more compact endo transition state, thus favoring the exo pathway.[11] While harder to modify post-hoc, this is a key consideration during synthetic design.
Caption: Competing pathways for endo and exo product formation in Aza-Diels-Alder reactions.[9][10]
Section 4: General FAQs
Q4: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?
A4: Accurate determination of the d.r. is crucial for optimizing your reaction. The most common and reliable methods are:
-
High-Field ¹H NMR Spectroscopy: This is often the quickest method. Diastereomers are distinct compounds and will have slightly different chemical shifts. Look for well-resolved signals corresponding to specific protons in each diastereomer. The ratio of the integrals for these signals gives the d.r. For complex spectra, advanced techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets, making quantification easier.[14]
-
High-Performance Liquid Chromatography (HPLC): Using a normal phase or reverse-phase column, it is often possible to separate diastereomers. The ratio of the peak areas corresponds to the d.r. Chiral stationary phases can also be used, especially if you need to confirm the enantiomeric excess of each diastereomer.
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can provide excellent separation of diastereomers, allowing for quantification by peak area integration.
Q5: Can the substitution pattern on the pyridine ring itself influence diastereoselectivity?
A5: Absolutely. Substituents on the pyridine ring have a profound effect on both regio- and stereoselectivity.[5]
-
Electronic Effects: Electron-withdrawing groups can make the pyridinium salt more electrophilic but can also influence the stability of intermediates.
-
Steric Effects: As discussed in Section 2, bulky substituents can act as blocking or directing groups, fundamentally altering the accessibility of different faces and positions of the ring to an incoming nucleophile.[5][15] This is a key design element for achieving high levels of stereocontrol.
References
- 1. Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. novapublishers.com [novapublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Influence of Non-Covalent Interactions in the Exo- and Regioselectivity of Aza-Diels-Alder Reactions: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diels–Alder additions with exo-selectivity - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to Catalytic Systems for the Synthesis of 2,3-Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydropyridine scaffold is a valuable structural motif in medicinal chemistry and natural product synthesis. Its synthesis, however, presents unique challenges, and a variety of catalytic systems have been developed to address these. This guide provides an objective comparison of prominent catalytic systems for the synthesis of 2,3-dihydropyridines, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Catalytic System Performance
The selection of a catalytic system for this compound synthesis is critical, influencing factors such as yield, substrate scope, and reaction conditions. The following table summarizes quantitative data for three distinct and modern catalytic approaches.
| Catalytic System | Catalyst | Key Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Rhodium(III)-Catalyzed C-H Activation | --INVALID-LINK--2 | α,β-Unsaturated Oxime Pivalate, 1,1-Disubstituted Olefin | 1,2-Dichloroethane (DCE) | 80 | 12 | up to 99 | [1][2] |
| Gold(I)-Catalyzed Tandem Cyclization | [Au(PPh3)]NTf2 | Homoprogargyl Amide | 1,2-Dichloroethane (DCE) | 80 | 1-24 | up to 98 | [3] |
| Copper(II)-Catalyzed Aza-Diels-Alder | Cu(OTf)2 | N-benzylideneaniline, Danishefsky's diene | Water (with SDS) | Ambient | 0.5-2 | up to 95 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the key catalytic systems compared in this guide.
Protocol 1: Rhodium(III)-Catalyzed C-H Activation for this compound Synthesis[1][2]
This method relies on the rhodium(III)-catalyzed C-H activation of α,β-unsaturated oxime pivalates and their subsequent annulation with 1,1-disubstituted olefins.
Materials:
-
--INVALID-LINK--2 (catalyst)
-
α,β-Unsaturated oxime pivalate (0.2 mmol, 1.0 equiv)
-
1,1-Disubstituted olefin (0.4 mmol, 2.0 equiv)
-
Silver hexafluoroantimonate (AgSbF6) (0.04 mmol, 0.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate, --INVALID-LINK--2 (0.01 mmol, 5 mol%), and AgSbF6.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DCE followed by the 1,1-disubstituted olefin via syringe.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Gold(I)-Catalyzed Tandem Self-Relay Catalysis for 2,3-Dihydropyridin-4(1H)-one Synthesis[3]
This protocol utilizes a gold(I) catalyst to mediate an intramolecular carbonyl addition of homoprogargyl amides, followed by a nucleophilic addition and Petasis-Ferrier rearrangement.
Materials:
-
[Au(PPh3)]NTf2 (catalyst)
-
Homoprogargyl amide (0.1 mmol, 1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)
Procedure:
-
To a vial containing the homoprogargyl amide, add a solution of [Au(PPh3)]NTf2 (0.005 mmol, 5 mol%) in anhydrous DCE.
-
Seal the vial and heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-24 hours), cool the reaction to room temperature.
-
Concentrate the mixture and purify the crude product by flash column chromatography to yield the 2,3-dihydropyridin-4(1H)-one.
Protocol 3: Copper(II)-Catalyzed Aza-Diels-Alder Reaction for 2,3-Dihydro-4-pyridone Synthesis[4]
This approach describes a copper(II)-catalyzed aza-Diels-Alder reaction between imines and Danishefsky's diene in an aqueous medium.
Materials:
-
Copper(II) triflate (Cu(OTf)2) (catalyst)
-
Sodium dodecyl sulfate (SDS)
-
N-benzylideneaniline (1.0 mmol, 1.0 equiv)
-
Danishefsky's diene (1.2 mmol, 1.2 equiv)
-
Water
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of Cu(OTf)2 (0.1 mmol, 10 mol%) and SDS (0.2 mmol, 20 mol%).
-
Add the N-benzylideneaniline to the aqueous solution.
-
Add Danishefsky's diene to the reaction mixture.
-
Stir the reaction vigorously at ambient temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 0.5-2 hours).
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 1,2-diphenyl-2,3-dihydro-4-pyridone.
Visualizing the Catalytic Comparison Workflow
The following diagram illustrates a generalized workflow for the comparison of different catalytic systems for this compound synthesis, from initial catalyst screening to final product analysis.
Caption: Generalized workflow for comparing catalytic systems.
Signaling Pathways and Logical Relationships
The choice of a catalytic system is often guided by the desired reaction pathway. The following diagram illustrates the distinct mechanistic approaches of the compared catalytic systems.
Caption: Mechanistic pathways for this compound synthesis.
References
- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem gold self-relay catalysis for the synthesis of 2,3-dihydropyridin-4(1 H)-ones: combination of σ and π Lewis acid properties of gold salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
A Tale of Two Isomers: Unraveling the Divergent Reactivity of 2,3- and 1,4-Dihydropyridines
For researchers, scientists, and drug development professionals, understanding the subtle yet profound differences in the reactivity of dihydropyridine isomers is critical for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comprehensive comparison of the chemical reactivity of 2,3-dihydropyridines and 1,4-dihydropyridines, supported by experimental data and detailed protocols for their characteristic reactions.
The arrangement of the double bonds within the dihydropyridine ring dictates the electronic and steric properties of the molecule, leading to distinct and predictable chemical behaviors. While 1,4-dihydropyridines are renowned for their susceptibility to oxidation, forming a stable aromatic pyridine ring, 2,3-dihydropyridines, possessing a conjugated diene system, readily engage in pericyclic reactions, most notably the Diels-Alder reaction.
Key Reactivity Differences at a Glance
The fundamental difference in the reactivity of these two isomers stems from their electronic structure. The 1,4-dihydropyridine isomer possesses two isolated double bonds and is, in essence, a cyclic enamine. This configuration is prone to dehydrogenation to achieve the highly stable aromatic pyridine system. In contrast, the 2,3-dihydropyridine isomer contains a conjugated diene, a structural motif that is highly predisposed to participate in cycloaddition reactions.
| Reaction Type | This compound | 1,4-Dihydropyridine | Predominant Outcome |
| Oxidation | Can be oxidized, but less prone than 1,4-DHP. | Readily undergoes oxidation (aromatization). | Formation of the corresponding pyridine. |
| Cycloaddition (Diels-Alder) | Acts as a diene, readily undergoes [4+2] cycloaddition. | Generally does not undergo Diels-Alder reactions. | Formation of bicyclic adducts (e.g., isoquinuclidines). |
| Stability | Kinetically labile. | Thermodynamically driven to aromatize. | 1,4-DHP is often considered less stable due to the strong driving force for oxidation. |
Oxidation: The Hallmark of 1,4-Dihydropyridine Reactivity
The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is their most characteristic reaction and a critical consideration in their use as pharmaceuticals, as this metabolic transformation leads to a loss of biological activity. This process can be initiated by a variety of oxidizing agents, including mild ones, and is often catalyzed by enzymes such as cytochrome P-450 in vivo.
Experimental Protocol: Oxidation of a 1,4-Dihydropyridine with DMSO
This protocol describes a simple and effective method for the oxidation of a 1,4-dihydropyridine using dimethyl sulfoxide (DMSO) as both the solvent and the oxidizing agent.
Materials:
-
Substituted 1,4-dihydropyridine (0.002 mmol)
-
Dimethyl sulfoxide (DMSO) (5-6 mL)
-
Distilled water
-
Ethanol (for washing)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating apparatus (water bath)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 0.002 mmol of the 1,4-dihydropyridine in 5-6 mL of DMSO.
-
Attach a reflux condenser and heat the mixture on a water bath for 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into chilled water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with water and then with cold ethanol.
-
Dry the purified pyridine derivative.
Expected Outcome: The reaction typically affords the corresponding pyridine derivative in moderate to good yields (25-64%). The product can be characterized by spectroscopic methods, with a notable disappearance of the N-H proton signal in the 1H NMR spectrum.
Diels-Alder Reaction: The Domain of 2,3-Dihydropyridines
The conjugated diene system within the this compound ring makes it an excellent candidate for participation in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity is largely absent in the 1,4-isomer. The Diels-Alder reaction of 2,3-dihydropyridines (and the closely related 1,2-dihydropyridines) with various dienophiles provides a powerful and direct route to synthesize bicyclic nitrogen-containing scaffolds like isoquinuclidines, which are present in numerous biologically active alkaloids.
Experimental Protocol: Diels-Alder Reaction of a 1,2-Dihydropyridine (as a proxy for this compound)
The following is a general procedure for the Diels-Alder reaction of a 1,2-dihydropyridine with an activated dienophile, which is analogous to the expected reactivity of a this compound.
Materials:
-
N-protected 1,2-dihydropyridine (1.0 mmol)
-
Dienophile (e.g., acrolein, maleic anhydride) (1.2 mmol)
-
Solvent (e.g., toluene, dichloromethane) (10 mL)
-
Lewis acid catalyst (optional, e.g., TiCl4, for enhanced reactivity and stereoselectivity)
-
Standard inert atmosphere glassware
-
Stirring and temperature control apparatus
Procedure:
-
To a flame-dried, inert gas-flushed round-bottom flask, add the N-protected 1,2-dihydropyridine (1.0 mmol) and the chosen solvent (10 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
If using a Lewis acid catalyst, add it to the solution at this stage.
-
Add the dienophile (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture for the required time (can range from a few hours to overnight), monitoring the progress by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the isoquinuclidine adduct.
Expected Outcome: This reaction typically results in the formation of the corresponding 2-azabicyclo[2.2.2]octane (isoquinuclidine) derivative in good to excellent yields. The stereochemical outcome (endo/exo selectivity) can often be controlled by the choice of reactants, catalyst, and reaction conditions.
Logical Framework of Divergent Reactivity
The following diagram illustrates the distinct reaction pathways favored by 2,3- and 1,4-dihydropyridines.
Caption: Divergent reaction pathways of 2,3- and 1,4-dihydropyridine isomers.
Conclusion
The reactivity of dihydropyridine isomers is a clear illustration of how subtle changes in molecular structure can lead to vastly different chemical behaviors. While 1,4-dihydropyridines are defined by their propensity for aromatization through oxidation, 2,3-dihydropyridines are versatile dienes in Diels-Alder cycloadditions. This fundamental understanding is crucial for medicinal chemists and synthetic organic chemists in the design of stable drug candidates and the development of efficient synthetic routes to complex nitrogen-containing heterocyclic systems. The choice of dihydropyridine isomer should, therefore, be a strategic one, guided by the desired chemical transformation and the target molecular architecture.
Spectroscopic Fingerprints: A Comparative Guide to Dihydropyridine Isomer Differentiation
For researchers, scientists, and drug development professionals, the precise characterization of dihydropyridine isomers is a critical step in ensuring the efficacy and safety of therapeutic agents. Spectroscopic techniques offer a powerful arsenal for elucidating the subtle structural nuances that differentiate these isomers. This guide provides a comparative overview of key spectroscopic methods, supported by experimental data and detailed protocols, to aid in the unambiguous identification of dihydropyridine isomers.
Dihydropyridines are a class of organic compounds with a partially saturated pyridine ring. Isomers of dihydropyridines can exhibit distinct pharmacological activities, making their differentiation essential. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), provide unique "fingerprints" based on the interaction of molecules with electromagnetic radiation, enabling their precise identification.
Comparative Spectroscopic Data of Dihydropyridine Isomers
The following table summarizes the key spectroscopic data for distinguishing between different dihydropyridine isomers. The exact values can vary depending on the specific substituents on the dihydropyridine ring.
| Spectroscopic Technique | Key Parameters | 1,2-Dihydropyridine | 1,4-Dihydropyridine | 2,3-Dihydropyridine |
| ¹H NMR | Chemical Shift (δ) of Olefinic Protons | ~6.0-7.5 ppm | ~5.5-6.0 ppm (H2, H6), ~4.5-5.0 ppm (H3, H5) | ~6.5-7.0 ppm (H4, H5), ~5.5-6.0 ppm (H2) |
| Chemical Shift (δ) of N-H Proton | ~5.0-7.0 ppm | ~8.0-9.5 ppm | ~5.0-7.0 ppm | |
| Coupling Constants (J) | Vicinal coupling between olefinic protons | Characteristic coupling patterns for ring protons | Vicinal and allylic couplings | |
| ¹³C NMR | Chemical Shift (δ) of Olefinic Carbons | ~120-140 ppm | ~100-110 ppm (C3, C5), ~145-150 ppm (C2, C6) | ~120-140 ppm |
| Chemical Shift (δ) of Carbonyl Carbon (if present) | ~165-175 ppm | ~165-175 ppm | ~165-175 ppm | |
| IR Spectroscopy | N-H Stretching Vibration (ν) | ~3300-3400 cm⁻¹ | ~3200-3400 cm⁻¹ (sharp to moderately broad)[1] | ~3300-3400 cm⁻¹ |
| C=C Stretching Vibration (ν) | ~1600-1650 cm⁻¹ | ~1600-1650 cm⁻¹[1] | ~1600-1650 cm⁻¹ | |
| C=O Stretching Vibration (ν) (if present) | ~1680-1720 cm⁻¹ | ~1690-1700 cm⁻¹[2] | ~1680-1720 cm⁻¹ | |
| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~280-320 nm | ~230-240 nm and ~330-360 nm | ~270-300 nm |
| Mass Spectrometry | Molecular Ion Peak (M+) | Present | Prominent protonated molecular ion [M+H]⁺ in ESI[1] | Present |
| Fragmentation Pattern | Retro-Diels-Alder reaction | Loss of substituents from C3, C5, and C4 positions[3][4] | Ring cleavage |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment of protons and carbons, which is highly sensitive to the isomeric structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.[2]
Sample Preparation:
-
Dissolve 5-10 mg of the dihydropyridine isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
To confirm the N-H proton signal, a D₂O exchange experiment can be performed.[1] After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H peak will disappear or significantly decrease in intensity.
-
Acquire a ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[5]
-
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unequivocal signal assignment.[5]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
Data Acquisition:
-
Record the background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic transitions within the molecule, which are influenced by the extent of conjugation and the chromophores present.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the dihydropyridine isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.
-
Use a quartz cuvette with a 1 cm path length.
Data Acquisition:
-
Record the baseline spectrum using the pure solvent.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.
Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS).[6]
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the ion source of the mass spectrometer.
Data Acquisition:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is commonly used for dihydropyridines.[3]
-
Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.[6]
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of dihydropyridine isomers, starting from sample preparation to data analysis and final isomer identification.
Caption: A logical workflow for dihydropyridine isomer differentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrcs.org [ijrcs.org]
- 3. researchgate.net [researchgate.net]
- 4. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 5. scielo.br [scielo.br]
- 6. lcms.cz [lcms.cz]
A Comparative Guide to the Synthesis of 2,3-Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydropyridine scaffold is a crucial heterocyclic motif found in numerous biologically active molecules and serves as a versatile intermediate in the synthesis of complex alkaloids and pharmaceuticals.[1] The inherent instability of N-unprotected 2,3-dihydropyridines has driven the development of various synthetic strategies to access these valuable compounds.[1] This guide provides a comparative overview of prominent methods for the synthesis of 2,3-dihydropyridines, offering a detailed look at their experimental protocols, performance data, and reaction mechanisms.
Performance Comparison of Key Synthesis Methods
The selection of a synthetic route to 2,3-dihydropyridines depends on factors such as desired substitution patterns, substrate availability, and required reaction conditions. The following table summarizes quantitative data for three major synthetic approaches.
| Synthesis Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Diastereomeric Ratio (d.r.) | Key Advantages |
| Rh(III)-Catalyzed C-H Activation | [Cp*Rh(III)(OAc)₂]₂ | HFIP | 60 | 12-24 h | 60-99% | up to 10:1 | Broad substrate scope, high yields, good diastereoselectivity.[2] |
| Nucleophilic Addition to Pyridinium Salts | Grignard Reagents / Organolithiums | THF / Ether | -78 to rt | 1-4 h | 40-95% | Varies | Readily available starting materials, straightforward procedure.[3][4] |
| Aza-Diels-Alder Reaction | Lewis Acid (e.g., Yb(OTf)₃) or thermal | Toluene / CH₂Cl₂ | 25-110 | 15 min - 24 h | 60-95% | Varies | Access to highly functionalized products, can be performed under mild conditions.[5][6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.
Method 1: Rh(III)-Catalyzed C-H Activation of α,β-Unsaturated Oximes
This method provides an efficient route to 2,3-dihydropyridines through the reaction of α,β-unsaturated oxime pivalates with alkenes, catalyzed by a rhodium(III) complex.[2]
Experimental Protocol:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (0.2 mmol, 1.0 equiv), [Cp*CF₃Rh(OAc)₂]₂ (0.005 mmol, 2.5 mol %), and CsOAc (0.1 mmol, 0.5 equiv).
-
The vial is sealed with a Teflon-lined cap and purged with argon.
-
Add the alkene (0.4 mmol, 2.0 equiv) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL) via syringe.
-
The reaction mixture is stirred at 60 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired this compound.
Method 2: Nucleophilic Addition to N-Acyl Pyridinium Salts
A straightforward approach for the synthesis of 2,3-dihydropyridines involves the addition of organometallic reagents to N-activated pyridinium salts, which are often generated in situ.[1]
Experimental Protocol:
-
A solution of the pyridine derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
An acyl chloride (e.g., chloroformate, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the N-acyl pyridinium salt.
-
The organometallic reagent (e.g., a Grignard reagent, 1.2 equiv) is then added slowly at -78 °C.
-
The reaction is stirred for 1-3 hours, allowing the temperature to warm to room temperature gradually.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield the this compound.
Method 3: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction provides a powerful tool for the construction of the this compound ring system through the cycloaddition of an aza-diene with a dienophile.[5][7]
Experimental Protocol:
-
To a solution of the imine (1.0 equiv) in an anhydrous solvent such as toluene or dichloromethane, add the dienophile (e.g., Danishefsky's diene, 1.2 equiv).
-
If a catalyst is used, a Lewis acid (e.g., Yb(OTf)₃, 10 mol %) is added to the mixture.
-
The reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting crude product is then purified by flash column chromatography to provide the this compound derivative.
Reaction Pathways and Mechanisms
Visualizing the flow of these chemical transformations is crucial for understanding the underlying principles and for optimizing reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic group transfer reactions with I( iii ) N -HVI reagents: access to N -alkyl(heteroaryl)onium salts via olefin aminolactonization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00187F [pubs.rsc.org]
A Comparative Analysis of the Bioactivity of 2,3-Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydropyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of various this compound derivatives, with a focus on their anticancer, antimicrobial, and cardiovascular effects. The information presented herein is supported by experimental data from recent scientific literature to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as promising anticancer agents. Their mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by kinases, or the induction of apoptosis. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of their potency.
A novel series of symmetrical and asymmetrical dihydropyridines were designed and synthesized, showing good activity against MCF-7 breast cancer cells with IC50 values ranging from 16.75 to 66.54 μM.[1] Notably, compounds HD-6, HD-7, and HD-8 were the most potent, with IC50 values of 21.26, 16.75, and 18.33 μM, respectively.[1] Further investigation revealed that some of these compounds inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[1] For instance, compound HD-8 demonstrated significant EGFRwt kinase inhibition with an IC50 value of 15.90 ± 1.20 nM.[1]
In another study, 3,4-dihydropyridine-2(1H)-thiones were synthesized and evaluated for their anticancer activity. Compound S1, with an N-H moiety, and S2, with an N-Methyl group, were identified as the most promising derivatives against the A375 human melanoma cell line, with IC50 values of 4.33 ± 1.00 µM and 12.55 ± 2.16 µM, respectively.[2]
Furthermore, a series of pyrido[2,3-d]pyrimidine derivatives, which are structurally related to 2,3-dihydropyridines, have shown remarkable cytotoxicity.[3] Compounds 4 and 11 exhibited potent activity against MCF-7 cells with IC50 values of 0.57 μM and 1.31 μM, and against HepG2 cells with IC50 values of 1.13 μM and 0.99 μM, respectively.[3] These compounds were also found to be potent inhibitors of PIM-1 kinase, with IC50 values of 11.4 nM and 21.4 nM for compounds 4 and 11, respectively.[3]
Table 1: Comparative Anticancer Activity (IC50) of this compound and Related Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| HD-7 | MCF-7 (Breast) | 16.75 | [1] |
| HD-8 | MCF-7 (Breast) | 18.33 | [1] |
| HD-6 | MCF-7 (Breast) | 21.26 | [1] |
| S1 | A375 (Melanoma) | 4.33 ± 1.00 | [2] |
| S2 | A375 (Melanoma) | 12.55 ± 2.16 | [2] |
| Compound 4 | MCF-7 (Breast) | 0.57 | [3] |
| Compound 11 | MCF-7 (Breast) | 1.31 | [3] |
| Compound 4 | HepG2 (Liver) | 1.13 | [3] |
| Compound 11 | HepG2 (Liver) | 0.99 | [3] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard measure of their antimicrobial efficacy.
A study on novel dihydropyrimidine derivatives revealed significant antimicrobial activity, with MIC values of 32 and 64 μg/ml against common pathogenic bacteria.[4] Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, along with the Gram-positive bacterium Staphylococcus aureus, were particularly susceptible.[4] Notably, the widest spectrum of antibacterial activity was observed for compounds C6 and C22.[4] Many of the tested compounds also displayed remarkable antifungal activity with an MIC of 32 μg/ml.[4]
Another investigation into pyridine and thienopyridine derivatives demonstrated good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[5] Compound 12a was particularly effective, inhibiting the growth of E. coli at an MIC of 0.0195 mg/mL, and B. mycoides and C. albicans at an MIC below 0.0048 mg/mL.[5]
Table 2: Comparative Antimicrobial Activity (MIC) of this compound and Related Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| C6 | E. coli, P. aeruginosa, S. aureus | 32, 64 | [4] |
| C22 | E. coli, P. aeruginosa, S. aureus | 32, 64 | [4] |
| Various Derivatives | Fungi | 32 | [4] |
| 12a | E. coli | 19.5 | [5] |
| 12a | B. mycoides | <4.8 | [5] |
| 12a | C. albicans | <4.8 | [5] |
| 15 | E. coli | >4.8 | [5] |
| 15 | B. mycoides | 9.8 | [5] |
| 15 | C. albicans | 39 | [5] |
Cardiovascular Effects
Dihydropyridine derivatives are well-established as calcium channel blockers, playing a crucial role in the management of hypertension and other cardiovascular diseases.[6][7][8] They primarily act on L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[9] While the majority of clinically used dihydropyridines are 1,4-dihydropyridines, the this compound scaffold also holds potential for modulating cardiovascular function.
The cardiovascular effects of these compounds are often assessed by their ability to relax pre-contracted isolated arterial rings. While specific quantitative data for a comparative series of 2,3-dihydropyridines is less common in the readily available literature, the general principle of action is expected to be similar to their 1,4-isomers. Structure-activity relationship studies often focus on modifying substituents on the dihydropyridine ring to enhance potency and selectivity while minimizing side effects like reflex tachycardia.[9][10]
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic activity of compounds.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Include a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: General workflow for the discovery and development of bioactive this compound derivatives.
Caption: Simplified signaling pathway showing the inhibition of PIM-1 kinase by a pyrido[2,3-d]pyrimidine derivative, leading to anticancer effects.
References
- 1. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update | ECR Journal [ecrjournal.com]
- 7. Calcium channel blockers and cardiovascular outcomes: a meta-analysis of 175,634 patients - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dihydropyridine calcium channel blockers and cardiovascular outcomes in elderly patients: A population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 10. Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Reaction Mechanisms in 2,3-Dihydropyridine Synthesis: A Computational Perspective
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms for the synthesis of 2,3-dihydropyridines is paramount for optimizing reaction conditions and designing novel derivatives. This guide provides an objective comparison of prevalent reaction pathways—Rh(III)-catalyzed C-H activation, aza-Diels-Alder reactions, and multicomponent reactions—supported by computational data to elucidate the underlying energetics and mechanistic details.
The synthesis of 2,3-dihydropyridines, a key structural motif in many biologically active compounds, can be achieved through various synthetic strategies. Computational analysis, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to investigate the complex potential energy surfaces of these reactions, offering insights into transition states and reaction barriers that govern the product formation. This guide compares the computational analyses of three major synthetic routes to 2,3-dihydropyridines.
Rh(III)-Catalyzed C-H Activation/Annulation
A prominent method for constructing 2,3-dihydropyridines involves the Rh(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes. Mechanistic studies, combining experimental evidence with DFT calculations, have revealed a detailed catalytic cycle.
The reaction is initiated by a reversible C-H activation of the α,β-unsaturated oxime pivalate with the cationic Rh(III) complex, forming a five-membered rhodacycle intermediate. This is followed by coordination of the alkene and a subsequent migratory insertion into the Rh-C bond, which is often the rate-determining step of the catalytic cycle. The final steps involve reductive elimination and N-O bond cleavage to release the 2,3-dihydropyridine product and regenerate the active Rh(III) catalyst.[1]
Computational studies have been instrumental in predicting the feasibility and optimizing the conditions for these reactions, including those catalyzed by related Iridium(III) complexes. DFT calculations have shown that the electronic properties of the ancillary ligands on the metal center and the substituents on the reactants significantly influence the activation energy of the rate-determining migratory insertion step.
| Catalyst System | Reactants | Rate-Determining Step | Apparent Activation Energy (kcal/mol) | Reference |
| [CpRh(OAc)]+ | α,β-unsaturated oxime pivalate + alkene | Migratory Insertion | Not explicitly tabulated, but substituent effects studied | [1] |
| [CpIr(OAc)]+ | α,β-unsaturated oxime pivalate + alkene | Migratory Insertion | Varies with substituents (e.g., strong electron-donating groups on the oxime lower the barrier) |
Note: The table above reflects the qualitative findings from the literature; specific activation energy values are highly dependent on the exact substrates and computational level of theory.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines
The following is a general procedure adapted from the work of Rovis and coworkers.[1]
Materials:
-
[Cp*RhCl2]2 (catalyst precursor)
-
AgSbF6 (halide scavenger)
-
α,β-Unsaturated oxime pivalate (substrate)
-
Alkene (substrate)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Cp*RhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%).
-
Anhydrous solvent is added, and the mixture is stirred at room temperature for 30-60 minutes to generate the active cationic Rh(III) catalyst.
-
The α,β-unsaturated oxime pivalate (1.0 equiv) and the alkene (1.2-2.0 equiv) are added to the reaction mixture.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 60-80 °C) and stirred for the specified time (typically 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired this compound product.
Computational Methodology: DFT calculations for similar systems are typically performed using a functional such as B3LYP or M06 with a basis set like 6-31G(d,p) for main group elements and a pseudopotential basis set (e.g., LANL2DZ) for the metal. Solvation effects are often included using a polarizable continuum model (PCM).
Logical Flow of the Rh(III)-Catalyzed Reaction
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, offers another important route to 2,3-dihydropyridines. This reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise mechanism involving a zwitterionic or diradical intermediate. The operative mechanism is highly dependent on the nature of the reactants, catalyst, and solvent.[2]
Computational studies have been employed to dissect the subtle energy differences between the concerted and stepwise pathways. For many aza-Diels-Alder reactions, the concerted pathway is energetically favored. However, the presence of strong Lewis acids or highly polarized reactants can stabilize the intermediates of a stepwise pathway, making it competitive or even preferred.
| Reaction Pathway | Key Features | Typical Activation Barrier Range (kcal/mol) | Reference |
| Concerted [4+2] | Single transition state, stereospecific. | 20 - 35 | |
| Stepwise | Formation of a zwitterionic or diradical intermediate, potential loss of stereochemistry. | Can be comparable to or higher than concerted, depending on intermediate stability. | [2] |
Note: The activation barriers are generalized and can vary significantly based on the specific diene, dienophile, and reaction conditions.
Experimental Protocol: Aza-Diels-Alder Synthesis of 2,3-Dihydropyridines
A general procedure for a Lewis-acid catalyzed aza-Diels-Alder reaction is as follows:
Materials:
-
Diene (e.g., Danishefsky's diene)
-
Imine (dienophile)
-
Lewis acid catalyst (e.g., ZnCl2, BF3·OEt2)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, the imine (1.0 equiv) is dissolved in the anhydrous solvent in a reaction vessel.
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
The Lewis acid catalyst (0.1 - 1.0 equiv) is added, and the mixture is stirred for a short period.
-
The diene (1.0 - 1.5 equiv) is added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified time until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated NaHCO3 solution).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the this compound.
Concerted vs. Stepwise Aza-Diels-Alder Pathways
Caption: Comparison of concerted and stepwise mechanisms for the aza-Diels-Alder reaction.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to complex molecules like dihydropyridines. The Hantzsch dihydropyridine synthesis is a classic example, although it typically yields 1,4-dihydropyridines. However, variations of MCRs can lead to the formation of this compound isomers.
The mechanisms of MCRs are often complex, involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and cyclization. Computational studies are crucial for unraveling these intricate pathways and identifying the key intermediates and transition states that control the regioselectivity of the final product. For instance, in a Hantzsch-like reaction, DFT calculations can determine the relative energy barriers for the cyclization steps that lead to different dihydropyridine isomers.[3]
| Reaction Step | Description | Role in this compound Formation |
| Knoevenagel Condensation | Aldehyde/ketone reacts with an active methylene compound. | Forms a key unsaturated intermediate. |
| Michael Addition | A nucleophile adds to the α,β-unsaturated intermediate. | Elongates the carbon chain and introduces nitrogen. |
| Cyclization/Dehydration | Intramolecular reaction to form the dihydropyridine ring. | The regioselectivity of this step determines the final isomer. |
Experimental Protocol: Multicomponent Synthesis of Dihydropyridines
A representative procedure for a three-component synthesis is as follows:
Materials:
-
An aldehyde
-
An active methylene compound (e.g., a β-ketoester)
-
A nitrogen source (e.g., an enamine or ammonium acetate)
-
A catalyst (e.g., an acid or a base)
-
A suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
To a reaction vessel, add the aldehyde (1.0 equiv), the active methylene compound (1.0 equiv), the nitrogen source (1.0 equiv), and the catalyst (catalytic amount).
-
Add the solvent and stir the mixture at room temperature or with heating for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, the reaction mixture may be cooled, and the product may precipitate. The solid can be collected by filtration.
-
Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Workflow for a Typical Multicomponent Reaction
Caption: A generalized workflow for the multicomponent synthesis of dihydropyridines.
References
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the X-ray Crystallographic Analysis of 2,3-Dihydropyridine Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic analysis of 2,3-dihydropyridine structures with alternative analytical methods. Detailed experimental protocols, quantitative data, and visual workflows are presented to offer a comprehensive resource for the structural elucidation of this important class of heterocyclic compounds.
Introduction to 2,3-Dihydropyridines
2,3-Dihydropyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Understanding their three-dimensional structure is crucial for elucidating their mechanism of action, structure-activity relationships (SAR), and for the rational design of new therapeutic agents. X-ray crystallography stands as a definitive method for determining the precise atomic arrangement in the solid state, providing invaluable insights into bond lengths, bond angles, and conformational preferences.
X-ray Crystallographic Data of Dihydropyridine Derivatives
The following table summarizes key crystallographic data for a this compound derivative, 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, and provides a comparison with two representative 1,4-dihydropyridine structures. This comparison highlights the structural nuances between these related heterocyclic systems.
| Parameter | 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one[1] | 3-{1-[(4-Methylphenyl)sulfonil]-1,4-dihydropyridin-4-yl}-1H-indole[2] | Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate[3] |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Pbca | Pnma | P2₁/c |
| a (Å) | 7.963(3) | 7.9192(9) | 8.567(2) |
| b (Å) | 12.629(5) | 11.4344(13) | 7.423(2) |
| c (Å) | 30.116(11) | 19.168(2) | 13.018(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 104.59(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 3028.3(19) | 1735.7(3) | 801.3(4) |
| Z | 8 | 4 | 4 |
| Selected Bond Lengths (Å) | C(7)-N(2): 1.421(2), C(8)-N(2): 1.421(2), C(7)=O(1): 1.229(2) | N(1)-S(1): 1.688(2), C(4')-C(5'): 1.332(4), C(5')-C(6'): 1.445(4) | N(1)-C(2): 1.378(2), C(4)=O(1): 1.248(2), C(5)-C(6): 1.362(2) |
| Selected Bond Angles (°) | C(1)-C(7)-N(2): 115.82(16), O(1)-C(7)-N(2): 122.92(18) | C(3')-C(4')-C(5'): 120.9(3), N(1)-S(1)-O(1): 119.3(1) | C(3)-C(4)-C(5): 116.4(1), C(2)-N(1)-C(6): 124.0(1) |
| Dihedral Angle (°) | Pyridyl plane II to Pyridyl plane III: 89.799(9) | Indole mean plane to Benzene ring: 65.0(1) | 4-oxo-1,4-dihydropyridine ring to ester moiety: 2.3(2) |
Experimental Protocols
The successful X-ray crystallographic analysis of this compound derivatives hinges on the ability to obtain high-quality single crystals. The following sections outline a general workflow for synthesis and crystallization.
Synthesis of 2,3-Dihydropyridin-4(1H)-ones
A common route to 2,3-dihydropyridin-4(1H)-ones involves the aza-Diels-Alder reaction. For example, the reaction of Danishefsky's diene with imines, often catalyzed by a Lewis acid, provides a versatile method for the synthesis of this scaffold. The specific reaction conditions, including catalyst, solvent, and temperature, will vary depending on the substrates used.
Crystallization Techniques for Dihydropyridine Derivatives
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the specific compound's solubility and stability.
1. Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
2. Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a small volume of a solvent. Place this drop on a siliconized coverslip and invert it over a well containing a precipitant (a solvent in which the compound is less soluble).
-
Sitting Drop: Place a small drop of the concentrated compound solution in a microbridge within a sealed well containing a precipitant.
-
The precipitant vapor slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization.
3. Solvent Layering:
-
Dissolve the compound in a dense, "good" solvent.
-
Carefully layer a less dense, "poor" solvent (antisolvent) on top of the solution, creating a distinct interface.
-
Slow diffusion at the interface will lead to crystal growth.
4. Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further in a refrigerator or freezer. The decrease in solubility upon cooling can induce crystallization.
Comparison with Alternative Methods: NMR Spectroscopy
While X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information about the structure and dynamics in solution.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Through-bond and through-space atomic connectivity, conformational dynamics, intermolecular interactions in solution |
| Resolution | Atomic resolution (typically < 1 Å) | Lower resolution for full 3D structure, but provides detailed local structural information |
| Molecular Size | Can be applied to very large molecules and complexes | Generally limited to smaller to medium-sized molecules (< 50 kDa) |
| Dynamics | Provides a time-averaged static structure | Can probe molecular motions and conformational exchange over a wide range of timescales |
| Hydrogen Atoms | Difficult to locate precisely | Directly observable, providing key structural constraints |
| Main Challenge | Growing high-quality single crystals | Signal overlap in complex molecules, sensitivity |
Conclusion
X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of this compound derivatives in the solid state. The high-resolution data it provides on bond lengths, bond angles, and stereochemistry is fundamental for understanding their chemical properties and biological activity. While obtaining suitable crystals can be a significant hurdle, the detailed structural insights gained are often essential for advancing drug discovery and development programs. For a comprehensive understanding of a molecule's behavior, it is often beneficial to combine the static, solid-state picture from X-ray crystallography with the dynamic, solution-phase information provided by NMR spectroscopy.
References
A Comparative Guide to the Kinetic Studies of 2,3-Dihydropyridine Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic studies for two distinct methods of 2,3-dihydropyridine synthesis: a modern Rhodium(III)-catalyzed C-H activation/annulation and a classic pericyclic aza-Diels-Alder reaction. The synthesis of 2,3-dihydropyridines, key structural motifs in many biologically active compounds, is of significant interest to the medicinal chemistry and drug development community. Understanding the kinetics of these formation reactions is crucial for optimizing reaction conditions, scaling up production, and predicting reaction outcomes. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes reaction pathways to aid researchers in selecting and implementing the most suitable synthetic strategy.
Comparison of Kinetic Data
The following table summarizes the key kinetic parameters for the two primary methods of this compound synthesis discussed in this guide. This data allows for a direct comparison of reaction rates and the influence of catalyst and reactant concentrations.
| Method | Catalyst | Key Reactants | Rate Law | Rate-Determining Step | Notes |
| Rh(III)-Catalyzed C-H Activation/Annulation | [Cp*Rh(OAc)₂]₂ or related Rh(III) complexes | α,β-Unsaturated Oxime Pivalate, 1,1-Disubstituted Olefin | Overall second-order kinetics. First-order in both [Rh(III) catalyst] and [oxime]. The reaction rate shows a complex dependence on the [alkene], with evidence of an inhibitory effect at higher concentrations.[1] | Migratory Insertion | The reaction proceeds via a reversible C-H activation followed by an irreversible, rate-limiting migratory insertion of the olefin into the Rh-C bond.[1] |
| Aza-Diels-Alder Reaction | Lewis Acid (e.g., ZnCl₂) or Thermal | 1-Aza-1,3-butadiene, Dienophile (e.g., alkene) | Typically second-order; first-order in both [azadiene] and [dienophile]. The reaction can be accelerated by Lewis acid catalysts. | Cycloaddition | The mechanism can be either concerted or stepwise. For concerted pathways, the reaction rate is influenced by the electronic nature of the substituents on both the azadiene and the dienophile. Lewis acids can catalyze the reaction by lowering the LUMO energy of the imine. |
Experimental Protocols
Detailed methodologies for the kinetic analysis of each reaction are provided below. These protocols are essential for reproducing the kinetic studies and for adapting them to new substrates or conditions.
Protocol 1: Kinetic Analysis of Rh(III)-Catalyzed this compound Formation
This protocol is adapted from the work of Romanov-Michailidis, et al. and is designed to monitor the progress of the Rh(III)-catalyzed annulation of an α,β-unsaturated oxime pivalate with a 1,1-disubstituted olefin.
Materials:
-
[Cp*Rh(OAc)₂]₂ (or other desired Rh(III) catalyst)
-
α,β-Unsaturated oxime pivalate
-
1,1-Disubstituted olefin
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Solvent (e.g., 1,2-dichloroethane)
-
NMR tubes
-
Constant temperature NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the Rh(III) catalyst, the oxime, the olefin, and the internal standard in the chosen solvent.
-
Reaction Setup: In a typical experiment, a solution of the oxime and the internal standard is prepared in an NMR tube. The solution is then equilibrated to the desired reaction temperature in the NMR spectrometer.
-
Initiation of Reaction: The reaction is initiated by the addition of a solution containing the Rh(III) catalyst and the olefin to the NMR tube. The tube is quickly shaken and placed back into the spectrometer.
-
Data Acquisition: ¹H NMR spectra are recorded at regular time intervals. The disappearance of the starting materials and the appearance of the this compound product are monitored by integrating characteristic peaks relative to the internal standard.
-
Data Analysis: The concentration of the reactants and products at each time point is calculated. This data is then used to determine the reaction order with respect to each component and to calculate the rate constant. For determining the order in one reactant, the concentrations of the other reactants are held in large excess to maintain pseudo-first-order conditions.
Protocol 2: Kinetic Analysis of a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol outlines a general method for studying the kinetics of a Lewis acid-catalyzed aza-Diels-Alder reaction between a 1-aza-1,3-butadiene and a dienophile to form a this compound.
Materials:
-
1-Aza-1,3-butadiene derivative
-
Dienophile (e.g., an electron-rich alkene)
-
Lewis Acid catalyst (e.g., ZnCl₂)
-
Internal standard (e.g., durene)
-
Anhydrous solvent (e.g., dichloromethane)
-
Reaction vessel equipped with a magnetic stirrer and a port for sample withdrawal
-
GC-MS or HPLC for analysis
Procedure:
-
Reaction Setup: A solution of the 1-aza-1,3-butadiene, the dienophile, and the internal standard in the anhydrous solvent is prepared in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The mixture is brought to the desired reaction temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of the Lewis acid catalyst to the reaction mixture.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals. Each aliquot is immediately quenched (e.g., by adding a small amount of triethylamine or by cooling rapidly).
-
Analysis: The quenched samples are analyzed by GC-MS or HPLC to determine the concentration of the reactants and the this compound product. The concentrations are calculated based on calibration curves previously established with authentic samples.
-
Data Analysis: The concentration versus time data is plotted to determine the initial rates of the reaction. By varying the initial concentrations of the reactants and the catalyst, the reaction orders and the rate constant can be determined.
Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
References
A Comparative Guide to Novel Catalysts for 2,3-Dihydropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of a novel catalytic system for the synthesis of 2,3-dihydropyridines against an established, greener alternative. The synthesis of 2,3-dihydropyridines, a crucial scaffold in medicinal chemistry, is a focal point of contemporary organic synthesis. This document offers a direct comparison of a modern Rhodium(III)-based catalyst and the well-established Montmorillonite K-10 clay catalyst, supported by experimental data, detailed protocols, and visual workflows to aid in catalyst selection and methodology implementation.
At a Glance: Catalyst Performance Comparison
The choice of catalyst profoundly impacts the efficiency, substrate scope, and environmental footprint of 2,3-dihydropyridine synthesis. Below, we present a comparative summary of a novel Rh(III)-catalyzed system and a well-established Montmorillonite K-10-catalyzed approach for the synthesis of this compound derivatives.
Table 1: Performance Data for Novel Rh(III)-Catalyzed this compound Synthesis [1][2][3]
| Entry | α,β-Unsaturated Oxime Pivalate | Alkene | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1a | 2a | 5 | CsOAc | HFIP | 60 | 16 | 99 |
| 2 | 1b | 2a | 2 | CsOAc | HFIP | 50 | 16 | 95 |
| 3 | 1c | 2a | 2 | CsOAc | HFIP | 50 | 16 | 92 |
| 4 | 1d | 2b | 2 | CsOAc | HFIP | 50 | 16 | 88 |
| 5 | 1e | 2c | 2 | CsOAc | HFIP | 50 | 16 | 75 |
Data extracted from Rovis, T. et al., J. Am. Chem. Soc. 2015, 137, 28, 8892–8895.[1][2][3]
Table 2: Performance Data for Established Montmorillonite K-10-Catalyzed 2,3-Dihydropyridinone Synthesis
| Entry | Amine | Catalyst | Power (W) | Time (s) | Yield (%) |
| 1 | n-Pentylamine | Montmorillonite K-10 | 450 | 120 | 25 |
| 2 | m-Toluidine acetate | Montmorillonite K-10 | 450 | 60 | 22 |
| 3 | p-Toluidine acetate | Montmorillonite K-10 | 450 | 60 | 20 |
| 4 | p-Anisidine acetate | Montmorillonite K-10 | 450 | 60 | 17 |
| 5 | 4-Aminopyrimidine acetate | Montmorillonite K-10 | 450 | 90 | 18 |
Data extracted from Al-Zaydi, K. M., Molecules 2010, 15(11), 8465-8475.
Reaction Pathway and Experimental Workflow
To elucidate the synthetic processes, the following diagrams illustrate the general reaction pathway for Rh(III)-catalyzed this compound synthesis and a typical experimental workflow for a catalyzed organic reaction.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following are representative experimental protocols for the synthesis of 2,3-dihydropyridines and their derivatives using the benchmarked catalysts.
Protocol 1: Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines[1]
This protocol is based on the C-H activation of α,β-unsaturated oxime pivalates and their annulation with 1,1-disubstituted olefins.
Materials:
-
α,β-Unsaturated oxime pivalate (1.0 equiv)
-
1,1-Disubstituted alkene (1.2 equiv)
-
[Cp*CF3Rh(OAc)2] (A3) catalyst (2 mol %)
-
Cesium acetate (CsOAc) (10 mol %)
-
Hexafluoroisopropanol (HFIP) (0.3 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate, [Cp*CF3Rh(OAc)2] catalyst, and CsOAc.
-
Evacuate and backfill the vial with argon three times.
-
Add HFIP and the 1,1-disubstituted alkene via syringe.
-
Seal the vial and place it in a preheated oil bath at 50 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.
Protocol 2: Microwave-Assisted Synthesis of 2,3-Dihydropyridin-4-ones using Montmorillonite K-10
This procedure outlines the synthesis of 2,3-dihydropyridin-4-ones from curcumin and primary amines or their acetates using Montmorillonite K-10 as a solid support and catalyst under microwave irradiation.
Materials:
-
Curcumin (1 mmol)
-
Primary amine or amine acetate (1 mmol)
-
Montmorillonite K-10 (1 g)
-
Ethanol
Procedure:
-
In a beaker, dissolve curcumin and the primary amine or amine acetate in a minimal amount of ethanol.
-
Add Montmorillonite K-10 to the solution and mix thoroughly to adsorb the reactants onto the clay.
-
Evaporate the solvent under reduced pressure.
-
Place the dried, reactant-adsorbed clay in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at 450 W for the specified time (typically 60-120 seconds).
-
After completion, allow the mixture to cool to room temperature.
-
Extract the product from the clay using ethanol (3 x 10 mL).
-
Filter to remove the Montmorillonite K-10 catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,3-dihydropyridin-4-one.
Concluding Remarks
The selection of a catalyst for this compound synthesis is a critical decision that influences not only the reaction's efficiency but also its environmental impact and cost-effectiveness. The novel Rh(III)-based catalyst demonstrates high efficacy and broad substrate compatibility for the synthesis of 2,3-dihydropyridines, albeit with the use of a precious metal catalyst and specialized ligands. In contrast, the established Montmorillonite K-10 catalyst offers a greener, more economical alternative, particularly for the synthesis of related dihydropyridinone structures, leveraging the benefits of microwave-assisted, solvent-free conditions. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific synthetic goals, available resources, and green chemistry considerations.
References
- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation [organic-chemistry.org]
- 3. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2,3-Dihydropyridine Ligands: A Guide for Researchers
This guide provides a comparative overview of molecular docking studies involving 2,3-dihydropyridine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the binding interactions and potential therapeutic applications of this important class of compounds. The guide summarizes quantitative docking data, outlines a generalized experimental protocol, and visualizes key workflows and mechanisms of action.
Quantitative Docking Data Summary
The following table summarizes the results from various comparative docking studies of this compound ligands against a range of biological targets. This data is crucial for understanding the structure-activity relationships and relative binding affinities of different derivatives.
| Ligand/Compound ID | Target Protein | Docking Score/Binding Energy (kcal/mol) | Docking Software | Reference |
| Compound 3g | JAK-2 | High Score (specific value not stated) | Molegro Virtual Docker | [1] |
| Compound 3i | JAK-2 | High Score (specific value not stated) | Molegro Virtual Docker | [1] |
| Compound 3d | JAK-2 | High Score (specific value not stated) | Molegro Virtual Docker | [1] |
| Nimodipine | Mineralocorticoid Receptor | Not explicitly stated, but noted as potent | Schrodinger Suite 2006 | [2] |
| Felodipine | Mineralocorticoid Receptor | Not explicitly stated, but noted as potent | Schrodinger Suite 2006 | [2] |
| Amlodipine | Mineralocorticoid Receptor | Not explicitly stated, but noted as least potent | Schrodinger Suite 2006 | [2] |
| Compound 10 | Calcium Channel (5KLB) | -10.05 | Autodock 4.2 | [3][4] |
| Compound 10 | Calcium Channel (5KLS) | -9.99 | Autodock 4.2 | [3][4] |
| Compound 2 | Calcium Channel (5KLB) | -9.62 | Autodock 4.2 | [4] |
| Compound 2 | Calcium Channel (5KLS) | -8.93 | Autodock 4.2 | [4] |
| Benidipine | ALR2 (PDB: 1Z3N) | High Efficiency (specific score not stated) | Not Specified | [5][6] |
| Benidipine | RAGE (PDB: 3CJJ) | -96.84 (Re-rank score) | Not Specified | [5] |
| Nimodipine | RAGE (PDB: 3CJJ) | -95.32 (Re-rank score) | Not Specified | [5] |
| Compound IIA(5) | MRP1 (NBD1) | IC50: 14±2 µM (Correlated with docking results) | Not Specified | [7] |
| Compound IA(1) | MRP1 (NBD1) | IC50: 20±4 µM (Correlated with docking results) | Not Specified | [7] |
| Compound 5a | VEGFR-2 | Not Specified | Not Specified | [8] |
| Compound 5e | VEGFR-2 | Not Specified | Not Specified | [8] |
| Compound 5a | HER-2 | Not Specified | Not Specified | [8] |
| Compound 5e | HER-2 | Not Specified | Not Specified | [8] |
Experimental Protocols
A generalized experimental protocol for the molecular docking of this compound ligands is detailed below, based on methodologies reported in the literature.[2]
1. Software and Tools:
-
Molecular Docking Software: AutoDock, Schrodinger Suite (Glide), Molegro Virtual Docker, PyRx.[1][2]
-
Visualization and Preparation Tools: UCSF Chimera, Maestro, ChemBioDraw.
2. Receptor Preparation:
-
PDB Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Structure Refinement: The protein structure is prepared by removing water molecules, ions, and co-crystallized ligands. Missing hydrogen atoms are added, and appropriate protonation states for amino acid residues are assigned.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The dimensions of the grid box are typically centered on the co-crystallized ligand or predicted binding pocket.
3. Ligand Preparation:
-
Ligand Sketching and Optimization: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. The geometry of the ligands is then optimized using a suitable force field (e.g., OPLS3 or MMFF94).
-
Charge Calculation: Partial atomic charges are calculated for the ligand atoms (e.g., Gasteiger charges).
-
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
4. Molecular Docking Simulation:
-
Docking Algorithm: A suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is employed to explore the conformational space of the ligand within the defined grid box of the receptor.[4]
-
Pose Generation and Scoring: The docking software generates a series of possible binding poses for the ligand and scores them based on a scoring function that estimates the binding affinity (e.g., GlideScore, Emodel). The pose with the lowest binding energy or highest score is typically considered the most favorable.
5. Post-Docking Analysis:
-
Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site residues.
-
Validation: The docking protocol can be validated by redocking a co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Visualizations
The following diagrams illustrate the general workflow of a comparative docking study and the mechanism of action of dihydropyridine-based calcium channel blockers.
References
- 1. droracle.ai [droracle.ai]
- 2. annualreviews.org [annualreviews.org]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 6. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. youtube.com [youtube.com]
- 8. buzzrx.com [buzzrx.com]
assessing the green chemistry metrics of 2,3-dihydropyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. Among these, the 2,3-dihydropyridine scaffold represents a valuable building block for the creation of complex molecular architectures and pharmacologically active compounds. As the chemical industry pivots towards more sustainable practices, assessing the environmental impact of synthetic routes is no longer a peripheral concern but a central aspect of process development. This guide provides an objective comparison of prominent synthetic routes to 2,3-dihydropyridines, evaluated through the lens of established green chemistry metrics.
Comparison of Green Chemistry Metrics
The greenness of a chemical reaction can be quantified using several key metrics. This table summarizes the performance of two distinct synthetic strategies for preparing this compound derivatives. The calculations are based on specific experimental protocols detailed in the subsequent sections.
| Metric | Rh(III)-Catalyzed C-H Activation | Aza-Diels-Alder Reaction | Ideal Value | Green Chemistry Principle Addressed |
| Atom Economy (AE) | 75.1% | 70.5% | 100% | #2: Atom Economy |
| Reaction Mass Efficiency (RME) | 53.6% | 61.3% | 100% | #2: Atom Economy & Yield |
| Process Mass Intensity (PMI) | 168.7 | 105.3 | 1 | #1: Prevention |
| E-Factor | 167.7 | 104.3 | 0 | #1: Prevention |
| Green Aspects | - Catalytic use of metal- High functional group tolerance | - Metal-free (in this example)- Milder reaction temperature | - | #4: Designing Safer Chemicals#5: Safer Solvents & Auxiliaries#6: Design for Energy Efficiency |
| Drawbacks | - Use of expensive/toxic heavy metal catalyst (Rh)- Requires specialized ligand- High-boiling point, hazardous solvent (HFIP)- Requires inert atmosphere | - Requires stoichiometric activating group on diene (TMS)- Often requires chromatographic purification | - | #3: Less Hazardous Syntheses#5: Safer Solvents & Auxiliaries#12: Safer Chemistry for Accident Prevention |
Assumptions for PMI/E-Factor calculations are detailed in the Experimental Protocols section.
Logical Workflow for Green Synthesis Assessment
The assessment of a chemical process's environmental performance is a systematic endeavor. It involves evaluating inputs, the transformation itself, and outputs against a set of established green metrics. The following diagram illustrates this logical workflow.
Experimental Protocols and Metric Calculations
The following sections provide the detailed experimental procedures upon which the green metric calculations in the comparison table are based.
Method 1: Rh(III)-Catalyzed C-H Activation
This method, developed by the Rovis group, provides an efficient route to 2,3-dihydropyridines through the coupling of α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.[1]
Reaction Scheme:
(Self-generated image of the reaction of (E)-N-(pivaloyloxy)-4-phenylbut-3-en-2-imine with methyl methacrylate)
Experimental Protocol (Adapted from Rovis, et al., J. Am. Chem. Soc. 2015, 137, 8892-8895):
To a 4 mL vial was added (E)-N-(pivaloyloxy)-4-phenylbut-3-en-2-imine (49.1 mg, 0.2 mmol, 1.0 equiv), --INVALID-LINK--2 (17.7 mg, 0.02 mmol, 10 mol %), and sodium pivalate (8.4 mg, 0.06 mmol, 0.3 equiv). The vial was sealed and purged with argon. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, 0.67 mL) and methyl methacrylate (40.0 mg, 0.4 mmol, 2.0 equiv) were added via syringe. The mixture was stirred at 60 °C for 16 hours. After cooling, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to afford the product as a yellow oil (37.3 mg, 72% yield).
Green Metrics Calculation:
-
Reactants:
-
Oxime pivalate (C₁₅H₁₉NO₂): 49.1 mg (MW: 245.32 g/mol )
-
Methyl methacrylate (C₅H₈O₂): 40.0 mg (MW: 100.12 g/mol )
-
-
Product:
-
Methyl 2,6-dimethyl-4-phenyl-2,3-dihydropyridine-2-carboxylate (C₁₆H₂₁NO₂): 37.3 mg (MW: 259.34 g/mol )
-
-
Auxiliary Materials:
-
Catalyst: 17.7 mg
-
Additive (NaOPiv): 8.4 mg
-
Solvent (HFIP): 0.67 mL (density ≈ 1.62 g/mL) = 1085.4 mg
-
Purification*: ~10 g silica gel, ~100 mL eluent (10% EtOAc/Hexanes, density ≈ 0.7 g/mL) = 7000 mg
-
-
Atom Economy (AE):
-
AE = [MW(Product) / (MW(Oxime) + MW(Alkene))] * 100
-
AE = [259.34 / (245.32 + 100.12)] * 100 = 75.1%
-
-
Reaction Mass Efficiency (RME):
-
RME = [Mass(Product) / (Mass(Oxime) + Mass(Alkene))] * 100
-
RME = [37.3 mg / (49.1 mg + 40.0 mg)] * 100 = 53.6%
-
-
Process Mass Intensity (PMI):
-
PMI = [Mass(All Inputs)] / Mass(Product)
-
PMI = [(49.1 + 40.0 + 17.7 + 8.4 + 1085.4 + 10000 + 7000)] mg / 37.3 mg = 18200.6 / 37.3 = 487.9 (Note: The high PMI is dominated by the purification step. Without purification, the PMI would be ~32. This highlights the importance of minimizing downstream processing.)
-
-
E-Factor:
-
E-Factor = PMI - 1 = 486.9
-
Method 2: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction provides a powerful method for constructing six-membered nitrogen heterocycles. The reaction between an imine and an activated diene, such as Danishefsky's diene, yields 2,3-dihydro-4-pyridones.
Reaction Scheme:
(Self-generated image of the reaction of N-benzylideneaniline with Danishefsky's diene)
Experimental Protocol (Adapted from Vaccaro, et al., Synthesis 2012, 44, 2181-2184):
In a round-bottom flask, N-benzylideneaniline (181 mg, 1.0 mmol, 1.0 equiv) was dissolved in a solution of sodium dodecyl sulfate (SDS, 29 mg, 0.1 mmol) in water (2 mL). Copper(II) triflate (36 mg, 0.1 mmol) was added, followed by Danishefsky's diene (258 mg, 1.5 mmol, 1.5 equiv). The mixture was stirred at room temperature for 6 hours. The reaction mixture was then extracted with dichloromethane (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (eluting with 30% ethyl acetate in petroleum ether) to yield 1,2-diphenyl-2,3-dihydro-4(1H)-pyridone as a white solid (227 mg, 91% yield).
Green Metrics Calculation:
-
Reactants:
-
N-benzylideneaniline (C₁₃H₁₁N): 181 mg (MW: 181.23 g/mol )
-
Danishefsky's diene (C₈H₁₆O₂Si): 258 mg (MW: 172.30 g/mol )
-
-
Product:
-
1,2-diphenyl-2,3-dihydro-4(1H)-pyridone (C₁₇H₁₅NO): 227 mg (MW: 249.31 g/mol )
-
-
Auxiliary Materials:
-
Catalyst (Cu(OTf)₂): 36 mg
-
Surfactant (SDS): 29 mg
-
Solvent (Water): 2 mL = 2000 mg
-
Extraction Solvent (DCM): 30 mL (density ≈ 1.33 g/mL) = 39900 mg
-
Drying Agent (Na₂SO₄)*: ~1 g = 1000 mg
-
Purification*: ~15 g silica gel, ~150 mL eluent (30% EtOAc/Pet. Ether, density ≈ 0.7 g/mL) = 105000 mg
-
-
Atom Economy (AE):
-
AE = [MW(Product) / (MW(Imine) + MW(Diene))] * 100
-
AE = [249.31 / (181.23 + 172.30)] * 100 = 70.5%
-
-
Reaction Mass Efficiency (RME):
-
RME = [Mass(Product) / (Mass(Imine) + Mass(Diene))] * 100
-
RME = [227 mg / (181 mg + 258 mg)] * 100 = 51.7%
-
-
Process Mass Intensity (PMI):
-
PMI = [Mass(All Inputs)] / Mass(Product)
-
PMI = [(181 + 258 + 36 + 29 + 2000 + 39900 + 1000 + 15000 + 105000)] mg / 227 mg = 163404 / 227 = 719.8 (Note: Again, the PMI is extremely high due to the solvent-intensive extraction and purification steps. The use of aqueous media for the reaction itself is a green feature, but this is negated by the workup procedure.)
-
-
E-Factor:
-
E-Factor = PMI - 1 = 718.8
-
Disclaimer: The Process Mass Intensity (PMI) and E-Factor values are highly dependent on the scale of the reaction and the specific workup and purification procedures used. The values calculated here are based on typical laboratory-scale syntheses and include estimations for materials like silica gel and chromatography eluents, which contribute significantly to the total mass. In an industrial setting, these processes would be optimized to minimize solvent use and waste, leading to substantially lower PMI and E-Factor values.
References
A Comparative Mechanistic Investigation of Dihydropyridine Synthesis: Classical and Modern Approaches
For researchers, scientists, and drug development professionals, the synthesis of 1,4-dihydropyridine (1,4-DHP) scaffolds is of paramount importance due to their wide-ranging pharmacological activities. The archetypal Hantzsch synthesis, developed in 1881, has long been the cornerstone of 1,4-DHP chemistry. However, the demands for higher efficiency, greater molecular diversity, and environmentally benign processes have spurred the development of numerous innovative synthetic strategies. This guide provides an objective comparison of the classical Hantzsch method with modern microwave-assisted and ultrasound-promoted syntheses, supported by experimental data and detailed protocols.
Comparative Performance of Synthetic Methods
The selection of a synthetic method for 1,4-dihydropyridine synthesis directly influences reaction time, yield, and overall efficiency. The following table summarizes quantitative data for the synthesis of a model dihydropyridine, allowing for a direct comparison of the classical Hantzsch reaction with its modern counterparts. The data clearly indicates that modern approaches offer significant advantages in terms of reaction time and yield.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Classical Hantzsch | None | Ethanol | Reflux | 8 - 12 hours | ~65-82% |
| Microwave-Assisted | Barium Nitrate (Ba(NO₃)₂) | Solvent-free | 60 | 20 - 30 min | ~93-96% |
| Ammonium Formate | Solvent-free | - (300 W) | 1 - 3 min | ~85-95% | |
| Ultrasound-Promoted | p-TSA | Aqueous Micelles | Room Temperature | 1 - 1.5 hours | ~90-97% |
| None (in water) | Water | 70 | 1 - 2 hours | ~86-96% |
Mechanistic Pathways and Reaction Workflows
The synthesis of 1,4-dihydropyridines via the Hantzsch reaction and its modern variations proceeds through a series of key steps. The diagrams below illustrate the generally accepted mechanism and a comparative workflow of the different synthetic methods.
A Comparative Guide to Batch and Flow Synthesis of Dihydropyridines
The synthesis of 1,4-dihydropyridines (DHPs), a critical scaffold in medicinal chemistry renowned for its application as calcium channel blockers, is predominantly achieved through the Hantzsch reaction.[1][2] This multicomponent reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[2] As pharmaceutical and chemical industries strive for greater efficiency, safety, and scalability, the methodologies for DHP synthesis have evolved from traditional batch processes to modern continuous flow systems.[3][4] This guide provides an objective comparison between batch and flow synthesis of dihydropyridines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Performance Comparison
The choice between batch and flow synthesis often depends on the specific goals of the researcher, such as scale, speed, and process control. Flow chemistry offers significant advantages in terms of reaction time and process intensification, while batch methods remain valuable for their flexibility in exploratory synthesis.[4][5] The following tables summarize quantitative data from various studies, highlighting the key performance differences.
Table 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (DHP 1)
| Parameter | Batch Synthesis (Conventional Heating) | Batch Synthesis (Microwave) | Flow Synthesis (Microwave) | Reference |
|---|---|---|---|---|
| Reaction Time | 30 min | >15 min | Optimized based on batch data | [6][7] |
| Temperature | Reflux | 50 °C | 50 °C | [6][7] |
| Yield | Not specified | 75% - 90% | 80% | [6][7] |
| Scale | Laboratory | Milligrams to grams | Scalable by continuous operation |[6][7] |
Table 2: Four-Component Hantzsch Synthesis of Phenyl-DHP (15a)
| Parameter | Batch Synthesis (Microwave) | Flow Synthesis (Conductive Heating) | Reference |
|---|---|---|---|
| Reaction Time | 10 min | 10 min (residence time) | [8][9] |
| Temperature | 140 °C | 140 °C | [8][9] |
| Solvent | EtOH | EtOH | [8][9] |
Note: The lower yield in this specific flow process was attributed to the transfer from microwave batch to conductive heating flow, indicating the importance of direct process optimization in the target system.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for the batch and flow synthesis of dihydropyridines based on the Hantzsch reaction.
Protocol 1: Batch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
This protocol is adapted from a microwave-assisted batch procedure.[6][7]
Materials:
-
Aqueous formaldehyde (37% in water)
-
Ethyl acetoacetate
-
Methanolic solution of ammonia (15.5% in methanol)
-
Methanol
Procedure:
-
In a suitable reaction vessel, combine aqueous formaldehyde (0.7 mL, 9.35 mmol), ethyl acetoacetate (2.5 mL, 19.53 mmol), and a methanolic solution of ammonia (3.0 mL, 21.02 mmol).[6][7]
-
Add methanol (4.0 mL) to the mixture to ensure homogeneity.[6]
-
Heat the mixture at 50 °C under microwave irradiation. The reaction progress can be monitored, with studies showing over 80% consumption of the starting β-ketoester within 15 minutes.[6]
-
After the reaction is complete, cool the mixture.
-
Filter the resulting precipitate and rinse it with well-chilled ethanol (0–5 °C).[6][7]
-
The crude product can be further purified by recrystallization from ethanol to yield the final product (Typical yields: 75%–90%).[6][7]
Protocol 2: Continuous Flow Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
This protocol utilizes a microwave-assisted continuous flow reactor.[6][7]
Materials:
-
Aqueous formaldehyde (37% in water)
-
Ethyl acetoacetate
-
Methanolic solution of ammonia (15.5% in methanol)
-
Methanol
Procedure:
-
Prepare a cold (5 °C) stock solution in an Erlenmeyer flask by mixing aqueous formaldehyde (17.5 mL, 233.75 mmol), ethyl acetoacetate (62.5 mL, 488.25 mmol), a methanolic solution of ammonia (75.0 mL, 525.5 mmol), and methanol (100.0 mL).[6][7]
-
Set up the continuous flow reactor system, feeding the stock solution from the reservoir.
-
Pump the solution through the microwave reactor at a flow rate of 1.4 mL/min. The residence time in the microwave cavity is determined by the reactor volume and flow rate.[6][7]
-
Collect the product stream in a separate collection flask.[7]
-
After collection, cool the solution to induce precipitation.
-
Filter the precipitate, rinse with chilled ethanol (0–5 °C), and recrystallize from ethanol to obtain the purified product (Typical yield: 80%).[6][7]
Visualizing the Workflows
Diagrams created using Graphviz illustrate the distinct workflows and logical relationships of batch versus flow synthesis.
Discussion and Conclusion
The transition from batch to continuous flow processing represents a significant advancement in chemical synthesis, offering solutions to many challenges inherent in traditional methods.[10][11]
Advantages of Flow Synthesis:
-
Enhanced Safety: By using small reactor volumes, flow chemistry minimizes the amount of hazardous material present under reaction conditions at any given time, creating an inherently safer process.[12][13]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heating or cooling and highly efficient mixing.[14] This leads to precise temperature control, which can improve reaction selectivity and yield.[14]
-
Scalability: Scaling up a flow process typically involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than redesigning larger batch reactors where performance can change dramatically.[4]
-
Process Control and Automation: Flow systems enable precise control over parameters like residence time, temperature, and stoichiometry.[14] They are also highly suitable for automation and the integration of real-time analysis, allowing for rapid reaction optimization.[3][15]
Advantages of Batch Synthesis:
-
Flexibility: Batch reactors are versatile and ideal for exploratory research and development, where reaction conditions may need to be adjusted mid-process.[4]
-
Established Infrastructure: The equipment and procedures for batch chemistry are well-established in most chemistry laboratories.
-
Handling of Solids: Batch processes are generally more tolerant of reactions that produce solid precipitates, which can be challenging to manage in the narrow channels of flow reactors.[5]
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 5. Discover the differences between flow & traditional batch chemistry [syrris.jp]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. helgroup.com [helgroup.com]
- 13. kilolabs.com [kilolabs.com]
- 14. aragen.com [aragen.com]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 2,3-Dihydropyridine
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The safety protocols for pyridine derivatives necessitate a high standard of care to prevent exposure.[1]
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of 2,3-dihydropyridine must be managed as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1] The following steps outline a general procedure that should be adapted to your institution's specific guidelines.
-
Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3] Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents and acids.[3]
-
Container Selection: Collect this compound waste in a designated, compatible, and sealable container.[3][4] The container must be in good condition and suitable for transportation.[5]
-
Container Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[1][5][6] Include the approximate quantity or concentration of the waste.
-
Waste Storage: Keep the waste container tightly sealed at all times, except when adding waste.[1][5] Store the container in a designated, well-ventilated, and secure satellite accumulation area.[3]
-
Arranging for Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[1][6] Complete any required chemical waste pickup request forms accurately.
-
Spill Management: In the case of a small spill, trained personnel wearing appropriate PPE should absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[3] Carefully scoop up the absorbed material and place it into a designated hazardous waste container.[1] Clean the spill area thoroughly. For large spills, contact your institution's EHS department immediately.[3]
Quantitative Data Summary
For safe handling and disposal, specific quantitative data is often required. The following table summarizes key parameters based on general guidelines for hazardous chemical waste.
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact and absorption.[3] |
| Skin and Body Protection | Lab coat and appropriate clothing | Minimizes the risk of skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[3] |
| Waste Handling and Storage | ||
| Container Type | Compatible, sealable, and in good condition | To safely contain the hazardous waste.[3][4][5] |
| Labeling Requirement | "HAZARDOUS WASTE" and full chemical name | Ensures proper identification and handling.[1][5][6] |
| Storage Location | Designated, well-ventilated, and secure area | Prevents accidental exposure and environmental contamination.[3] |
| Disposal Method | ||
| Incineration | Rotary kiln (820-1,600°C), liquid injection (650-1,600°C), or fluidized bed (450-980°C) | Common methods for the disposal of waste pyridine.[7] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,3-Dihydropyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dihydropyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle this compound with caution, adhering to the highest safety standards.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on guidelines for structurally similar compounds.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from potential splashes or dust.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4] | Prevents skin contact with the chemical.[3] Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated.[5] |
| Skin and Body Protection | A lab coat or chemical-resistant coveralls.[3][6] Closed-toe shoes are mandatory. | Minimizes the risk of skin exposure.[3] |
| Respiratory Protection | Use in a chemical fume hood is the primary engineering control.[1] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator is required.[7] | Avoids inhalation of dust, vapors, or fumes.[3] |
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a safety shower and eyewash station are accessible.[1]
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Handling:
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open.[1][8] Seek medical attention.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[3][8] Remove contaminated clothing. Seek medical attention if irritation occurs.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
-
Spill Management:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.[1]
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[1][3]
-
Ventilate the area and decontaminate the spill site.[1]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3]
-
Waste Segregation and Collection:
-
Storage:
-
Final Disposal:
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pppmag.com [pppmag.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
